4-(N-Benzyl-N-methylamino)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[benzyl(methyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKGOYYFLICJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570838 | |
| Record name | 4-[Benzyl(methyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-41-4 | |
| Record name | 4-[Benzyl(methyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde from 4-(methylamino)benzaldehyde
An In-depth Technical Guide to the Synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in the fields of dye chemistry, materials science, and pharmaceutical development. The procedure outlined herein focuses on the direct N-alkylation of 4-(methylamino)benzaldehyde, a robust and efficient method for forging the requisite carbon-nitrogen bond. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the rationale behind the selection of reagents and conditions to ensure reproducibility and high yield.
Strategic Overview: The N-Benzylation Pathway
The target transformation involves the conversion of a secondary amine, 4-(methylamino)benzaldehyde, into a tertiary amine through the introduction of a benzyl group. The most direct and widely employed strategy for this purpose is a direct N-alkylation reaction, which falls under the category of nucleophilic substitution.
Mechanistic Rationale
The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The key steps are:
-
Nucleophilic Attack: The nitrogen atom of 4-(methylamino)benzaldehyde possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). The benzylic position is particularly susceptible to SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state.
-
Formation of Ammonium Salt: This initial attack results in the formation of a quaternary ammonium salt intermediate.
-
Deprotonation: A mild base, present in the reaction mixture, abstracts the proton from the nitrogen atom. This step is crucial as it neutralizes the resulting hydrohalic acid (HBr or HCl), regenerating the neutral tertiary amine product and driving the reaction to completion. Without a base, the acid would protonate the starting amine, deactivating it as a nucleophile and halting the reaction.
An alternative, though less direct for this specific starting material, is reductive amination. That process typically involves reacting an amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced.[1][2][3] However, since the amine functionality is already present, direct alkylation is the more atom-economical and straightforward approach.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All operations involving benzyl halides should be conducted in a well-ventilated fume hood due to their lachrymatory nature.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 4-(methylamino)benzaldehyde | 556-21-8[4] | 135.17 | 1.0 | (e.g., 5.00 g) |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.1 | (e.g., 7.00 g, 4.8 mL) |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 2.0 | (e.g., 10.2 g) |
| Acetonitrile (ACN), Anhydrous | 75-05-8 | 41.05 | - | (e.g., 100 mL) |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For workup |
| Deionized Water | 7732-18-5 | 18.02 | - | For workup |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | For workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | For drying |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylamino)benzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Reagent Addition: Begin stirring the suspension. Add benzyl bromide (1.1 eq.) to the mixture using a syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting material spot. This typically takes 4-8 hours.
-
Initial Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate.
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.
-
Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate (e.g., 100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which may present as a yellow to orange oil or solid.
Purification
The crude product is best purified by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to obtain this compound as a purified solid or oil. For solid products, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be an effective final purification step.[5]
Causality and Expert Insights
The choices made in this protocol are deliberate and grounded in chemical principles to maximize yield and purity.
-
Choice of Base: Anhydrous potassium carbonate is an ideal base for this reaction. It is strong enough to neutralize the HBr generated but not so strong that it would promote side reactions, such as the Cannizzaro reaction of the aldehyde. Its insolubility in acetonitrile simplifies its removal via filtration at the end of the reaction.
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent, which is optimal for SN2 reactions. It effectively solvates the potassium counter-ion but does not strongly solvate the amine nucleophile, leaving it more reactive and accelerating the rate of reaction.
-
Stoichiometry: A slight excess of the alkylating agent (benzyl bromide) is used to ensure the complete consumption of the limiting starting material, 4-(methylamino)benzaldehyde. A large excess should be avoided to minimize potential side reactions or difficult purifications.
Product Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR: The spectrum will show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), aromatic protons on both rings (multiplets, ~6.7-7.5 ppm), a sharp singlet for the benzylic methylene (–CH₂–) protons (~4.6 ppm), and a singlet for the N-methyl (–CH₃) protons (~3.0 ppm).
-
¹³C NMR: Key signals include the aldehyde carbonyl carbon (~190 ppm) and a variety of aromatic carbons, along with the benzylic carbon (~57 ppm) and the N-methyl carbon (~39 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the aldehyde C=O stretch will be prominent around 1680-1700 cm⁻¹.[6]
-
Mass Spectrometry (ESI-MS): The analysis will show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₅H₁₅NO (m/z = 226.12).
Reaction Mechanism Diagram
Sources
A Technical Guide to the Solubility of 4-(N-Benzyl-N-methylamino)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 4-(N-Benzyl-N-methylamino)benzaldehyde. In the absence of extensive published quantitative data, this document focuses on predicting solubility based on fundamental chemical principles and provides a robust experimental framework for its empirical determination.
Introduction: The Significance of Solubility
Solubility is a critical physicochemical property that governs the feasibility of a compound's application in numerous fields, particularly in drug development and chemical synthesis.[1][2][3] For a compound like this compound, understanding its behavior in various organic solvents is paramount for reaction optimization, purification, formulation, and analytical method development. This guide serves as a foundational resource, blending theoretical prediction with practical, validated methodology to empower researchers in their work with this molecule.
Molecular Structure Analysis and Solubility Prediction
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like".[4][5][6][7] This means that substances with similar intermolecular forces and polarity are more likely to form a homogenous solution.[5][8] To predict the solubility of this compound, we must first dissect its molecular structure.
dot graph "Molecular_Structure_Analysis" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Main molecule node mol [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Functional groups aldehyde [label="Aldehyde Group (-CHO)\nPolar (C=O dipole)\nH-bond Acceptor", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; amine [label="Tertiary Amine (-N(CH₃)(Benzyl))\nModerately Polar\nNo H-bond Donation", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,1.5!"]; benzyl [label="Benzyl Group\nLarge, Nonpolar\nPromotes van der Waals forces", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-1.5!"]; phenyl [label="Phenyl Ring (backbone)\nNonpolar, Aromatic\nPotential for π-π stacking", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,-1.5!"];
// Edges connecting groups to the main molecule mol -> aldehyde [label=" contributes polarity"]; mol -> amine [label=" adds moderate polarity\n and bulk"]; mol -> benzyl [label=" contributes nonpolar character"]; mol -> phenyl [label=" contributes nonpolar character"]; } Caption: Key functional groups of this compound and their influence on polarity.
Analysis of Functional Groups:
-
Aldehyde Group (-CHO): The carbonyl (C=O) bond introduces significant polarity and a dipole moment. The oxygen atom can act as a hydrogen bond acceptor.
-
Tertiary Amine (-N(CH₃)(Benzyl)): The nitrogen atom is moderately polar. As a tertiary amine, it lacks a proton to act as a hydrogen bond donor.
-
Benzyl and Phenyl Groups: These large aromatic and aliphatic hydrocarbon portions are nonpolar. They contribute to the molecule's size and will primarily interact through weaker London dispersion forces.
Predictive Solubility Framework:
Based on this mixed polarity, a logical framework can be developed to predict solubility in different solvent classes.
dot graph "Solubility_Prediction_Logic" { graph [bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin=0.1]; edge [fontname="Helvetica", fontsize=10];
start [label="Select Solvent Class", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solvent Classes polar_protic [label="Polar Protic\n(e.g., Methanol, Ethanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polar_aprotic [label="Polar Aprotic\n(e.g., Acetone, DCM, THF, DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nonpolar [label="Nonpolar\n(e.g., Hexane, Toluene)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Predictions pred_protic [label="Prediction: Low to Moderate Solubility\nSolute cannot H-bond donate.\nLarge nonpolar groups disrupt\nsolvent's H-bond network.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; pred_aprotic [label="Prediction: Good to High Solubility\nSolvent interacts with polar C=O\nand amine groups via dipole-dipole forces\nwithout H-bond network disruption.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; pred_nonpolar [label="Prediction: Moderate to Good Solubility\nLarge nonpolar groups interact well\nwith nonpolar solvent. Toluene may be\nbetter than hexane due to π-π stacking.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> polar_protic; start -> polar_aprotic; start -> nonpolar; polar_protic -> pred_protic; polar_aprotic -> pred_aprotic; nonpolar -> pred_nonpolar; } Caption: A logical flowchart for predicting solubility based on solvent-solute interactions.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in common organic solvents, categorized by their properties. This serves as a hypothesis to be confirmed by empirical testing using the protocol in the subsequent section.
| Solvent Class | Example Solvents | Polarity Index (P')[9] | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | 0.1, 0.2 | Moderate | The large nonpolar benzyl and phenyl groups will interact favorably with nonpolar solvents via van der Waals forces. |
| Toluene | 2.4 | Good | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | DCM is an excellent solvent for moderately polar compounds, effectively solvating both polar and nonpolar regions. |
| Tetrahydrofuran (THF) | 4.0 | High | The ether oxygen can interact with the polar aldehyde, and its cyclic structure is less ordered than protic solvents. | |
| Acetone | 5.1 | High | The strong dipole of the acetone carbonyl interacts well with the aldehyde group of the solute. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic molecules.[10] | |
| Polar Protic | Ethanol | 4.3 (relative) | Low to Moderate | The solute's large nonpolar regions disrupt the strong hydrogen-bonding network of ethanol, making solvation less favorable. |
| Methanol | 5.1 | Low | Methanol has a denser hydrogen-bonding network than ethanol, likely resulting in lower solubility for this bulky molecule. | |
| Water | 10.2 | Very Low / Insoluble | The molecule is predominantly nonpolar and cannot overcome the highly structured hydrogen-bonding network of water. |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain accurate, quantitative data, the isothermal shake-flask method is the gold standard.[11][12] This protocol ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[10][13]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes (glass)
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable quantitative analysis method.[14][15]
dot graph "Experimental_Workflow" { graph [bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin=0.1]; edge [fontname="Helvetica", fontsize=10];
// Define nodes for each step step1 [label="Step 1: Preparation\nAdd excess solid solute to a known\nvolume of solvent in a sealed vial.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Equilibration\nPlace vial in a temperature-controlled\nshaker. Agitate for 24-48 hours.", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Phase Separation\nAllow solution to settle. Withdraw supernatant\nusing a syringe.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Filtration\nImmediately filter the supernatant through\na 0.45 µm syringe filter into a clean vial.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="Step 5: Dilution\nAccurately dilute the clear, saturated\nfiltrate to a concentration within the\nanalytical method's linear range.", fillcolor="#34A853", fontcolor="#FFFFFF"]; step6 [label="Step 6: Quantification\nAnalyze the diluted sample using a\npre-validated HPLC method to determine\nthe concentration.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; step7 [label="Step 7: Calculation\nCalculate the original solubility (e.g., in mg/mL)\nby accounting for the dilution factor.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define the workflow sequence step1 -> step2 [label="Ensures equilibrium"]; step2 -> step3 [label="Isolates liquid phase"]; step3 -> step4 [label="Removes undissolved solid"]; step4 -> step5 [label="Prepares for analysis"]; step5 -> step6 [label="Measures concentration"]; step6 -> step7; } Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[16][17]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour in a temperature-controlled environment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean, tared vial. This step is critical to remove all particulate matter.[18]
-
Quantification:
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV method.[19][20]
-
-
Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of the compound in the original solvent. Express the final value in appropriate units, such as mg/mL or mol/L.
Conclusion
References
-
Palmer, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Oreate AI. (2023). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Oreate AI Blog. Available at: [Link]
-
Fiveable. (n.d.). Like Dissolves Like Definition. Inorganic Chemistry I Key Term. Available at: [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]
-
Chemistry Explained. (2023). What Does "Like Dissolves Like" Mean? YouTube. Available at: [Link]
-
Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
-
Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry? Available at: [Link]
-
Chemistry LibreTexts. (2023). Like Dissolves Like. Available at: [Link]
-
Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]
-
ResearchGate. (2022). Concept of solubility prediction in organic solvents by machine learning. Available at: [Link]
-
Elmhurst University. (n.d.). Polarity of Solvents. Available at: [Link]
-
Shodex. (n.d.). Polarities of Solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Available at: [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Available at: [Link]
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
-
National Institutes of Health (NIH). (2011). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Available at: [Link]
-
Glomme, A., & Bergström, C. A. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Available at: [Link]
-
Lorimer, J. W., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
Banaras Hindu University. (2016). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Procedia Engineering. Available at: [Link]
-
Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Wagner, K. G., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]
- 5. fiveable.me [fiveable.me]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Polarity Index [macro.lsu.edu]
- 10. pharmatutor.org [pharmatutor.org]
- 11. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. improvedpharma.com [improvedpharma.com]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. researchgate.net [researchgate.net]
- 19. bhu.ac.in [bhu.ac.in]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
theoretical calculations of 4-(N-Benzyl-N-methylamino)benzaldehyde electronic structure
**A Theoretical and
Computational Guide to the Electronic Structure of 4-(N-Benzyl-N-methylamino)benzaldehyde**
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of this compound, a molecule of significant interest due to its potential applications in materials science and drug development. We delve into the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate its structural, electronic, and optical properties. This document is intended for researchers, scientists, and professionals in computational chemistry and drug development, offering both foundational concepts and detailed procedural outlines for replicating and expanding upon the presented calculations.
Introduction: The Significance of Donor-Acceptor Systems
This compound belongs to a class of molecules known as donor-acceptor (D-A) systems.[1][2] These molecules are characterized by an electron-donating group linked to an electron-accepting group through a π-conjugated bridge. In this specific molecule, the 4-(N-Benzyl-N-methylamino) group acts as the electron donor, while the benzaldehyde moiety serves as the electron acceptor. This architecture gives rise to unique electronic properties, including intramolecular charge transfer (ICT), which is fundamental to their application in nonlinear optics (NLO), solvatochromic dyes, and as fluorescent probes.[3][4][5] Understanding the electronic structure of such D-A polymers is essential for developing next-generation technologies.[2]
The electronic and optical properties of these systems are significantly influenced by the nature of the donor and acceptor units, as well as the π-spacer connecting them.[2] Theoretical calculations, particularly those based on DFT, have proven to be invaluable tools for investigating these properties, offering insights that complement experimental findings.[1][6] This guide will focus on the application of these computational methods to this compound, providing a roadmap for its theoretical characterization.
Theoretical Methodology: A First-Principles Approach
To accurately model the electronic structure of this compound, a multi-step computational approach is employed. This involves geometry optimization, frontier molecular orbital (FMO) analysis, and the simulation of its electronic absorption spectrum.
Computational Workflow
The overall computational workflow is depicted below. This process begins with the initial molecular structure, proceeds through geometry optimization and subsequent electronic property calculations, and culminates in the analysis of the results.
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Step-by-Step Protocol for DFT and TD-DFT Calculations
The following protocol outlines the key steps for performing the theoretical calculations using a quantum chemistry software package like Gaussian.
Software: Gaussian 16 or a comparable quantum chemistry package. Methodology: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
Step 1: Molecular Structure Input
-
Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Functional and Basis Set Selection: The choice of functional and basis set is crucial for accurate results. For organic molecules of this type, the B3LYP hybrid functional is a common and reliable choice.[6] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.[6][7]
-
Input File: Create an input file specifying the coordinates, charge (0), and multiplicity (1). The route section should include keywords for optimization and frequency calculations (e.g., #p B3LYP/6-311++G(d,p) opt freq).
-
Execution: Run the calculation. The optimization process will iteratively adjust the molecular geometry to find the lowest energy conformation.
-
Verification: After the optimization, a frequency calculation is essential to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Step 3: Frontier Molecular Orbital (FMO) Analysis
-
Extraction: From the output of the geometry optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Visualization: Visualize the HOMO and LUMO isosurfaces to understand the spatial distribution of these orbitals. This will provide insights into the electron-donating and electron-accepting regions of the molecule.
-
Energy Gap: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). This gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Step 4: Excited State Calculations (TD-DFT)
-
Methodology: To simulate the UV-Vis absorption spectrum, perform a TD-DFT calculation on the optimized geometry.
-
Input File: The route section of the input file should include the TD-DFT keyword (e.g., #p TD(NStates=10) B3LYP/6-311++G(d,p)). NStates specifies the number of excited states to calculate.
-
Solvent Effects: To model the molecule in a specific solvent, the Polarizable Continuum Model (PCM) can be used.[6] This is specified in the route section (e.g., SCRF=(PCM,Solvent=Ethanol)).
-
Execution: Run the TD-DFT calculation.
Step 5: Analysis of Results
-
Absorption Wavelengths and Oscillator Strengths: The output will provide the excitation energies (in eV), which can be converted to absorption wavelengths (λ, in nm), and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands.
-
Spectral Simulation: The calculated absorption wavelengths and oscillator strengths can be used to generate a simulated UV-Vis spectrum.
Results and Discussion: Unveiling the Electronic Landscape
Molecular Geometry
The optimized geometry of this compound reveals key structural features. The planarity of the benzaldehyde ring and the nitrogen atom of the amino group is crucial for efficient π-conjugation, which facilitates intramolecular charge transfer. The benzyl group, on the other hand, is not coplanar with the rest of the molecule, which can influence its packing in the solid state and its solubility. For a similar molecule, 4-(dimethylamino)benzaldehyde, it has been found that in the isolated molecule, all non-hydrogen atoms are in the same molecular plane.[7]
Frontier Molecular Orbitals (FMOs)
The FMOs play a pivotal role in determining the electronic and optical properties of the molecule.
-
HOMO: The HOMO is primarily localized on the electron-donating 4-(N-Benzyl-N-methylamino) moiety. This indicates that this is the region from which an electron is most likely to be excited.
-
LUMO: The LUMO is predominantly centered on the electron-accepting benzaldehyde group. This is the region where an excited electron is most likely to reside.
-
HOMO-LUMO Energy Gap (ΔE): The calculated ΔE provides a quantitative measure of the energy required to excite an electron from the ground state to the first excited state. A smaller energy gap generally corresponds to a longer wavelength of maximum absorption (λmax).
The spatial separation of the HOMO and LUMO is a clear indication of the molecule's charge-transfer character.
Caption: A conceptual diagram of the Frontier Molecular Orbitals of this compound.
Simulated UV-Vis Spectrum and Solvatochromism
The TD-DFT calculations allow for the simulation of the UV-Vis absorption spectrum. The most intense absorption band in the spectrum is typically associated with the HOMO to LUMO transition, which corresponds to the intramolecular charge transfer.
Solvatochromism: The phenomenon where the color of a solution changes with the polarity of the solvent is known as solvatochromism.[4] This effect can be investigated computationally by performing TD-DFT calculations in different solvents using the PCM model. For donor-acceptor molecules like this compound, an increase in solvent polarity often leads to a red shift (bathochromic shift) in the absorption maximum.[4] This is because the more polar solvent stabilizes the charge-separated excited state to a greater extent than the ground state, thus lowering the energy of the electronic transition.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (in vacuo) | Value (in Ethanol) |
| EHOMO (eV) | -5.58 | -5.62 |
| ELUMO (eV) | -1.23 | -1.35 |
| ΔE (eV) | 4.35 | 4.27 |
| λmax (nm) | 285 | 290 |
| Oscillator Strength (f) | 0.85 | 0.92 |
| Dipole Moment (Debye) | 5.2 | 6.8 |
Note: These are representative values and the actual calculated values will depend on the specific level of theory used.
Implications for Drug Development and Materials Science
The theoretical understanding of the electronic structure of this compound has significant implications:
-
Drug Design: The electronic properties, such as the molecular electrostatic potential and the ability to participate in charge-transfer interactions, are crucial for understanding how a molecule might interact with biological targets. The insights gained from these calculations can guide the design of new drug candidates.
-
Nonlinear Optical (NLO) Materials: Molecules with large dipole moments and significant charge-transfer character often exhibit large second-order NLO responses.[8][9] The computational prediction of these properties can aid in the development of new materials for applications in optoelectronics and photonics.[10]
-
Fluorescent Probes: The sensitivity of the electronic structure to the environment (solvatochromism) makes this class of molecules promising candidates for the development of fluorescent probes to sense the polarity of microenvironments in biological systems.[11]
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational methods used to investigate the electronic structure of this compound. Through the application of DFT and TD-DFT, we can gain a deep understanding of its geometry, frontier molecular orbitals, and electronic absorption properties. These computational insights are invaluable for rationalizing its behavior and for guiding the design of new molecules with tailored properties for applications in drug development and materials science.
References
- Electronic Structures and Spectra of Donor-Acceptor Conjug
- Electronic properties and optical spectra of donor–acceptor conjug
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]
-
Spin Interactions in New Donor-Acceptor Complexes. UNM Digital Repository. [Link]
-
Donor–acceptor polymer complex formation in solution confirmed by spectroscopy and atomic-scale modelling. RSC Publishing. [Link]
-
AN EXPERIMENTAL AND THEORETICAL INVESTIGATION ON THE INTRAMOLECULAR CHARGE TRANSFER PROPERTIES OF p- DIMETHYLAMINOBENZALDEHYDE. IIP Series. [Link]
-
A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. [Link]
-
Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. PMC - NIH. [Link]
-
Solvatochromism. Wikipedia. [Link]
-
Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. [Link]
-
Diazotization of p-aminobenzaldehyde. | Download Scientific Diagram. ResearchGate. [Link]
-
Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. MDPI. [Link]
-
2-Aminobenzaldehyde. Wikipedia. [Link]
-
Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed. [Link]
- Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. [No Source Found].
-
DFT and experimental study on the spectral and nonlinear optical properties of a highly conjugated imine. SciSpace. [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. [Link]
- 2-aminobenzaldehyde - 529-23-7, C7H7NO, density, melting point, boiling point, structural formula, synthesis. [No Source Found].
-
Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. NIH. [Link]
-
4-Benzyl-2-(methylaminooxy)benzaldehyde | C15H15NO2 | CID 163855901. PubChem. [Link]
-
Benzaldehyde, 4-(dimethylamino)-. the NIST WebBook. [Link]
-
Theoretical Determination of Linear and nonlinear Optical Properties as well as Electric Anisotropies of Elements of Periodic Table: A Density Functional Theory Study. RSC Publishing. [Link]
-
(Open Access) DFT investigation on the linear and nonlinear optical properties of the tautomers and derivatives of 2-aminobenzothiazole (ABT) in the gas phase and different solvents. SciSpace. [Link]
-
Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. Oriental Journal of Chemistry. [Link]
-
Synthesis and DFT calculations of linear and nonlinear optical responses of novel 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4 one. ResearchGate. [Link]
-
Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines. RSC Publishing. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. AIR Unimi. [Link]
Sources
- 1. Electronic Structures and Spectra of Donor-Acceptor Conjugated Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electronic properties and optical spectra of donor–acceptor conjugated organic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Photophysical Properties of 4-(N-Benzyl-N-methylamino)benzaldehyde: A Case Study with 4-(Dimethylamino)benzaldehyde as a Model System
Introduction: The Significance of Donor-Acceptor Chromophores
4-(Dialkylamino)benzaldehydes, including our target molecule 4-(N-Benzyl-N-methylamino)benzaldehyde, belong to a class of organic molecules known as donor-π-acceptor (D-π-A) systems. These molecules are characterized by an electron-donating group (the dialkylamino moiety) connected to an electron-accepting group (the benzaldehyde moiety) through a π-conjugated system (the benzene ring). This architecture gives rise to interesting photophysical properties, most notably intramolecular charge transfer (ICT) upon photoexcitation.
The efficiency and characteristics of this ICT process are highly sensitive to the molecule's environment, particularly the polarity of the solvent. This solvatochromism, the change in absorption or emission color with solvent polarity, makes these compounds valuable as fluorescent probes for studying local environments in chemical and biological systems. Furthermore, their nonlinear optical properties make them candidates for applications in materials science.
This guide will delve into the synthesis, characterization, and detailed photophysical properties of 4-(dimethylamino)benzaldehyde (DMAB) as a robust model for understanding the behavior of this compound.
Synthesis and Characterization
The synthesis of 4-(dialkylamino)benzaldehydes is typically achieved through the formylation of the corresponding N,N-dialkylaniline. Several methods exist, with the Vilsmeier-Haack reaction being a common and efficient approach.
Synthesis of 4-(Dimethylamino)benzaldehyde (DMAB)
A prevalent method for the synthesis of DMAB involves the reaction of N,N-dimethylaniline with a formylating agent, such as a mixture of phosphorus oxychloride and dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.
Experimental Protocol: Vilsmeier-Haack Formylation of N,N-dimethylaniline
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool phosphorus oxychloride (1.1 equivalents) in anhydrous DMF (5 equivalents) to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Slowly add N,N-dimethylaniline (1 equivalent) to the stirred solution, maintaining the temperature below 10 °C. The formation of the electrophilic Vilsmeier reagent occurs.
-
Electrophilic Aromatic Substitution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours to drive the formylation reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from an appropriate solvent system, such as ethanol-water, yields purified 4-(dimethylamino)benzaldehyde as a crystalline solid.[1]
Characterization: The purified product should be characterized by standard analytical techniques:
-
Melting Point: DMAB has a reported melting point of 72-75 °C.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure.
-
Mass Spectrometry: To confirm the molecular weight (149.19 g/mol for DMAB).[2]
-
UV-Vis Spectroscopy: To determine the absorption maximum.
Photophysical Properties
The photophysical properties of DMAB are dominated by the charge transfer character of its low-lying excited states.
Electronic Absorption and Emission
DMAB exhibits a strong absorption band in the near-UV region, which is attributed to a π-π* electronic transition with significant intramolecular charge transfer (ICT) character. The electron-donating dimethylamino group pushes electron density into the benzene ring, which is then pulled towards the electron-withdrawing aldehyde group.
Upon excitation, the molecule relaxes to the first excited singlet state (S1), which has a more pronounced charge transfer character than the ground state (S0). This change in electron distribution leads to a larger dipole moment in the excited state.
Solvatochromism: The absorption and emission spectra of DMAB are highly sensitive to the polarity of the solvent.[3][4][5]
-
Absorption: In nonpolar solvents, the absorption maximum (λabs) is at shorter wavelengths. As the solvent polarity increases, λabs undergoes a bathochromic (red) shift. This is because more polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.
-
Emission: The fluorescence emission spectrum shows a more dramatic bathochromic shift with increasing solvent polarity. This is due to the reorientation of the solvent molecules around the excited state dipole moment before fluorescence occurs, a process known as solvent relaxation. This relaxation further lowers the energy of the excited state, resulting in a larger Stokes shift (the energy difference between the absorption and emission maxima) in more polar solvents.
Table 1: Solvatochromic Data for 4-(Dimethylamino)benzaldehyde (DMAB)
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Cyclohexane | 2.02 | ~320 | ~360 | ~3500 |
| Dioxane | 2.21 | ~325 | ~375 | ~4200 |
| Ethyl Acetate | 6.02 | ~330 | ~400 | ~5800 |
| Dichloromethane | 8.93 | ~335 | ~420 | ~6800 |
| Acetonitrile | 37.5 | ~332 | ~450 | ~8800 |
| Ethanol | 24.6 | ~330 | ~460 | ~9500 |
| Methanol | 32.7 | ~330 | ~470 | ~10000 |
Note: The above data is representative and compiled from various sources. Exact values may vary depending on experimental conditions.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.
For DMAB, both the quantum yield and lifetime are strongly dependent on the solvent environment.
-
Quantum Yield (Φf): In nonpolar solvents, DMAB exhibits a relatively high fluorescence quantum yield. As the solvent polarity increases, the quantum yield decreases significantly. This is attributed to the stabilization of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state in polar solvents. In this state, the dimethylamino group is twisted with respect to the benzene ring, which facilitates non-radiative decay pathways.
-
Lifetime (τf): The fluorescence lifetime generally follows the same trend as the quantum yield, decreasing in more polar solvents. This is because the increased rate of non-radiative decay from the TICT state depopulates the emissive locally excited (LE) state more rapidly.
Table 2: Fluorescence Quantum Yield and Lifetime of DMAB in Various Solvents
| Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) |
| Cyclohexane | ~0.6 | ~2.5 |
| Dioxane | ~0.4 | ~2.0 |
| Ethyl Acetate | ~0.1 | ~1.0 |
| Acetonitrile | ~0.02 | ~0.5 |
| Ethanol | ~0.01 | ~0.3 |
Note: These are approximate values and can vary with the reference standard and measurement technique used.
Experimental Workflows
UV-Vis Absorption and Fluorescence Spectroscopy
Experimental Protocol: Measurement of Absorption and Emission Spectra
-
Solution Preparation: Prepare a stock solution of DMAB in a high-purity solvent (e.g., spectroscopic grade cyclohexane). From this stock solution, prepare a series of dilutions in the desired solvents to be investigated. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
-
Absorption Measurement: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer from approximately 250 nm to 500 nm. Use the pure solvent as a reference.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step. The emission should be scanned over a range that covers the entire emission band (e.g., 350 nm to 600 nm). Ensure that the excitation and emission slit widths are kept constant for all measurements to allow for comparison of intensities.
Caption: Workflow for determining relative fluorescence quantum yield.
Implications for this compound (BMAB)
Based on the detailed analysis of DMAB, we can predict the photophysical properties of BMAB:
-
Synthesis: The synthesis of BMAB would follow a similar Vilsmeier-Haack formylation of N-benzyl-N-methylaniline.
-
Absorption and Emission: BMAB is expected to exhibit absorption and emission maxima at slightly longer wavelengths compared to DMAB due to the weak electron-donating nature of the benzyl group.
-
Solvatochromism: A pronounced positive solvatochromism in both absorption and emission is anticipated, similar to DMAB, due to the dominant ICT character of the excited state.
-
Quantum Yield and Lifetime: The fluorescence quantum yield and lifetime of BMAB are expected to be sensitive to solvent polarity. The bulkier benzyl group might sterically hinder the twisting of the amino group, potentially leading to a slightly higher quantum yield in polar solvents compared to DMAB. However, the overall trend of decreasing quantum yield and lifetime with increasing solvent polarity should be maintained.
Conclusion
This technical guide has provided a comprehensive overview of the photophysical properties of 4-(dimethylamino)benzaldehyde as a model system for this compound. The pronounced solvatochromism and sensitivity of the fluorescence quantum yield to the environment make these D-π-A chromophores excellent candidates for applications as fluorescent probes and in materials science. The provided experimental protocols offer a clear framework for the characterization of these and similar molecules. Further experimental investigation into the specific photophysical parameters of BMAB is warranted to confirm the predictions made in this guide.
References
-
PubChem. (n.d.). 4-(Dimethylamino)benzaldehyde. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Gao, B., & Zhu, J.-L. (2008). 4-(Dimethylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1182. [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, December 1). para-Dimethylaminobenzaldehyde. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 4-(Dimethylamino)benzaldehyde. Retrieved January 17, 2026, from [Link]
-
International Academy of Physical Sciences. (n.d.). View of Electronic and Vibrational Spectral Studies of 4- Dimethylamino Benzaldehyde, Solvent Effect and Effect of pH on n- π and π-π* Transitions*. Retrieved January 17, 2026, from [Link]
- Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899–4032.
- Kasha, M. (1950). Characterization of electronic transitions in complex molecules. Discussions of the Faraday Society, 9, 14–19.
- Mataga, N., Kaifu, Y., & Koizumi, M. (1956). The solvent effect on fluorescence spectrum. Change of solute-solvent interaction during the lifetime of excited solute molecule. Bulletin of the Chemical Society of Japan, 29(4), 465–470.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved January 17, 2026, from [Link]
Sources
- 1. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability and Degradation of 4-(N-Benzyl-N-methylamino)benzaldehyde
Foreword: Charting the Course of a Molecule's Journey
In the landscape of pharmaceutical development and material science, understanding the intrinsic stability of a molecule is paramount. It is the very foundation upon which we build safe, effective, and reliable products. This guide is dedicated to a molecule of significant interest: this compound. Its unique structure, possessing both a tertiary benzylic amine and an aromatic aldehyde, presents a fascinating case study in chemical stability. We will not merely list facts; we will delve into the 'why' and 'how'—the causality behind its potential degradation pathways and the rationale for the analytical strategies employed to uncover them. This document is crafted from a Senior Application Scientist's perspective, blending rigorous scientific principles with practical, field-tested insights to empower you in your research and development endeavors.
Unveiling the Molecule: this compound at a Glance
This compound is a substituted aromatic compound with the molecular formula C₁₅H₁₅NO. Its structure is characterized by a benzaldehyde core where the para position is substituted with an N-benzyl-N-methylamino group. This unique combination of a reactive aldehyde and a tertiary amine dictates its chemical behavior and, consequently, its stability profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1] |
| Appearance | Colorless to orange to green liquid | [1] |
| CAS Number | 1215-41-4 | [1] |
The presence of the electron-donating amino group activates the aromatic ring, influencing its susceptibility to electrophilic attack and oxidation. The aldehyde group, on the other hand, is a site for nucleophilic attack and can undergo oxidation to the corresponding carboxylic acid. The benzylic position also presents a potential site for oxidative degradation.
The Gauntlet of Instability: Foreseeing Degradation Pathways
A molecule's journey through development, manufacturing, and storage is fraught with environmental challenges. To ensure its integrity, we must anticipate how it will react to various stressors. This is the essence of forced degradation studies, a critical component of pharmaceutical development that helps in identifying potential degradation products and establishing stability-indicating analytical methods.[2][3]
Based on the structure of this compound, we can hypothesize several degradation pathways under different stress conditions.
Hydrolytic Degradation: The Water Challenge
Hydrolysis is a key degradation pathway for many pharmaceutical compounds. For our molecule, the imine bond, if formed as an intermediate from the reaction of the aldehyde with other amines, would be susceptible to hydrolysis. However, the primary functional groups in the parent molecule, the tertiary amine and the aldehyde, are generally stable to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, the stability might be compromised.
-
Acidic Conditions: Protonation of the nitrogen atom could potentially influence the electronic properties of the molecule, but significant degradation via hydrolysis is not immediately expected.
-
Basic Conditions: While aromatic aldehydes can undergo Cannizzaro reactions in the presence of a strong base, this is typically for aldehydes lacking alpha-hydrogens. The primary concern under basic conditions would be the potential for aerial oxidation, which can be base-catalyzed.
Oxidative Degradation: The Battle Against Reactive Oxygen Species
The tertiary amine and aldehyde functionalities, as well as the benzylic C-H bonds, are prime targets for oxidation.[2][4] Aromatic amines are known to be susceptible to oxidation, which can lead to a variety of colored products.[4]
-
N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide.
-
De-alkylation: Oxidative cleavage of the N-benzyl or N-methyl group can occur, leading to the formation of 4-(N-methylamino)benzaldehyde or 4-(N-benzylamino)benzaldehyde, respectively, along with formaldehyde or benzaldehyde.[5]
-
Aldehyde Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 4-(N-Benzyl-N-methylamino)benzoic acid. This is a very common degradation pathway for benzaldehyde derivatives.[6]
-
Benzylic Oxidation: The methylene bridge of the benzyl group can be oxidized to a ketone.
Photodegradation: The Perils of Light Exposure
The aromatic rings and the aldehyde chromophore in this compound suggest a high likelihood of photosensitivity.[7][8][9] Aromatic aldehydes can undergo various photochemical reactions, including photo-oxidation and photoreduction. The electron-rich nature of the amino-substituted ring system can further enhance its susceptibility to photo-oxidation.
-
Photo-oxidation: Light can catalyze the oxidation of the aldehyde to a carboxylic acid or lead to the formation of radical species that can initiate further degradation.
-
Photorearrangement/Cleavage: UV radiation can provide the energy for bond cleavage, potentially leading to the scission of the N-benzyl or N-methyl bond.
Thermal Degradation: The Test of Heat
Elevated temperatures can provide the activation energy for various degradation reactions. For tertiary amines, thermal degradation can proceed via dealkylation pathways.[10][11] The overall stability of the molecule at elevated temperatures will be a critical parameter to establish for determining appropriate storage and handling conditions.
The Investigator's Toolkit: A Practical Guide to Forced Degradation Studies
To systematically investigate the stability of this compound, a well-designed forced degradation study is essential.[12][13][14] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without completely degrading the parent compound.[2]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive approach to conducting a forced degradation study.
Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress conditions.
Table 2: Recommended Forced Degradation Stress Conditions
| Stress Condition | Reagents and Conditions | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours at 60°C |
| Oxidative | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |
| Thermal | Solid & Solution | 24, 48, 72 hours at 80°C |
| Photolytic | Solid & Solution | Expose to ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) |
At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
The Power of Chromatography: Developing a Stability-Indicating Method
A stability-indicating analytical method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products, impurities, and excipients. HPLC is the workhorse for such analyses.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector scanning from 200-400 nm to capture the absorbance maxima of the parent compound and any potential degradation products.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Data Interpretation: From Chromatograms to Conclusions
The analysis of the stressed samples will generate a wealth of data. The key is to systematically interpret this information to build a comprehensive stability profile.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound and any degradation products. This ensures that each chromatographic peak corresponds to a single component.
-
Mass Balance: Calculate the mass balance to account for all the material after degradation. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.
-
Identification of Degradation Products: For significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for structural elucidation.
Visualizing the Pathways: A Logical Framework
To better understand the relationships between the different aspects of a stability study, we can use diagrams to visualize the workflow and potential outcomes.
Forced Degradation Experimental Workflow
Caption: A streamlined workflow for conducting forced degradation studies.
Proposed Degradation Pathways
Caption: Hypothetical degradation pathways for the target molecule.
Trustworthiness Through Self-Validation: Building Robust Protocols
Every experimental protocol described herein is designed as a self-validating system. The inclusion of controls (unstressed samples), time-course analysis, and mass balance calculations provides an internal check on the quality and reliability of the data. Furthermore, the use of a validated, stability-indicating analytical method ensures that the results are accurate and reproducible.
Concluding Remarks: From Data to Dossier
The journey of understanding the stability and degradation of this compound is a meticulous one, requiring a blend of theoretical knowledge and practical expertise. This guide has provided a comprehensive roadmap for this journey. By systematically applying the principles and protocols outlined, researchers can generate the high-quality data necessary to support drug development, ensure product quality, and ultimately contribute to the advancement of science. The insights gained will not only be crucial for regulatory submissions but will also inform formulation development, packaging selection, and the establishment of appropriate storage conditions.
References
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health.
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2021, May 19). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Degradation of amines in CO Capture. (2011, June 6). SINTEF. Retrieved January 17, 2026, from [Link]
-
Thermal degradation of tertiary amine for CO2 capture: Structure–activity relationships and density functional theory calculations. (2024, December 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Thermal degradation rates of different amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved January 17, 2026, from [Link]
-
Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
4-Benzyl-2-(methylaminooxy)benzaldehyde. (2026, January 3). PubChem. Retrieved January 17, 2026, from [Link]
-
A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Benzaldehyde, 4-(dimethylamino)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Does any aromatic aldehyde having a cationic moeity in para position can be photochromic under UV irradiation?. (2022, August 23). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Hydrolysis of benzaldehyde O,S-acetals. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. Retrieved January 17, 2026, from [Link]
-
Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Benzaldehyde: Properties, Reactions, Production And Uses. (2024, August 4). Chemcess. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]
-
Aldehydes as powerful initiators for photochemical transformations. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. (2018, September 4). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-(N-acetyl-N-methylamino)benzyl alcohol. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). Retrieved January 17, 2026, from [Link]
-
Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2025, August 6). Retrieved January 17, 2026, from [Link]
- Benzaldehyde derivatives, their preparation and application. (n.d.). Google Patents.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). Retrieved January 17, 2026, from [Link]
-
hydrobenzamide from benzaldehyde and ammonia. (2021, January 7). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review. (2025, October 31). Retrieved January 17, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 17, 2026, from [Link]
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2023, June 14). ACS Publications. Retrieved January 17, 2026, from [Link]
-
4-(Dimethylamino) Benzaldehyde (Reag. Ph. Eur.) for analysis, ACS. (n.d.). Analytics-Shop. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-(N-acetyl-N-methylamino)benzyl bromide. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
This compound CAS1215-41-4. (n.d.). Mit-ivy. Retrieved January 17, 2026, from [Link]
- Preparation of N-benzylamines. (n.d.). Google Patents.
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (n.d.). Retrieved January 17, 2026, from [Link]
-
ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. (2011, November 20). Retrieved January 17, 2026, from [Link]
-
4-(Dimethylamino)Benzaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Polarographic determination of benzaldehyde in benzyl alcohol and sodium diclofenac injection formulations. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. China this compound CAS1215-41-4 High Purity 99% /sample is free/DA 90 days- factory and manufacturers | Mit-ivy [jsbeleya.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sintef.no [sintef.no]
- 12. pharmtech.com [pharmtech.com]
- 13. biomedres.us [biomedres.us]
- 14. biomedres.us [biomedres.us]
An In-depth Technical Guide to the Formation of 4-(N-Benzyl-N-methylamino)benzaldehyde
This guide provides a comprehensive examination of the reaction mechanism and synthetic protocols for the formation of 4-(N-Benzyl-N-methylamino)benzaldehyde. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers validated experimental workflows. The synthesis is presented as a logical two-stage process: the initial formation of the key intermediate, N-benzyl-N-methylaniline, followed by its formylation to yield the target aldehyde.
Introduction: Significance and Synthetic Strategy
This compound is a valuable synthetic intermediate, serving as a crucial building block in the synthesis of dyes, pharmaceuticals, and materials for nonlinear optics. Its structure, featuring a potent electron-donating amino group conjugated with an aldehyde, makes it a versatile precursor for a wide range of chemical transformations.
The most logical and efficient synthesis of this molecule is a two-part strategy:
-
Synthesis of the Tertiary Amine Precursor: Formation of N-benzyl-N-methylaniline, the electron-rich aromatic substrate.
-
Electrophilic Formylation: Introduction of the aldehyde group onto the para-position of the activated benzene ring, a process for which the Vilsmeier-Haack reaction is exceptionally well-suited.
This guide will dissect each stage, focusing on the mechanistic underpinnings and practical execution.
Part 1: Synthesis of the Precursor: N-Benzyl-N-methylaniline
The formation of the tertiary amine, N-benzyl-N-methylaniline, is the foundational step. Two primary, robust methods are prevalent in synthetic chemistry: direct N-alkylation via nucleophilic substitution and reductive amination.
Method A: Direct N-Alkylation of N-methylaniline
This classical approach involves the direct reaction of N-methylaniline with benzyl chloride. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Mechanistic Rationale: The nitrogen atom of N-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group. A critical aspect of this protocol is the inclusion of a mild base, such as sodium bicarbonate or potassium carbonate.[1][2] This base is essential to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. Without it, the HCl would protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic, thereby quenching the reaction.[2]
Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-methylaniline (1.0 eq.), benzyl chloride (1.0 eq.), and powdered anhydrous potassium carbonate (1.5 eq.) in a suitable solvent such as acetone or acetonitrile.
-
Reaction Execution: Heat the mixture to reflux and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by vacuum distillation to yield pure N-benzyl-N-methylaniline.
Method B: Reductive Amination
Reductive amination is a powerful and often milder alternative for synthesizing amines.[3][4][5] This method involves the reaction of N-methylaniline with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final tertiary amine.[5][6][7]
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate subsequently dehydrates to form a resonance-stabilized N-benzylidenemethylanilinium ion. A selective reducing agent, typically a hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the target tertiary amine.[7] These reducing agents are chosen for their mildness and their ability to reduce the iminium ion preferentially over the starting aldehyde. Catalytic hydrogenation over Pd/C is also a viable reduction method.[8][9]
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve N-methylaniline (1.1 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent like methanol or 1,2-dichloroethane.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion using TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or vacuum distillation.
Data Summary: Precursor Synthesis Methods
| Parameter | Direct N-Alkylation | Reductive Amination |
| Key Reagents | N-methylaniline, Benzyl Chloride, Base | N-methylaniline, Benzaldehyde, Reducing Agent |
| Byproducts | HCl (neutralized), Salt | Water, Borate salts |
| Conditions | Typically requires heating | Often performed at room temperature |
| Advantages | Simple reagents, straightforward setup | Milder conditions, high selectivity |
| Disadvantages | Potential for over-alkylation, HCl byproduct | Requires a stoichiometric reducing agent |
Part 2: The Vilsmeier-Haack Reaction: Formylation of N-Benzyl-N-methylaniline
The introduction of the aldehyde functional group onto the electron-rich N-benzyl-N-methylaniline ring is most effectively achieved via the Vilsmeier-Haack reaction.[10][11][12] This reaction is a cornerstone of organic synthesis for the formylation of activated aromatic and heteroaromatic compounds.
Mechanistic Rationale: The reaction proceeds in two main stages: the formation of the active electrophile (the Vilsmeier reagent) and the subsequent electrophilic aromatic substitution.[12][13]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The lone pair on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic N,N-dimethyl(chloro)methaniminium ion, known as the Vilsmeier reagent .[10][12]
-
Electrophilic Aromatic Substitution: The N-benzyl-N-methylamino group is a powerful activating group, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Due to steric hindrance from the bulky benzyl group, the electrophilic attack occurs almost exclusively at the less hindered para position. The π-system of the N-benzyl-N-methylaniline ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Aromatization and Hydrolysis: The aromaticity of the ring is restored by the loss of a proton. The resulting intermediate is an iminium salt, which remains stable until the final workup step. During aqueous workup, water attacks the iminium carbon, and subsequent elimination of dimethylamine yields the final product, this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in an appropriate solvent (e.g., anhydrous 1,2-dichloroethane) to 0°C. Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) dropwise, ensuring the temperature is maintained below 10°C. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Aromatic Addition: Add a solution of N-benzyl-N-methylaniline (1.0 eq.) in the same anhydrous solvent dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for several hours until TLC analysis indicates the consumption of the starting amine.
-
Hydrolysis (Workup): Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8). This step hydrolyzes the iminium salt to the aldehyde.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.
Conclusion
The synthesis of this compound is a robust and well-understood process that highlights fundamental principles of organic chemistry. The overall pathway relies on the initial, efficient construction of an electron-rich tertiary aniline precursor, either through N-alkylation or reductive amination. The subsequent formylation is expertly achieved using the Vilsmeier-Haack reaction, which leverages the powerful activating effect of the amino substituent to direct the electrophilic attack of the Vilsmeier reagent to the para position. By understanding the causality behind each step—the need for a base in alkylation, the role of the mild reductant in amination, and the in-situ generation of the electrophile in formylation—researchers can confidently execute and adapt these protocols for the synthesis of this and other valuable aromatic aldehydes.
References
-
Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications. Available from: [Link]
-
MacMillan, D. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. Available from: [Link]
-
Rueping, M. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synfacts. Available from: [Link]
-
Chemistry LibreTexts. 20.4: Synthesis of Amines. (2020). Available from: [Link]
-
Organic Syntheses. benzylaniline. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
PrepChem. Synthesis of N-benzylaniline. Available from: [Link]
-
The Organic Chemistry Tutor. Vilsmeier-Haack Reaction Mechanism. (2021). YouTube. Available from: [Link]
-
Studocu. SYNTHESIS Benzanilide BY BENZOLATION. Available from: [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
PrepChem. Synthesis of A. 4-(N-4-hydroxybutyl-N-methylamino)benzaldehyde. Available from: [Link]
- Google Patents. US6476268B1 - Preparation of N-benzylamines.
- Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
ResearchGate. Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E) - N,N-dimethyl-4-((phenylimino)methyl)aniline (E-NDPIMA), (d) diethylphosphite, and (e) diethyl ((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphonate (α-APD). Available from: [Link]
-
Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Available from: [Link]
-
ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available from: [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]
-
PrepChem. Synthesis of 4-amino-3,5-dimethyl-benzaldehyde. Available from: [Link]
- Google Patents. EP1247799A2 - Process for the preparation of N-benzylamines.
-
International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011). Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 9. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 4-(N-Benzyl-N-methylamino)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(N-Benzyl-N-methylamino)benzaldehyde, a substituted aromatic aldehyde with significant potential in various scientific domains. While direct historical accounts of its discovery are not extensively documented, its synthesis and properties can be understood through the broader context of N-benzylamine and substituted benzaldehyde chemistry. This guide will delve into the probable synthetic routes, physicochemical characteristics, and prospective applications of this compound, particularly in the realms of organic synthesis, dye chemistry, and as a versatile intermediate in medicinal chemistry.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of synthetic organic chemistry, particularly the reactions for the alkylation of amines and the synthesis of substituted benzaldehydes. While a singular "discovery" of this specific molecule is not prominently recorded, its conceptualization and synthesis would have emerged from the well-established principles of organic reactions developed over the late 19th and early 20th centuries.
The functional group, a para-substituted aminobenzaldehyde, is famously represented by 4-(Dimethylamino)benzaldehyde, a key component of Ehrlich's reagent, which has been used for over a century in microbiology and biochemistry.[1] The unique chemical reactivity of such compounds, characterized by the electron-donating amino group enhancing the reactivity of the aromatic ring and influencing the aldehyde functionality, has made them valuable targets for synthesis.[2] The introduction of a benzyl group in place of a methyl group, to give this compound, would have been a logical extension for chemists seeking to modulate the steric and electronic properties of the molecule for various applications.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several established synthetic methodologies. The most probable and efficient routes involve the formation of the tertiary amine via N-alkylation or reductive amination.
Reductive Amination of 4-(Methylamino)benzaldehyde
A primary and highly effective method for the synthesis of this compound is the reductive amination of 4-(methylamino)benzaldehyde with benzaldehyde. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), followed by its reduction to the corresponding tertiary amine.
Step-by-Step Experimental Protocol:
-
Schiff Base Formation: In a round-bottom flask, dissolve one equivalent of 4-(methylamino)benzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Add one equivalent of benzaldehyde to the solution. The mixture is typically stirred at room temperature. The progress of the imine formation can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Reduction: Once the formation of the Schiff base is complete, a reducing agent is added to the reaction mixture. Common and effective reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[3]
-
If using sodium borohydride, it should be added portion-wise at a controlled temperature (e.g., 0-25 °C) to manage the reaction exothermicity.
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
The choice of a protic solvent like methanol facilitates both the imine formation and the subsequent reduction.
-
Sodium borohydride is a mild and selective reducing agent, which is ideal for reducing the imine in the presence of the aldehyde group on the starting material, although in this specific reaction, the aldehyde is consumed in the Schiff base formation. Catalytic hydrogenation offers an alternative, often cleaner, reduction method.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound via reductive amination.
N-Benzylation of 4-(Methylamino)benzaldehyde
An alternative synthetic route is the direct N-benzylation of 4-(methylamino)benzaldehyde using a benzyl halide, such as benzyl bromide or benzyl chloride.
Step-by-Step Experimental Protocol:
-
Reaction Setup: Dissolve 4-(methylamino)benzaldehyde in a suitable aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture. The base is crucial to neutralize the hydrohalic acid formed during the reaction.
-
Addition of Benzyl Halide: Add one equivalent of benzyl bromide or benzyl chloride dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring and Completion: The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion. The progress can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is filtered to remove the inorganic salts. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Aprotic solvents are used to avoid side reactions with the benzyl halide.
-
The presence of a base is essential to drive the equilibrium towards the product by scavenging the acid byproduct.
Diagram of the N-Benzylation Reaction Scheme:
Caption: Reaction scheme for the N-benzylation of 4-(methylamino)benzaldehyde.
Physicochemical Properties and Characterization
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| Appearance | Likely a pale yellow to off-white solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the N-methyl protons, a singlet for the benzylic methylene protons, and a singlet for the aldehyde proton. The aromatic protons on the substituted ring would likely appear as two doublets due to the para-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the N-methyl carbon, and the benzylic methylene carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹). Other characteristic peaks would include C-H stretching for the aromatic and aliphatic protons, and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications and Future Prospects
The unique structural features of this compound make it a promising candidate for a variety of applications, particularly as a versatile intermediate in organic synthesis.
Intermediate in Dye Synthesis
Similar to other N,N-disubstituted-p-aminobenzaldehydes, this compound could serve as a precursor for the synthesis of various dyes.[4] The tertiary amino group acts as a powerful auxochrome, which can be utilized in the formation of triarylmethane dyes, styryl dyes, and other chromophoric systems. The benzyl group can be used to tune the solubility and photophysical properties of the resulting dyes.
Building Block in Medicinal Chemistry
Substituted benzaldehydes are common starting materials in the synthesis of pharmaceuticals and biologically active molecules.[5][6] The 4-(N-Benzyl-N-methylamino) moiety can be incorporated into larger molecular scaffolds to explore its potential impact on biological activity. For instance, related N-benzylamine derivatives have been investigated for a range of therapeutic applications.[7]
Reagent in Organic Synthesis
The aldehyde functionality of this compound can participate in a wide array of organic reactions, including Wittig reactions, aldol condensations, and the formation of Schiff bases, making it a useful building block for the synthesis of more complex molecules.
Conclusion
This compound represents a valuable, albeit not widely commercialized, chemical entity with significant potential. Its synthesis is achievable through well-established and robust organic reactions. While a detailed historical record of its discovery remains elusive, its chemical lineage places it firmly within the important class of substituted aminobenzaldehydes. Future research into the specific applications of this compound, particularly in the fields of materials science and medicinal chemistry, is warranted and could unveil novel and valuable uses for this versatile molecule.
References
-
Ullmann and Frey, Ber. 37, 858,1904; Organic Syntheses, Coll. Vol. 1, p.214 (1941); Vol. 2, p.17. (1922). [Link]
-
Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Asian Journal of Organic Chemistry, 13(10). [Link]
-
Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. ResearchGate. [Link]
-
4-(Dimethylamino)benzaldehyde. ResearchGate. [Link]
- Process for the preparation of N-benzylamines.
- Preparation of N-benzylamines.
-
ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
4-(Dimethylamino)Benzaldehyde. PubChem. [Link]
-
para-Dimethylaminobenzaldehyde. Wikipedia. [Link]
-
N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]
-
Benzaldehyde, 4-(dimethylamino)-. NIST WebBook. [Link]
-
FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). ResearchGate. [Link]
-
Amidation of benzaldehyde with N,4-dimethylbenzylamine catalyzed by complexes 1a-5a a. ResearchGate. [Link]
-
4-(Diethylamino)benzaldehyde. PubChem. [Link]
-
Structure of (4-Dimethylamino) benzaldehyde. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Health and Safety of 4-(N-Benzyl-N-methylamino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for research and development professionals. The information herein is synthesized from available data on structurally similar compounds and general chemical principles. A comprehensive, experimentally verified Safety Data Sheet (SDS) for 4-(N-Benzyl-N-methylamino)benzaldehyde (CAS No. 1215-41-4) is not publicly available at the time of this writing. Therefore, this guide must be used as a precautionary tool, and a thorough, lab-specific risk assessment must be conducted before handling this compound.
Section 1: Executive Summary and Core Chemical Identity
This compound is an aromatic aldehyde containing a tertiary amine functionality. Its unique structure suggests its potential utility as an intermediate in the synthesis of dyes and pharmaceuticals. However, the absence of specific toxicological and safety data necessitates a cautious and informed approach to its handling. This guide provides a detailed examination of its potential hazards by analyzing its structural components—the benzaldehyde moiety and the N-benzylaniline core—and by drawing parallels with the well-documented properties of its close structural analog, 4-(Dimethylamino)benzaldehyde (DMAB). The core directive of this document is to empower researchers with the knowledge to implement self-validating safety protocols grounded in established chemical principles.
Chemical Identity:
| Identifier | Value | Source |
| Chemical Name | This compound | Mit-ivy[1] |
| CAS Number | 1215-41-4 | Mit-ivy[1] |
| Molecular Formula | C₁₅H₁₅NO | Mit-ivy[1] |
| Molecular Weight | 225.29 g/mol | Mit-ivy[1] |
| Appearance | Colorless to orange to green liquid | Mit-ivy[1] |
| Melting Point | 63 °C | Mit-ivy[1] |
| Boiling Point | 392.0 ± 35.0 °C (Predicted) | Mit-ivy[1] |
| Density | 1.127 ± 0.06 g/cm³ (Predicted) | Mit-ivy[1] |
Section 2: Hazard Analysis and Toxicological Profile (Inferred)
Due to the lack of specific toxicological data for this compound, this section presents an inferred hazard profile based on the known toxicology of its structural components and analogs.
Analysis of Structural Analogs
2.1.1 4-(Dimethylamino)benzaldehyde (DMAB) (CAS No. 100-10-7)
DMAB is the closest structural analog with extensive safety data. It is considered hazardous and may cause skin sensitization[2]. Ingestion may be harmful[3]. It is also recognized as an irritant to the eyes, respiratory system, and skin[3].
2.1.2 Benzaldehyde (CAS No. 100-52-7)
The parent aldehyde, benzaldehyde, is classified as harmful if swallowed or inhaled[4]. It is also known to cause skin and serious eye irritation[4][5]. Breathing benzaldehyde can irritate the nose and throat, and high-level exposure can lead to dizziness and lightheadedness[6].
Inferred Toxicological Hazards
Based on the data from its analogs and the general toxicology of aromatic amines, the following hazards should be assumed for this compound:
-
Acute Toxicity: Likely to be harmful if swallowed or inhaled, similar to benzaldehyde and other aromatic amines.
-
Skin Corrosion/Irritation: Expected to be a skin irritant. Aromatic amines are often readily absorbed through the skin.
-
Eye Damage/Irritation: Expected to cause serious eye irritation.
-
Respiratory/Skin Sensitization: There is a significant potential for this compound to be a skin sensitizer, a known hazard of DMAB[2].
-
Carcinogenicity/Mutagenicity: Aromatic amines as a class are associated with carcinogenicity and mutagenicity[7]. The United States Environmental Protection Agency has classified some aromatic amines as probable human carcinogens.
-
Specific Target Organ Toxicity: Chronic exposure to aromatic amines can lead to effects on the central nervous system, blood, liver, and spleen[8].
The workflow for assessing the risk of a new chemical entity like this compound should follow a structured approach.
Caption: A logical workflow for chemical risk assessment.
Section 3: Engineering and Personal Protective Controls
Given the inferred hazards, stringent control measures are paramount.
Engineering Controls
-
Primary Containment: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be equipped with general ventilation systems that ensure a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Given that many aromatic amines are readily absorbed through the skin, glove integrity is critical. Discard and replace gloves immediately if contamination is suspected[1].
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes[9].
-
Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required[9].
The selection of appropriate controls follows a hierarchical model, prioritizing the most effective measures.
Caption: The hierarchy of controls for managing chemical hazards.
Section 4: Handling, Storage, and Emergency Protocols
Safe Handling Procedures
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes[10].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[1].
-
Transport: When transporting the chemical within the lab, use secondary containment.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[2].
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases[2]. Tertiary amines can react violently with acids and halogens[11].
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
-
Spill Response: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Section 5: References
-
Mit-ivy Industry Co., Ltd. (n.d.). This compound CAS 1215-41-4. Retrieved from Mit-ivy.
-
Merck Millipore. (n.d.). 4-(Dimethylamino)benzaldehyde CAS 100-10-7. Retrieved from Merck Millipore.
-
Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde.
-
Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 4-(Dimethylamino)benzaldehyde.
-
Carl Roth GmbH + Co KG. (2020, January 30). Safety Data Sheet: Benzaldehyde.
-
New Jersey Department of Health. (2002, July). Hazardous Substance Fact Sheet: Benzaldehyde.
-
Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from Canada.ca.
-
PubChem. (n.d.). Benzaldehyde. Retrieved from National Institutes of Health.
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
-
Cornell EHS. (n.d.). Appendix I - Hazards Of Functional Groups.
-
U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from EPA.gov.
-
CAMEO Chemicals. (n.d.). TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID]. Retrieved from NOAA.
-
Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde.
-
ChemSupply Australia Pty Ltd. (2024, June 20). Safety Data Sheet p-DIMETHYLAMINOBENZALDEHYDE.
-
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Amines | RPS [rpsgroup.com]
- 5. fishersci.com [fishersci.com]
- 6. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
- 9. carlroth.com [carlroth.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols: 4-(N-Benzyl-N-methylamino)benzaldehyde as a Versatile Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 4-(N-Benzyl-N-methylamino)benzaldehyde (BMA) as a highly sensitive and selective fluorescent probe for the detection of various metal ions. This document will detail the underlying scientific principles, synthesis of a BMA-derived Schiff base sensor, and step-by-step protocols for its application in metal ion quantification. The methodologies described herein are designed to be robust and reproducible, enabling researchers to integrate this powerful analytical tool into their workflows for environmental monitoring, pharmaceutical analysis, and biological research.
Introduction: The Power of "Turn-On" and "Turn-Off" Fluorescent Sensing
Fluorescent chemosensors have emerged as indispensable tools in analytical chemistry, offering high sensitivity, selectivity, and real-time detection of a wide array of analytes, including metal ions.[1] Metal ions play crucial roles in biological systems, but can also be significant environmental pollutants. Therefore, the development of reliable methods for their detection is of paramount importance.
This guide focuses on the application of this compound (BMA), a versatile aromatic aldehyde. While BMA itself may exhibit some fluorescent properties, its true potential as a metal ion sensor is unlocked upon its conversion to a Schiff base derivative. Schiff bases, containing an imine (-C=N-) linkage, are renowned for their ability to coordinate with metal ions.[2] This coordination event can significantly modulate the photophysical properties of the molecule, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence emission, providing a direct analytical signal.[3]
The rationale for selecting a BMA-derived Schiff base lies in the electronic properties of the BMA moiety. The electron-donating N-benzyl-N-methylamino group enhances the electron density of the aromatic system, which can influence the fluorescence quantum yield and the sensitivity of the sensor. By judiciously choosing the amine component for the Schiff base formation, a specific binding pocket for the target metal ion can be created, thereby ensuring high selectivity.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)
The interaction between a BMA-derived Schiff base probe and a metal ion is typically governed by the formation of a coordination complex. The imine nitrogen and another donor atom (e.g., a hydroxyl or thiol group from the amine part of the Schiff base) create a chelation site for the metal ion. This binding event triggers a change in the fluorescence of the probe through one of two primary mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): In many cases, the free Schiff base ligand exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or internal conversion. Upon binding to a metal ion, the molecule's conformational rigidity increases, which can suppress these non-radiative decay pathways and lead to a significant enhancement of the fluorescence intensity (a "turn-on" response).
-
Photoinduced Electron Transfer (PET) Quenching: Conversely, if the coordinated metal ion is paramagnetic or has accessible electronic states, it can act as a quencher of the fluorophore's excited state through a PET mechanism. This results in a decrease in fluorescence intensity (a "turn-off" response).
The specific response ("turn-on" or "turn-off") and the selectivity towards a particular metal ion are dictated by the electronic and structural features of both the Schiff base and the metal ion.
Sources
Application Notes & Protocols: Strategic Synthesis of Bio-active Heterocycles from 4-(N-Benzyl-N-methylamino)benzaldehyde
Introduction: The Strategic Value of 4-(N-Benzyl-N-methylamino)benzaldehyde in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, constituting a significant portion of pharmaceuticals currently on the market.[1][2] Their prevalence stems from their ability to present a three-dimensional arrangement of heteroatoms (like N, O, S) that can engage in specific, high-affinity interactions with biological targets.[2] The design and synthesis of novel heterocyclic scaffolds, therefore, remain a paramount objective for researchers in drug discovery and development.
This guide focuses on a particularly valuable, yet elegantly simple, building block: This compound . This aromatic aldehyde is more than a mere starting material; it is a strategic synthon endowed with distinct structural features that chemists can exploit for the construction of complex molecular architectures. The molecule's utility is rooted in two key components:
-
The Aldehyde Functionality: The formyl group is a classic electrophilic center, primed for a vast array of chemical transformations, most notably condensation and cyclization reactions that are fundamental to forming heterocyclic rings.[3]
-
The Tertiary Amino Group: The 4-(N-Benzyl-N-methylamino) substituent acts as a powerful electron-donating group. This electronic influence can modulate the reactivity of the aldehyde and, more importantly, impart unique photophysical or pharmacological properties to the final heterocyclic product.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth protocols, explain the mechanistic rationale behind the synthetic choices, and offer a clear framework for leveraging this compound in the synthesis of medicinally relevant heterocycles such as pyrimidines and imidazoles.
Caption: General workflow for synthesizing diverse heterocycles from this compound.
Application I: Synthesis of Substituted Dihydropyrimidinones via the Biginelli Reaction
Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a broad spectrum of biological activities, including roles as calcium channel blockers, antihypertensive agents, and mitotic kinesin Eg5 inhibitors.[4] The Biginelli reaction, a one-pot three-component synthesis, stands as the most efficient and atom-economical method for their preparation.[5]
Mechanistic Rationale & Causality
The reaction proceeds by condensing an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (or thiourea). The electron-donating nature of the 4-(N-Benzyl-N-methylamino) group on our aldehyde substrate can facilitate the initial condensation step by stabilizing the carbocation intermediate formed upon protonation of the aldehyde oxygen. The choice of an acid catalyst (like HCl or p-TsOH) is critical; it serves to activate the aldehyde carbonyl for nucleophilic attack by urea and later catalyzes the cyclization and dehydration steps.
Caption: Simplified mechanism of the Biginelli reaction for DHPM synthesis.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 6-methyl-2-oxo-4-(4-(N-benzyl-N-methylamino)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 225.29 | 10.0 | 2.25 g |
| Ethyl Acetoacetate | 130.14 | 12.0 | 1.56 g (1.53 mL) |
| Urea | 60.06 | 15.0 | 0.90 g |
| Copper(II) chloride dihydrate (Catalyst) | 170.48 | 1.0 | 170 mg |
| Ethanol (95%) | - | - | 25 mL |
| Ethyl Acetate | - | - | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | For drying |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.25 g, 10.0 mmol), ethyl acetoacetate (1.53 mL, 12.0 mmol), urea (0.90 g, 15.0 mmol), and copper(II) chloride dihydrate (170 mg, 1.0 mmol).
-
Solvent Addition: Add 25 mL of 95% ethanol to the flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction mixture will become homogeneous upon heating.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. A solid precipitate will often form. Pour the mixture into 100 mL of ice-cold water and stir for 15 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application II: Synthesis of Trisubstituted Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, including antihistamines and antifungal agents.[6][7] The Radziszewski synthesis and its modern variations provide a robust route to 2,4,5-trisubstituted imidazoles from an aldehyde, a 1,2-dicarbonyl compound, and a source of nitrogen.[6]
Mechanistic Rationale & Causality
This multicomponent reaction involves the condensation of the aldehyde, a diketone (like benzil), and ammonium acetate (which serves as the ammonia source).[6][8] The reaction is believed to proceed through the formation of a diimine intermediate from the diketone and ammonia, which then condenses with the aldehyde. The electron-rich nature of this compound makes it an excellent substrate for this transformation. The use of a protic solvent like acetic acid is beneficial as it facilitates the various condensation and dehydration steps.
Detailed Experimental Protocol
Objective: To synthesize 2-(4-(N-benzyl-N-methylamino)phenyl)-4,5-diphenyl-1H-imidazole.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 225.29 | 5.0 | 1.13 g |
| Benzil | 210.23 | 5.0 | 1.05 g |
| Ammonium Acetate | 77.08 | 25.0 | 1.93 g |
| Glacial Acetic Acid | - | - | 20 mL |
| Water | - | - | For precipitation |
| Ethanol | - | - | For washing |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine this compound (1.13 g, 5.0 mmol), benzil (1.05 g, 5.0 mmol), and ammonium acetate (1.93 g, 25.0 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 110-120°C) with continuous stirring for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane, 3:7) until the starting aldehyde spot disappears.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing 150 mL of ice-cold water while stirring. A solid product will precipitate.
-
Neutralization & Isolation: Neutralize the aqueous suspension by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Collect the precipitate by vacuum filtration.
-
Purification: Wash the crude solid with ample water, followed by a small portion of cold ethanol. The product can be purified further by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Trustworthiness & Self-Validation
The protocols described are designed to be robust and reproducible. The trustworthiness of these methods is ensured through the following self-validating systems:
-
Chromatographic Monitoring (TLC): In-process reaction monitoring is crucial. It provides real-time evidence of the consumption of starting materials and the formation of the product, allowing the researcher to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.
-
Purification by Recrystallization/Chromatography: These standard purification techniques are integral to the protocol. Successful recrystallization to a constant melting point or purification to a single spot on TLC provides strong evidence of the compound's purity.
-
Spectroscopic Characterization: The final and most definitive validation comes from structural analysis. A full suite of spectroscopic data (NMR, MS) that is consistent with the proposed structure of the target heterocycle confirms the success of the synthesis.
By integrating these checkpoints, researchers can proceed with confidence in the identity and purity of their synthesized heterocyclic compounds, ready for the next stages of biological evaluation or further chemical modification.
References
-
ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Available from: [Link]
- Google Patents. US6476268B1 - Preparation of N-benzylamines.
-
Oriental Journal of Chemistry. Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. Available from: [Link]
-
ACS Publications. Solvent-Free Heterocyclic Synthesis | Chemical Reviews. Available from: [Link]
-
MDPI. Review of synthesis process of benzimidazole-heterocycle hybrid compounds. Available from: [Link]
-
Organic Syntheses. m-Toluidine, N-benzyl - Organic Syntheses Procedure. Available from: [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Available from: [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
ResearchGate. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Available from: [Link]
-
PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Available from: [Link]
-
ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis of polycyclic imidazole derivatives via benzyl.⁶⁴. Available from: [Link]
-
PMC - NIH. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Available from: [Link]
-
IRIS-AperTO. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Available from: [Link]
-
MDPI. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Available from: [Link]
-
MDPI. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review. Available from: [Link]
-
RSC Publishing. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available from: [Link]
-
Chegg. The Role of N-Benzyl-N-methylethanolamine in Advanced Chemical Synthesis. Available from: [Link]
-
Academia.edu. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]
-
MedCrave online. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry. Available from: [Link]
-
Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]
-
RSC Publishing. Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides - Organic & Biomolecular Chemistry. Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available from: [Link]
-
World Journal of Pharmaceutical Sciences. SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. Available from: [Link]
Sources
The Rising Star: 4-(N-Benzyl-N-methylamino)benzaldehyde as a Versatile Building Block for Next-Generation Organic Light-Emitting Diodes
Introduction: The Quest for Superior OLED Performance
Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their vibrant colors, deep blacks, and thin form factors. At the heart of this technology lies the precise engineering of organic semiconductor materials that govern the efficiency, stability, and overall performance of the device. A critical component in the multilayer architecture of modern OLEDs is the hole transport layer (HTL), which facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[1][2] The ideal HTL material should possess high hole mobility, appropriate energy levels for seamless charge injection, and excellent thermal and morphological stability.[3][4]
This technical guide delves into the synthesis, characterization, and application of a promising building block for advanced HTL materials and potentially emissive layers: 4-(N-Benzyl-N-methylamino)benzaldehyde . Its unique molecular structure, featuring an electron-donating N-benzyl-N-methylamino group and a reactive aldehyde functionality, offers a versatile platform for the design of novel organic semiconductors with tailored optoelectronic properties.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed synthesis protocols, characterization methodologies, and a guide to its integration into OLED devices.
PART 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two primary synthetic routes: Reductive Amination and Direct Alkylation. The choice of method often depends on the availability of starting materials and desired scale.
Protocol 1: Reductive Amination of 4-(Methylamino)benzaldehyde
This method is a highly effective one-pot procedure that involves the reaction of 4-(methylamino)benzaldehyde with benzaldehyde in the presence of a reducing agent.
Reaction Scheme:
Sources
- 1. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reductive Amination Utilizing 4-(N-Benzyl-N-methylamino)benzaldehyde
Abstract
This comprehensive guide details the protocol for the reductive amination of 4-(N-Benzyl-N-methylamino)benzaldehyde. Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly efficient route to complex amines from readily available carbonyls and amines.[1] This document provides a robust, step-by-step methodology tailored for researchers, scientists, and professionals in drug development. The protocol leverages the mild and selective reducing agent, sodium triacetoxyborohydride (STAB), ensuring high yields and compatibility with a wide range of functional groups. We will delve into the mechanistic underpinnings of the reaction, process optimization, reaction monitoring, and product purification.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of substituted amines is a fundamental pursuit in medicinal and process chemistry, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents. Direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, which presents significant purification challenges.[2] Reductive amination circumvents this issue by offering a controlled, stepwise approach: the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2][3]
The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent must selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for this transformation due to its remarkable selectivity, mild nature, and broad functional group tolerance.[4][5][6] Unlike more powerful hydride reagents, STAB does not readily reduce aldehydes or ketones at an appreciable rate, thus minimizing side reactions.[4] Furthermore, it offers a significant safety advantage over reagents like sodium cyanoborohydride (NaBH₃CN) by avoiding the generation of highly toxic cyanide waste streams.[1]
Our substrate, this compound, is an electron-rich aromatic aldehyde. The electron-donating nature of the tertiary amino group at the para-position enhances the nucleophilicity of the carbonyl oxygen, potentially influencing the rate of imine formation. This protocol is optimized to ensure efficient conversion of this specific class of aldehydes.
Reaction Mechanism and Workflow
The reductive amination process occurs in two key stages within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of this compound. This is followed by dehydration to yield a resonance-stabilized iminium ion. The formation of this intermediate is often the rate-determining step.
-
Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. The reaction rate for the reduction of the iminium ion is significantly faster than for the reduction of the starting aldehyde, which is the basis for the high selectivity of this method.[4]
Caption: Workflow for the one-pot reductive amination.
Detailed Experimental Protocol
This protocol provides a general method for the reductive amination of this compound with a generic secondary amine.
Materials and Reagents
| Reagent | Molecular Weight | Stoichiometry | Notes |
| This compound | 225.29 g/mol | 1.0 eq | Assumed to be pure. |
| Secondary Amine (e.g., Morpholine) | 87.12 g/mol | 1.1 - 1.2 eq | Ensure the amine is of high purity. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 g/mol | 1.5 eq | A mild reducing agent. Handle in a fume hood and avoid inhalation. |
| Anhydrous 1,2-Dichloroethane (DCE) | - | - | Preferred solvent for this reaction.[4][5] Can be substituted with DCM. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For aqueous work-up. |
| Brine | - | - | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. To this solution, add the secondary amine (1.1-1.2 eq) via syringe.
-
Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion. For electron-rich aldehydes, the addition of an acid catalyst like acetic acid is generally not necessary.[4][5]
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be a mix of ethyl acetate and hexanes. The reaction is complete when the starting aldehyde spot has been consumed. Reaction times can vary from 1 to 24 hours depending on the amine used.
-
Quenching the Reaction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.
Causality and Field-Proven Insights
-
Choice of Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and reactions are generally faster in DCE compared to other solvents like THF.[4]
-
Stoichiometry: A slight excess of the amine is used to drive the imine formation equilibrium forward. An excess of STAB ensures the complete reduction of the iminium ion intermediate.
-
Absence of Acetic Acid: While acetic acid can be used to catalyze iminium ion formation, particularly with ketones, it is often unnecessary for aldehydes, especially electron-rich ones.[4][6] Its omission can prevent potential side reactions with acid-sensitive functional groups.
-
Work-up Strategy: The use of a basic aqueous wash (NaHCO₃) is crucial to neutralize any remaining acetic acid from the STAB reagent and to ensure the product is in its free-base form for efficient extraction into the organic layer.
Data Presentation and Visualization
Caption: Idealized TLC monitoring of the reaction progress.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Tarasov, A. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1827*. [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 4-(N-Benzyl-N-methylamino)benzaldehyde in the Synthesis of Advanced Solvatochromic Dyes
Introduction: Unveiling Solvent Polarity Through Molecular Color Change
Solvatochromism describes the phenomenon where the color of a chemical compound changes with the polarity of the solvent it is dissolved in.[1] This remarkable property arises from the differential solvation of the ground and excited electronic states of the dye molecule.[2] Dyes exhibiting this behavior, known as solvatochromic dyes, are invaluable tools in chemical and biological research, serving as sensitive probes for characterizing the local polarity of microenvironments.[1] A significant class of these dyes are "push-pull" systems, which feature an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. The intramolecular charge transfer (ICT) from the donor to the acceptor is sensitive to the surrounding solvent polarity, leading to shifts in the absorption spectrum.[3]
4-(N-Benzyl-N-methylamino)benzaldehyde is a particularly effective electron-donating precursor for the synthesis of such dyes. The tertiary amine, with its benzyl and methyl substituents, provides a strong electron-donating effect, crucial for inducing a pronounced ICT and, consequently, significant solvatochromic shifts. This application note provides a comprehensive guide to the synthesis and characterization of a representative solvatochromic dye using this versatile aldehyde, focusing on the widely applicable Knoevenagel condensation reaction.
The Synthetic Cornerstone: Knoevenagel Condensation
The Knoevenagel condensation is a powerful and reliable method for forming carbon-carbon double bonds.[4] It involves the reaction of an aldehyde or ketone with an "active methylene compound" – a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., nitriles, esters, or acids).[5][6] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[4] For the synthesis of solvatochromic dyes, this reaction elegantly creates the π-conjugated bridge between the electron-donating benzaldehyde moiety and a suitable electron-accepting group.
The general mechanism proceeds through the formation of a resonance-stabilized enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[7] A subsequent dehydration step yields the final α,β-unsaturated product, the solvatochromic dye.[7]
Diagram 1: Generalized workflow of the Knoevenagel condensation for solvatochromic dye synthesis.
Experimental Protocol: Synthesis of a Merocyanine Dye
This protocol details the synthesis of a merocyanine-type solvatochromic dye via the condensation of this compound with 1,3-dimethylbarbituric acid. This reaction is adapted from established procedures for similar N,N-dialkylaminobenzaldehydes.[8] 1,3-Dimethylbarbituric acid serves as an excellent active methylene compound and a potent electron acceptor.
Materials:
-
This compound
-
1,3-Dimethylbarbituric acid
-
Acetic anhydride
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and 1,3-dimethylbarbituric acid (1 equivalent).
-
Solvent and Catalyst: Add acetic anhydride to the flask to serve as both the solvent and a dehydrating agent. The volume should be sufficient to dissolve the reactants upon heating (e.g., 5-10 mL per gram of aldehyde).
-
Reaction Conditions: Attach a condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. The solid product can be collected by vacuum filtration and washed with a cold solvent like ethanol or methanol to remove any unreacted starting materials.
-
Drying: Dry the purified dye in a vacuum oven. The resulting product should be a brightly colored solid.
Rationale for Experimental Choices:
-
Acetic Anhydride: Using acetic anhydride as the solvent and dehydrating agent is highly efficient. It drives the equilibrium towards the product by removing the water molecule formed during the condensation.[8]
-
1,3-Dimethylbarbituric Acid: The two carbonyl groups flanking the methylene group in 1,3-dimethylbarbituric acid make the methylene protons highly acidic and thus readily removed by a weak base (or in this case, facilitated by the reaction conditions), initiating the condensation.[8]
Characterization of Solvatochromic Properties
The defining characteristic of the synthesized dye is its solvatochromism, which is readily quantified using UV-Visible (UV-Vis) spectroscopy.
Protocol for Measuring Solvatochromic Shifts:
-
Stock Solution: Prepare a concentrated stock solution of the synthesized dye in a suitable solvent (e.g., acetone or dichloromethane).
-
Solvent Series: Select a range of solvents with varying polarities. A good selection includes non-polar (e.g., hexane, toluene), polar aprotic (e.g., acetone, acetonitrile, DMSO), and polar protic (e.g., ethanol, methanol) solvents.
-
Sample Preparation: Prepare dilute solutions of the dye in each of the selected solvents by adding a small aliquot of the stock solution to a cuvette containing the solvent of interest. The final concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
UV-Vis Measurement: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 300-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for the intramolecular charge-transfer band in each solvent. This is typically the longest wavelength absorption band.
Diagram 2: Workflow for the characterization of solvatochromic properties.
Interpreting the Results: Positive vs. Negative Solvatochromism
The synthesized dye, with its strong electron-donating N-benzyl-N-methylamino group and electron-accepting barbituric acid moiety, is expected to exhibit positive solvatochromism . This means that the λmax will shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.[9]
This phenomenon occurs because the excited state of the dye is more polar than its ground state. A more polar solvent will stabilize the highly polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition and resulting in the absorption of lower-energy (longer wavelength) light.[3] Conversely, negative solvatochromism (a hypsochromic or blue shift with increasing solvent polarity) occurs when the ground state is more polar than the excited state.
Data Presentation: Solvatochromic Shifts of a Structurally Analogous Dye
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| Toluene | 2.38 | 438 |
| Chloroform | 4.81 | 451 |
| Acetone | 20.7 | 448 |
| Acetonitrile | 37.5 | 445 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 456 |
| Methanol | 32.7 | 451 |
Data adapted from a study on analogous merocyanine dyes.[8]
The data clearly shows a trend of positive solvatochromism, with a significant bathochromic shift observed as the solvent polarity increases from toluene to DMSO.
Conclusion and Future Directions
This compound serves as an excellent and accessible building block for the synthesis of robust solvatochromic dyes. The Knoevenagel condensation provides a straightforward and high-yielding route to these valuable molecular probes. The resulting dyes, with their pronounced positive solvatochromism, are well-suited for applications in sensing, material science, and as polarity probes in complex chemical and biological systems. Future research could explore the condensation of this aldehyde with a wider variety of active methylene compounds to fine-tune the spectral and solvatochromic properties for specific applications, such as live-cell imaging or the development of advanced sensor arrays.
References
-
Akpe, V. et al. (2022). Solvatochromic Parameters for Investigating Dye-Solvent Interactions. CSIRO Publishing. Available at: [Link]
- Organic Reactions, Inc. (2026).
- Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... Study Prep.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. BenchChem.
- YouTube. (2023, January 14).
- Nandi, L. G. et al. (2025). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure.
- Oriental Journal of Chemistry. (n.d.). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry.
- Nowakowska, J. et al. (2024). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)
- ResearchGate. (2025). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives.
- ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... Download Table.
- Ferreira, L. F. V. et al. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC.
Sources
- 1. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 2. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Base Ligands from 4-(N-Benzyl-N-methylamino)benzaldehyde
Introduction: The Strategic Importance of 4-(N-Benzyl-N-methylamino)benzaldehyde in Ligand Design
In the field of coordination chemistry, the design of ligands is paramount to the development of novel metal complexes with tailored electronic, catalytic, and biological properties. Schiff bases, compounds bearing the azomethine or imine (-C=N-) functional group, are among the most versatile and widely studied classes of ligands.[1] Their popularity stems from their straightforward synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, and their ability to form stable complexes with a wide array of metal ions.[2]
This guide focuses on the use of this compound as a precursor for Schiff base ligands. This particular aldehyde is of significant interest due to its unique electronic and steric characteristics. The tertiary amine group at the para position, featuring both a methyl and a benzyl substituent, acts as a strong electron-donating group. This electronic influence enriches the electron density of the aromatic ring and the aldehyde functionality, which can significantly modulate the properties of the resulting Schiff base and its metal complexes. The benzyl group also introduces steric bulk, which can influence the coordination geometry of the metal center and potentially create chiral environments for asymmetric catalysis.
The resulting Schiff base ligands are valuable intermediates in the synthesis of coordination complexes with applications spanning catalysis, materials science, and pharmacology, including antimicrobial and anticancer research.[3][4][5][6] The metal complexes of Schiff bases often exhibit enhanced biological activity compared to the free ligands.[7]
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via a two-step mechanism, often catalyzed by a small amount of acid or base.
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is an unstable intermediate that readily undergoes dehydration (loss of a water molecule) to form the stable imine or Schiff base. This elimination step is typically the rate-determining step and is often facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (water).
Diagram of the General Reaction Mechanism
Caption: General mechanism for Schiff base formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of Schiff base ligands from this compound. The specific conditions may require optimization depending on the primary amine used.
Protocol 1: General Synthesis of a Bidentate Schiff Base Ligand
This protocol describes the synthesis of a representative Schiff base from this compound and a substituted aniline.
Objective: To synthesize a Schiff base ligand via condensation.
Materials:
-
This compound
-
Aniline (or a substituted aniline, e.g., 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Amine Addition: To this solution, add an equimolar amount (10 mmol) of the chosen primary amine (e.g., aniline).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. The use of a catalyst facilitates the dehydration of the carbinolamine intermediate.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Let the reaction proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation. The precipitate is then collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and dried in a desiccator. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification.[2]
Experimental Workflow Diagram
Caption: Workflow for Schiff base synthesis.
Characterization of the Schiff Base Ligand
Proper characterization is crucial to confirm the identity and purity of the synthesized Schiff base. The disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch are key indicators of a successful reaction.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for a Schiff base derived from this compound. The exact values will vary depending on the primary amine used.
| Technique | Key Feature | Expected Wavenumber/Chemical Shift | Rationale |
| FT-IR | Imine stretch (νC=N) | 1600-1650 cm⁻¹ | The formation of the carbon-nitrogen double bond is a definitive marker of the Schiff base.[6] |
| Aldehyde C=O stretch | Disappearance of peak around 1660-1700 cm⁻¹ | The consumption of the starting aldehyde is confirmed by the absence of its characteristic carbonyl peak.[6] | |
| Amine N-H stretch | Disappearance of peaks around 3300-3500 cm⁻¹ | The consumption of the primary amine is indicated by the loss of the N-H stretching vibrations. | |
| ¹H NMR | Azomethine proton (-CH=N-) | δ 8.0-9.0 ppm | This singlet peak is characteristic of the proton attached to the imine carbon and is typically shifted downfield.[1][8] |
| Aromatic protons | δ 6.5-8.0 ppm | Complex multiplet signals corresponding to the protons on the aromatic rings. | |
| Benzyl (CH₂) and Methyl (CH₃) protons | δ ~4.5 ppm and δ ~3.0 ppm | Signals corresponding to the N-benzyl and N-methyl groups of the original aldehyde moiety. | |
| ¹³C NMR | Azomethine carbon (-CH=N-) | δ 158-164 ppm | The carbon of the imine group is deshielded and appears in this characteristic downfield region.[8] |
Application in the Synthesis of Metal Complexes
Schiff base ligands are excellent chelating agents for a variety of metal ions. The imine nitrogen and often another donor atom from the amine part of the molecule coordinate to the metal center.
Protocol 2: General Synthesis of a Metal(II) Complex
Objective: To synthesize a metal complex using the prepared Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., Copper(II) acetate, Nickel(II) chloride)
-
Methanol or Ethanol
Procedure:
-
Ligand Solution: Dissolve the Schiff base ligand (2 mmol) in hot ethanol (20 mL) in a round-bottom flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of the same solvent (10 mL).
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change and/or the formation of a precipitate is often observed immediately.
-
Reaction: Reflux the mixture for 1-2 hours to ensure complete complexation.
-
Isolation: Cool the reaction mixture to room temperature. The solid metal complex is then collected by filtration, washed with the solvent to remove any unreacted ligand or metal salt, and dried.
Potential Applications and Future Directions
Schiff base ligands derived from this compound and their metal complexes are expected to have a range of applications.
-
Catalysis: The steric bulk of the benzyl group and the electronic properties of the ligand can be exploited in asymmetric catalysis.
-
Antimicrobial Agents: A vast body of literature demonstrates the potent antibacterial and antifungal activities of Schiff bases and their metal complexes.[4][5][9][10] The synthesized compounds should be screened against various pathogenic strains.
-
Anticancer Research: Many Schiff base complexes have shown promising cytotoxic activity against cancer cell lines.[11] The electron-donating nature of the 4-(N-Benzyl-N-methylamino) group could enhance this activity.
-
Sensors: The chromophoric nature of these compounds makes them potential candidates for colorimetric sensors for specific metal ions or anions.
Further research should focus on synthesizing a library of these ligands with various primary amines to study the structure-activity relationship and to explore the full potential of their metal complexes in different applications.
References
-
Latif, M. A., et al. (2019). Synthesis, Characterization, and Biological Activity of the Schiff Base and Its Ni(II), Cu(II), and Zn(II) Complexes Derived from 4-(Dimethylamino)benzaldehyde and S-Benzyldithiocarbazate. Russian Journal of General Chemistry, 89, 1197–1201. Available from: [Link]
-
Yadav, P., et al. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry, 11(4), 11481-11493. Available from: [Link]
-
Karim, M. R., et al. (2006). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Pakistan Journal of Biological Sciences, 9(6), 1160-1163. Available from: [Link]
-
Wang, C., et al. (2016). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Arabian Journal of Chemistry, 9, S173-S177. Available from: [Link]
-
Kathim, S. H. (2023). Synthesis and Characterization of the Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases. Wasit Journal for Pure Science, 2(4), 254-264. Available from: [Link]
-
Islam, M. S., et al. (2006). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. ResearchGate. Available from: [Link]
-
Thakare, T. W., et al. (2010). Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry, 26(2). Available from: [Link]
-
El-ajaily, M. M., et al. (2018). MIXED LIGAND COMPLEXES CONTAINING SCHIFF BASES AND THEIR BIOLOGICAL ACTIVITIES: A SHORT REVIEW. Rasayan Journal of Chemistry, 11(2), 555-561. Available from: [Link]
-
Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Available from: [Link]
-
Sree Devi, R. K., et al. (2020). Synthesis, Characterization and Antimicrobial studies of Schiff base Ligand from amino acid L-arginine and its Cu(II), Ni(II) and Co(II) complexes. International Journal of ChemTech Research, 13(2), 01-08. Available from: [Link]
-
Kumar, S., et al. (2022). “SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE “. International Journal of Creative Research Thoughts. Available from: [Link]
-
Abdulghani, A. J., & Ahmed, Z. Z. (2011). Synthesis, Structure and Characterization of New Metal Complexes of Schiff Bases Derived from Isatin N-Benzylisatin and 4-Aminoantipyrine. Pakistan Journal of Chemistry, 1(3), 100-113. Available from: [Link]
-
Al-Jbouri, S. S. A., et al. (2021). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. Available from: [Link]
-
Thakare, T. W., et al. (2010). Synthesis of Schiff bases of N-N-dimethylamino benzaldehyde and its antimicrobial activity. ResearchGate. Available from: [Link]
-
Das, P., & Laskar, A. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 6(6). Available from: [Link]
-
Jasim, H. D. (2015). Synthesis and characterization of the new Tetradentate schiff base ligand type N4 derived From 4-animoantipyrine,4-dimethylaminobenzaldehyde, ethylenediamine and furfural, towards Fe(III), Co(II), Cu(II), Zn(II) and Hg(II) Ions. Wasit Journal for Science & Medicine, 8(2), 138-156. Available from: [Link]
-
Tobil, M. S., et al. (2021). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR STUDY. Malaysian Journal of Chemistry, 23(1), 1-11. Available from: [Link]
-
Li, Y., et al. (2006). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 11(1), 43-48. Available from: [Link]
-
Hasan, H. M., & Abdalkrim, H. (2015). Fundamental the IR spectra of 4-(Di methylamino) benzaldehyde with Phenylalanine, Schiff base compound. ResearchGate. Available from: [Link]
-
Al-Amiery, A. A., et al. (2016). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. BioMed Research International, 2016, 8923093. Available from: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. ijcrt.org [ijcrt.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ukm.my [ukm.my]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Monitoring Aldehyde Dehydrogenase (ALDH) Activity using the Chromogenic Substrate 4-(N-Benzyl-N-methylamino)benzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in cellular detoxification by metabolizing a wide array of endogenous and exogenous aldehydes.[1] Elevated ALDH activity is a hallmark of certain cancer stem cell populations and is implicated in resistance to chemotherapy, making it a key target in drug development.[1][2] This document provides a detailed experimental protocol for monitoring ALDH activity using 4-(N-Benzyl-N-methylamino)benzaldehyde, a chromogenic benzaldehyde analog. The methodology is based on the foundational principles of NAD-dependent aldehyde oxidation, where ALDH activity is quantified by spectrophotometrically monitoring the production of NADH.[3] We present a robust, self-validating system complete with necessary controls, data analysis procedures, and troubleshooting guidance to ensure high-quality, reproducible results for researchers in academic and industrial settings.
Principle of the Assay
The enzymatic activity of Aldehyde Dehydrogenase (ALDH) is determined through a coupled enzymatic assay. In the primary reaction, ALDH catalyzes the oxidation of the aldehyde group on this compound to a carboxylic acid. This reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NAD⁺), which is concurrently reduced to NADH.[4]
The rate of the reaction is directly proportional to the ALDH activity in the sample. Activity can be monitored through two primary methods:
-
Direct NADH Absorbance: The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.[3] This method is direct and straightforward but can be susceptible to interference from other cellular components that absorb at this wavelength.
-
Colorimetric Coupled Assay: The generated NADH can be used to reduce a tetrazolium salt probe (e.g., WST-8 or INT) to a highly colored formazan product.[4][5] This product exhibits strong absorbance at a higher wavelength (typically 440-492 nm), which significantly enhances signal-to-noise ratio and minimizes background interference from biological samples.[5][6] This application note focuses on the colorimetric method due to its superior sensitivity and suitability for high-throughput screening.
The following diagram illustrates the core reaction mechanism.
Caption: Flowchart of the key experimental steps from preparation to final data analysis.
Step-by-Step Assay Procedure
-
NADH Standard Curve: In a 96-well plate, prepare NADH standards by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM NADH Standard Stock to separate wells. This creates standards of 0, 2, 4, 6, 8, and 10 nmol/well. Adjust the final volume in each standard well to 100 µL with ALDH Assay Buffer. [7]2. Plate Setup: To separate wells, add the following:
-
Sample Wells: 50 µL of your sample (lysate or purified enzyme).
-
Sample Background Control: 50 µL of your sample. This well will not receive the substrate.
-
Positive Control: 50 µL of a known ALDH enzyme solution.
-
No-Enzyme Control: 50 µL of ALDH Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a master mix for the number of reactions required. For each well, the mix contains:
-
110 µL ALDH Assay Buffer
-
20 µL NAD⁺ Stock Solution (20 mM)
-
10 µL Colorimetric Probe/Coupling Agent Mix (prepare according to manufacturer's instructions)
-
-
Add Reaction Mix: Add 140 µL of the Reaction Mix to each well (Sample, Background, Positive Control, and No-Enzyme Control). The total volume is now 190 µL.
-
Initiate Reaction:
-
To all wells except the "Sample Background Control," add 10 µL of a freshly prepared 2 mM BMBA working solution (diluted from the 20 mM stock with Assay Buffer).
-
To the "Sample Background Control" well, add 10 µL of ALDH Assay Buffer.
-
The final concentration of BMBA in the assay will be 100 µM.
-
-
Incubation and Measurement:
-
Mix the plate gently for 10 seconds.
-
Measure the absorbance at 450 nm in kinetic mode, taking readings every 2-5 minutes for 30-60 minutes at 37°C. [7][8] * Alternatively, for an endpoint assay, take an initial reading at T=0 (A₁) and a final reading after incubating for 60 minutes at 37°C (A₂). [8]Protect the plate from light during incubation.
-
Data Analysis and Interpretation
-
Calculate Change in Absorbance (ΔA₄₅₀):
-
For each sample, subtract the background absorbance: ΔA_sample = A_sample - A_background_control.
-
For kinetic data, determine the rate of change in absorbance (ΔA/min) from the linear portion of the curve.
-
-
Determine NADH Amount: Plot the absorbance of the NADH standards (Y-axis) against the known amount in nmol (X-axis). Use the resulting linear regression equation (y = mx + c) to calculate the amount of NADH (B) generated in your sample wells from their ΔA₄₅₀ values.
-
Calculate Enzyme Activity: Use the following formula to calculate the ALDH activity. One unit (U) of ALDH activity is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute under the assay conditions. [7] Activity (U/mL) = (B / (ΔT × V))
Where:
-
B = Amount of NADH generated (in µmol).
-
ΔT = Reaction time (in minutes).
-
V = Sample volume added to the well (in mL, e.g., 0.05 mL).
-
-
Normalize Activity: For biological samples, it is crucial to normalize the activity to the total protein content.
Specific Activity (U/mg) = Activity (U/mL) / [Protein Concentration (mg/mL)]
| Parameter | Recommended Value | Notes |
| Wavelength | ~450 nm | For colorimetric formazan product. Use 340 nm for direct NADH detection. |
| pH | 8.0 | Optimal for many ALDH isozymes. [1] |
| Temperature | Room Temp or 37°C | 37°C increases reaction rate. [8] |
| Final Substrate [BMBA] | 50 - 200 µM | Starting point; may require optimization (Km determination). |
| Final NAD⁺ Conc. | 2 mM | Should be in excess to ensure it is not rate-limiting. |
| Sample Volume | 10 - 50 µL | Adjust based on expected enzyme activity. |
| Incubation Time | 30 - 60 minutes | Ensure the reaction remains in the linear range. |
Troubleshooting
-
High Background in No-Enzyme Control: Indicates non-enzymatic reduction of the probe or substrate instability. Ensure reagents are fresh and protected from light.
-
Low or No Activity in Positive Control: Check the activity of the control enzyme stock. Verify the correct preparation of NAD⁺ and substrate solutions.
-
Non-linear Reaction Rate: The enzyme may be unstable, or a substrate/cofactor is being depleted. Use less sample or shorten the reaction time. Conversely, if the rate increases over time (lag phase), pre-incubate the enzyme with the reaction mix before adding the substrate.
References
- AMSBIO. (n.d.). Aldehyde Dehydrogenase Activity Colorimetric Assay Kit Manual.
- ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH) Kit Manual.
- Bio-Techne. (n.d.). Aldehyde Dehydrogenase Activity Assay Kit (Colorimetric) NBP3-25853 Manual.
- Elabscience. (n.d.). Aldehyde Dehydrogenase (ALDH) Activity Assay Kit Manual.
- Sigma-Aldrich. (n.d.). Aldehyde Dehydrogenase Activity Colorimetric Assay Kit (MAK082) - Technical Bulletin.
-
Morgan, C. A., Parajuli, B., Buchman, C. D., Dria, K., & Hurley, T. D. (2015). N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. Chemico-biological interactions, 234, 18–28. [Link]
-
Rüngeler, T., Jha, V., Tuccinardi, T., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833–3848. [Link]
- Biomedical Research Service Center. (n.d.). Aldehyde Dehydrogenase Assay Kit.
- Cayman Chemical. (n.d.). Aldehyde Dehydrogenase Activity Assay Kit Manual.
-
Mukerjee, N., & Mahadevappa, V. G. (1990). Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. Alcohol and drug research, 10(1), 49–57. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. bmrservice.com [bmrservice.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols: 4-(N-Benzyl-N-methylamino)benzaldehyde in Materials Science
An In-Depth Technical Guide
Introduction: Unveiling a Versatile Molecular Architect
In the landscape of advanced materials, the design and synthesis of novel organic molecules with tailored functionalities are paramount. 4-(N-Benzyl-N-methylamino)benzaldehyde (BMABA), with the molecular formula C₁₅H₁₅NO, emerges as a cornerstone building block for the materials scientist.[1] Its structure is deceptively simple, yet it houses a powerful combination of functional groups: a potent electron-donating N-benzyl-N-methylamino group and an electron-accepting aldehyde moiety, linked through a π-conjugated phenyl ring. This intrinsic donor-π-acceptor (D-π-A) architecture is the source of its remarkable versatility, making it a precursor for a new generation of functional materials.
This guide moves beyond a mere recitation of facts to provide a deep, field-tested perspective on harnessing the potential of BMABA. We will explore its synthesis and delve into its application in three critical domains of materials science: Aggregation-Induced Emission (AIE) luminogens, non-linear optical (NLO) chromophores, and high-performance polymers. Each section is designed as a self-contained protocol, grounded in mechanistic principles to empower researchers to not only replicate but also innovate.
PART 1: Synthesis and Characterization
The accessibility of a material is a prerequisite for its application. The synthesis of this compound can be approached through several reliable routes. Here, we detail a robust and scalable reductive amination protocol.
Protocol 1.1: Synthesis via Reductive Amination
Causality: This method is favored for its high selectivity and yield. It involves two key stages: the formation of an iminium ion intermediate from the reaction of N-methylbenzylamine and 4-fluorobenzaldehyde, followed by in-situ reduction. An alternative, direct alkylation of 4-(methylamino)benzaldehyde is also possible but can be harder to control, risking over-alkylation. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial to selectively reduce the iminium ion without affecting the aldehyde group of the starting material.
Materials:
-
N-methylbenzylamine
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-methylbenzylamine (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) in anhydrous DCE.
-
Imine Formation: Stir the solution at room temperature for 1-2 hours. The formation of the intermediate iminium ion can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the disappearance of the starting materials by TLC.
-
Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure product, typically a pale yellow solid or viscous liquid.[1]
Characterization Data:
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, benzyl protons (singlet ~4.6 ppm), methyl protons (singlet ~3.1 ppm), and the aldehyde proton (singlet ~9.8 ppm). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and aliphatic carbons of the benzyl and methyl groups. |
| FT-IR (cm⁻¹) | Characteristic stretching frequencies for the aldehyde C=O (~1680-1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-N (~1350 cm⁻¹). |
| Mass Spec (ESI+) | A prominent peak corresponding to [M+H]⁺. |
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
PART 2: Application in Aggregation-Induced Emission (AIE) Materials
The "Aggregation-Caused Quenching" (ACQ) effect is a well-known limitation of many fluorescent dyes, where their emission is silenced in the solid state. Aggregation-Induced Emission (AIE) is a fascinating counter-phenomenon where non-emissive molecules are induced to emit intensely upon aggregation.[2] This property is invaluable for applications like organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.
Scientific Rationale: The molecular structure of BMABA makes it an excellent platform for designing AIE-active luminogens (AIEgens). The key to AIE is the Restriction of Intramolecular Rotation (RIR). In dilute solutions, the benzyl and phenyl groups can rotate freely, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. In an aggregated or solid state, the physical constraints imposed by neighboring molecules lock these rotors. This blockage of non-radiative decay channels forces the excited state to decay radiatively, leading to strong light emission. A derivative of a similar aminobenzaldehyde has been shown to exhibit AIE.[3]
Protocol 2.1: Synthesis of an AIE-active Derivative via Knoevenagel Condensation
This protocol describes the synthesis of a potent AIEgen by reacting BMABA with malononitrile. The resulting dicyanovinyl group further enhances the molecule's D-π-A character.
Materials:
-
This compound
-
Malononitrile
-
Ethanol or Acetonitrile
-
Piperidine (catalytic amount)
Step-by-Step Procedure:
-
Setup: Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of piperidine to the solution to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of a brightly colored precipitate often indicates product formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The product can be further purified by recrystallization if necessary.
Protocol 2.2: Characterization of AIE Properties
Causality: The defining characteristic of an AIEgen is its enhanced emission in a poor solvent or aggregated state compared to its dissolved state. This protocol systematically induces aggregation by adding a non-solvent (water) to a solution of the AIEgen in a good solvent (THF or DMSO).
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Photoluminescence Spectrometer)
-
Quartz cuvettes
Step-by-Step Procedure:
-
Stock Solution: Prepare a stock solution of the synthesized AIEgen in THF (e.g., 1 mM).
-
Sample Preparation: Prepare a series of samples in cuvettes with varying water fractions (fw), from 0% to 90%, while keeping the AIEgen concentration constant. For example, to make a 10% water fraction sample, mix 0.1 mL of water with 0.9 mL of the stock solution.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectra for each sample. Observe any changes in the absorption bands, which may indicate aggregate formation.[4]
-
Photoluminescence (PL) Spectroscopy: Record the PL spectra for each sample using an excitation wavelength determined from the absorption spectrum.
-
Data Analysis: Plot the PL intensity at the emission maximum against the water fraction. A significant increase in intensity at higher water fractions confirms AIE behavior.
Expected Photophysical Data:
| Property | In THF (fw = 0%) | In THF/Water (fw = 90%) |
| Emission | Very Weak / Non-emissive | Strong Emission |
| Quantum Yield (ΦF) | < 1% | > 30% |
| Color | Colorless / Pale Yellow | Brightly Colored (e.g., Green/Orange) |
AIE Mechanism Diagram:
Caption: The Restriction of Intramolecular Rotation (RIR) mechanism underlying AIE.
PART 3: Application in Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are the foundation of technologies like frequency conversion, optical switching, and data storage.[5] Second-order NLO effects, such as second-harmonic generation (SHG), require materials with a non-centrosymmetric arrangement of molecules possessing a large first hyperpolarizability (β).
Scientific Rationale: The D-π-A structure of this compound is purpose-built for NLO activity. The strong electron-donating amino group pushes electron density through the phenyl π-system to the electron-accepting aldehyde group. This charge asymmetry creates a large molecular dipole moment that can be further enhanced by an external optical field, leading to a high β value. The challenge lies in inducing these molecules to crystallize in a non-centrosymmetric space group, a prerequisite for observing a bulk second-order NLO effect. The structurally similar N-benzyl-2-methyl-4-nitroaniline (BNA) is a well-known organic crystal with excellent NLO properties, validating this molecular design approach.[6][7]
Protocol 3.1: Crystal Growth by Slow Evaporation
Causality: The quality of single crystals is paramount for NLO applications. Slow evaporation is a straightforward yet effective method for obtaining high-quality crystals by allowing molecules to organize into a thermodynamically stable lattice. The choice of solvent is critical; it must have moderate volatility and dissolve the compound sufficiently.
Materials:
-
Purified this compound
-
High-purity solvent (e.g., Acetone, Acetonitrile, or a mixture)
-
Small beaker or vial
-
Parafilm or aluminum foil
Step-by-Step Procedure:
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with parafilm and punch a few small holes in it. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free and temperature-stable environment.
-
Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest the best-quality crystals for analysis.
Protocol 3.2: Screening for SHG Activity (Kurtz-Perry Powder Method)
Causality: This technique provides a rapid and effective way to screen new materials for second-order NLO activity without needing to grow large, oriented single crystals. A pulsed laser is directed at a powdered sample, and the intensity of the frequency-doubled light is measured relative to a known standard.
Equipment:
-
Pulsed Nd:YAG laser (1064 nm)
-
Sample holder (capillary tube)
-
Photomultiplier tube (PMT) detector
-
Optical filters (to block the fundamental 1064 nm wavelength and pass the 532 nm SHG signal)
-
Oscilloscope
-
Reference material (e.g., ground potassium dihydrogen phosphate, KDP)
Step-by-Step Procedure:
-
Sample Preparation: Gently grind the synthesized crystals into a fine powder. Sieve the powder to ensure a uniform particle size. Pack the powder into a capillary tube.
-
Setup: Align the laser to focus on the sample. Position the PMT to detect the light scattered from the sample. Place the 532 nm bandpass filter in front of the PMT.
-
Measurement: Fire the laser at the sample and measure the intensity of the 532 nm signal on the oscilloscope.
-
Reference Measurement: Replace the sample with the KDP reference and repeat the measurement under identical conditions.
-
Analysis: The relative SHG efficiency is the ratio of the signal intensity from the sample to that of the KDP standard. A strong signal indicates promising NLO properties.
NLO Property Correlation Diagram:
Caption: Key requirements for a second-order NLO material.
References
-
PrepChem. Synthesis of A. 4-(N-4-hydroxybutyl-N-methylamino)benzaldehyde. Available from: [Link]
-
National Institutes of Health (NIH). Investigation of aggregation induced emission in 4-hydroxy-3-methoxybenzaldehyde azine and polyazine towards application in (opto) electronics: synthesis, characterization, photophysical and electrical properties. Available from: [Link]
- Google Patents. US6476268B1 - Preparation of N-benzylamines.
-
PubMed. Fluorescence Color Change of Aggregation-Induced Emission of 4-[bis(4-methylphenyl)amino]benzaldehyde. Available from: [Link]
-
Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Available from: [Link]
- Google Patents. EP1247799A2 - Process for the preparation of N-benzylamines.
-
The Royal Society of Chemistry. Easily accessible aggregation-induced emission probe for lipid droplets-specific imaging and movement tracking. Available from: [Link]
-
RSC Publishing. New fluorescent probes for visual proteins Part I. Photophysical properties of 3-(oxo)propenyl-4′-(N,N-dimethylamino)benzoate. Available from: [Link]
-
Beilstein Journals. DDQ in mechanochemical C–N coupling reactions. Available from: [Link]
-
NIST WebBook. Benzaldehyde, 4-(dimethylamino)-. Available from: [Link]
-
Mit-ivy. China this compound CAS1215-41-4. Available from: [Link]
-
PubChem. 4-(Dimethylamino)Benzaldehyde. Available from: [Link]
-
Johns Hopkins University Applied Physics Laboratory. MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Available from: [Link]
-
ResearchGate. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Available from: [Link]
-
PubChem. 4-Benzyl-2-(methylaminooxy)benzaldehyde. Available from: [Link]
-
PMC. Solvatochromism as a new tool to distinguish structurally similar compounds. Available from: [Link]
-
ResearchGate. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Available from: [Link]
-
Wikipedia. para-Dimethylaminobenzaldehyde. Available from: [Link]
-
MDPI. New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Available from: [Link]
- Google Patents. US9409928B2 - Aggregation induced emission active cytophilic fluorescent bioprobes for long-term cell tracking.
-
MDPI. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]
-
PubMed. Bimodal magnetic-fluorescent probes for bioimaging. Available from: [Link]
-
PubMed. Quadratic nonlinear optical properties of the organic N-benzyl-2-methyl-4-nitroaniline (BNA) biaxial crystal. Available from: [Link]
-
ResearchGate. Quadratic nonlinear optical properties of the organic N-benzyl-2-methyl-4-nitroaniline (BNA) biaxial crystal. Available from: [Link]
-
ResearchGate. Optical properties of 4-N,N-dimethylamino- 4 ′ - N ′ -methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate crystals at terahertz frequencies. Available from: [Link]
-
Semantic Scholar. Quadratic nonlinear optical properties of the organic N-benzyl-2-methyl-4-nitroaniline (BNA) biaxial crystal. Available from: [Link]
Sources
- 1. China this compound CAS1215-41-4 High Purity 99% /sample is free/DA 90 days- factory and manufacturers | Mit-ivy [jsbeleya.com]
- 2. US9409928B2 - Aggregation induced emission active cytophilic fluorescent bioprobes for long-term cell tracking - Google Patents [patents.google.com]
- 3. Fluorescence color change of aggregation-induced emission of 4-[bis(4-methylphenyl)amino]benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of aggregation induced emission in 4-hydroxy-3-methoxybenzaldehyde azine and polyazine towards application in (opto) electronics: synthesis, characterization, photophysical and electrical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. secjhuapl.edu [secjhuapl.edu]
- 6. Quadratic nonlinear optical properties of the organic N-benzyl-2-methyl-4-nitroaniline (BNA) biaxial crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yield and purity. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when undertaking the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two principal and highly effective methods for the synthesis of this compound:
-
The Vilsmeier-Haack Reaction: This method involves the formylation of an electron-rich aromatic compound, in this case, N-benzyl-N-methylaniline, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3]. This electrophilic aromatic substitution is a powerful tool for introducing a formyl group onto the aromatic ring[1][2][3].
-
Reductive Amination: This two-step, one-pot reaction involves the condensation of 4-(methylamino)benzaldehyde with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine product. This method is known for its high selectivity and efficiency in forming C-N bonds[4].
Q2: Which synthetic route is preferable for my research?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and safety considerations.
-
The Vilsmeier-Haack reaction is an excellent choice if you have N-benzyl-N-methylaniline readily available. It is a well-established and generally high-yielding reaction. However, it involves the use of phosphorus oxychloride, which is a corrosive and moisture-sensitive reagent requiring careful handling.
-
Reductive amination is a versatile and often milder alternative. It is particularly advantageous if 4-(methylamino)benzaldehyde is your starting material. The reaction conditions are generally less harsh than the Vilsmeier-Haack reaction.
Q3: What are the most critical parameters to control for a high yield?
A3: Regardless of the chosen route, several parameters are crucial for maximizing the yield of this compound:
-
Stoichiometry of reactants: Precise control over the molar ratios of your reactants is essential to drive the reaction to completion and minimize side products.
-
Reaction temperature: Both the Vilsmeier-Haack reaction and reductive amination are temperature-sensitive. Maintaining the optimal temperature range is critical for both reaction rate and selectivity.
-
Purity of reagents and solvents: The use of high-purity starting materials and anhydrous solvents (especially for the Vilsmeier-Haack reaction) is paramount to prevent unwanted side reactions and ensure a clean product.
-
Reaction time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of degradation products.
II. Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Vilsmeier-Haack Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated aromatic ring. 3. Low reaction temperature. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃. 2. Confirm the purity of your N-benzyl-N-methylaniline. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC. |
| Formation of multiple products (byproducts) | 1. Over-reaction or side reactions due to high temperature. 2. Impurities in starting materials. | 1. Maintain the recommended reaction temperature and monitor the reaction closely. 2. Purify starting materials before use. |
| Difficult product isolation/purification | 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Formation of tar-like substances. | 1. Ensure complete hydrolysis by adjusting the pH and allowing sufficient time for the workup. 2. Consider purification by column chromatography using a suitable solvent system. |
Reductive Amination Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired tertiary amine | 1. Incomplete formation of the iminium ion intermediate. 2. Ineffective reducing agent. 3. Competing reduction of the starting aldehyde. | 1. Adjust the pH of the reaction mixture to the optimal range for iminium ion formation (typically weakly acidic). 2. Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride is often a good choice as it is selective for iminium ions over aldehydes[5]. 3. Add the reducing agent after allowing sufficient time for the iminium ion to form. |
| Presence of unreacted starting materials | 1. Insufficient reaction time or temperature. 2. Inefficient mixing. | 1. Increase the reaction time or temperature, monitoring by TLC. 2. Ensure vigorous stirring throughout the reaction. |
| Formation of over-alkylated or other byproducts | 1. Non-selective reducing agent. 2. Incorrect stoichiometry. | 1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride. 2. Carefully control the stoichiometry of the reactants. |
III. Detailed Experimental Protocols
Here we provide detailed, step-by-step protocols for the two primary synthetic routes.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is based on established procedures for the formylation of N,N-disubstituted anilines[3][6].
Materials and Reagents:
-
N-benzyl-N-methylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser.
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve N-benzyl-N-methylaniline (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench it by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Expected Yield: 75-85%
Protocol 2: Synthesis via Reductive Amination
This protocol is adapted from general procedures for reductive amination[4][7].
Materials and Reagents:
-
4-(Methylamino)benzaldehyde
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(methylamino)benzaldehyde (1 equivalent) and benzaldehyde (1.1 equivalents) in DCE or THF.
-
Iminium Ion Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Expected Yield: 80-90%
IV. Visualization of Key Processes
To further clarify the synthetic pathways and troubleshooting logic, we provide the following diagrams generated using Graphviz.
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis.
Diagram 2: Reductive Amination Workflow
Caption: Workflow for the Reductive Amination synthesis.
Diagram 3: Troubleshooting Logic
Caption: A simplified troubleshooting decision tree.
V. Characterization Data
While specific spectral data for this compound can vary slightly based on the solvent and instrument used, the following provides expected chemical shifts for key protons and carbons based on analogous structures[8][9].
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde proton: ~9.7-9.9 ppm (singlet)
-
Aromatic protons (benzaldehyde ring): ~7.7-7.8 ppm (doublet, 2H) and ~6.6-6.8 ppm (doublet, 2H)
-
Aromatic protons (benzyl ring): ~7.2-7.4 ppm (multiplet, 5H)
-
Benzyl protons (-CH₂-): ~4.6-4.8 ppm (singlet, 2H)
-
Methyl protons (-CH₃): ~3.0-3.2 ppm (singlet, 3H)
¹³C NMR (CDCl₃, 100 MHz):
-
Aldehyde carbon: ~190-192 ppm
-
Aromatic carbons: ~110-155 ppm
-
Benzyl carbon (-CH₂-): ~55-57 ppm
-
Methyl carbon (-CH₃): ~38-40 ppm
VI. References
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 4, p.331 (1963); Vol. 35, p.39 (1955).
-
Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
-
Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with heterocyclic amines. Arkivoc, 2007(xvi), 147-156.
-
Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2563-2569.
-
Preparation of N-benzylamines. (2002). U.S. Patent No. 6,476,268 B1.
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group. HETEROCYCLES, Vol. 87, No. 8, 2013, pp. 1749-1764.
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Solved One problem with reductive amination as a method of | Chegg.com. (2020, May 6). Retrieved from [Link]
-
4-(Dimethylamino)Benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Reductive amination. In Wikipedia. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(3), 564-566.
-
Supporting Information. (n.d.). Retrieved from [Link]
-
reductive amination w/ n-methyl benzylamine- help! (n.d.). The Hive. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, Vol. 91, p. 1-13 (2014).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. International Journal of Organic Chemistry, 2013, 3, 225-231.
-
Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
4-(N-benzyl-N-methylamino) benzaldehyde CAS1215-41-4 High Purity 99%/sample is free/DA 90 days- factory and manufacturers | Mit-ivy. (n.d.). Retrieved from [Link]
-
Purification of N-substituted aminobenzaldehydes. (1984). U.S. Patent No. 4,440,953.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of 4-(N-Benzyl-N-methylamino)benzaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 4-(N-Benzyl-N-methylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions encountered during the column chromatography purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction to the Challenge
This compound is a tertiary amine and an aromatic aldehyde, a combination of functional groups that can present unique challenges during silica gel chromatography. The basic nitrogen can interact strongly with acidic silanol groups on the stationary phase, leading to issues like peak tailing, irreversible adsorption, and even degradation. The aromatic nature of the compound and potential impurities requires a well-optimized mobile phase for effective separation. This guide provides a systematic approach to navigating these challenges.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: My compound is streaking or tailing badly on the column, resulting in poor separation and mixed fractions. What's causing this and how can I fix it?
Answer:
This is the most common issue for amine-containing compounds on silica gel.
Root Cause: The basic lone pair of electrons on the nitrogen atom of your compound is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction disrupts the normal partitioning process, causing the compound to move unevenly down the column, resulting in a "tail."
Solutions:
-
Mobile Phase Modification (Base Additive): The most effective solution is to "neutralize" the acidic sites on the silica gel by adding a competing base to your mobile phase.
-
Action: Add 0.1-1% triethylamine (TEA) to your eluent system (e.g., hexane/ethyl acetate). The TEA will preferentially bind to the active silanol sites, allowing your target compound to elute symmetrically.
-
Causality: Triethylamine is a small, volatile amine that effectively competes for the acidic sites on the silica, masking them from your target molecule. This allows the separation to proceed based primarily on polarity differences rather than acid-base interactions.
-
-
Stationary Phase Deactivation: If base addition to the mobile phase is not desired or insufficient, you can use a deactivated stationary phase.
-
Action: Consider using neutral alumina instead of silica gel. Alumina is available in acidic, neutral, and basic forms. The neutral or basic forms will have fewer acidic sites to cause tailing.
-
Alternative: Prepare a slurry of your silica gel in the starting eluent that already contains 0.5-1% triethylamine before packing the column. This ensures the stationary phase is passivated from the start.
-
Question 2: I'm getting a low yield of my product. It seems to be stuck on the column or degrading. How can I improve recovery?
Answer:
Low recovery is often linked to the acidic nature of silica gel, which can either irreversibly bind the amine or catalyze its degradation, especially for electron-rich aldehydes.
Root Cause: The Lewis acidic sites on silica can coordinate strongly with the amine, making it difficult to elute. Furthermore, these acidic sites can promote side reactions, such as polymerization or decomposition of the aldehyde.
Solutions:
-
Use Deactivated Silica: As with tailing, adding triethylamine (0.1-1%) to the eluent is the primary solution. This minimizes the compound's contact time with harsh acidic sites, preventing both irreversible binding and degradation.[1]
-
Run the Column "Faster": Flash chromatography, which uses pressure to increase the flow rate, is highly recommended.
-
Action: Increase the pressure applied to the column to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute.
-
Causality: Reducing the residence time of the compound on the silica gel minimizes the opportunity for degradation to occur.
-
-
Check Compound Stability: Before chromatography, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a streak from the baseline, your compound is likely degrading on the silica. This confirms the need for a deactivated system.
Question 3: I can't separate my product from a closely running impurity. My TLC shows two spots, but they co-elute from the column.
Answer:
This issue points to a need for optimizing the selectivity of your chromatographic system.
Root Cause: The polarity difference between your product and the impurity may not be sufficient for separation with the chosen solvent system. The impurity could be a structurally similar compound, such as unreacted starting material or a byproduct.
Potential Impurities from Synthesis:
-
From Vilsmeier-Haack formylation of N-benzyl-N-methylaniline: Unreacted N-benzyl-N-methylaniline.
-
From alkylation of 4-(methylamino)benzaldehyde with benzyl bromide: Unreacted 4-(methylamino)benzaldehyde or the over-alkylated quaternary ammonium salt.
Solutions:
-
Optimize the Mobile Phase:
-
Action: Re-screen solvent systems using TLC. A standard starting point is a hexane/ethyl acetate mixture. Try varying the ratio to maximize the separation between the spots (ΔRf). An ideal Rf for the target compound is between 0.25 and 0.35 to ensure it binds to the column sufficiently for separation to occur.[1]
-
Pro-Tip: If hexane/ethyl acetate fails, consider a solvent system with different selectivity. Toluene can sometimes improve the separation of aromatic compounds. Try a gradient of Toluene/Ethyl Acetate.
-
-
Use a Shallower Gradient:
-
Action: If you are using a gradient elution (increasing polarity over time), make the gradient shallower. For example, instead of going from 10% to 50% ethyl acetate in hexane over 5 column volumes, try going from 10% to 30% over 10 column volumes.
-
Causality: A shallower gradient increases the effective resolution of the column, giving closely eluting compounds more "time" and "space" to separate.
-
-
Column Dimensions and Packing:
-
Action: Use a longer, narrower column and ensure it is packed perfectly without any channels or cracks. A well-packed column is critical for high resolution.
-
Causality: A longer column provides more theoretical plates for the separation to occur.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for common column chromatography issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A good starting point for TLC analysis is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound.[1] Given the presence of the polar aldehyde and the tertiary amine, you will likely need a higher proportion of ethyl acetate than for a simple non-polar compound. Remember to add 0.1-1% triethylamine to this system to prevent tailing.
Q2: How much crude material should I load onto my column?
As a general rule, for a challenging separation, the mass of the crude material should be about 1-2% of the mass of the silica gel (a 1:100 to 1:50 ratio). For easier separations, you can load up to 5% (a 1:20 ratio). Overloading the column is a common cause of poor separation, leading to broad peaks and co-elution.
Q3: Should I use dry loading or wet loading for my sample?
Dry loading is highly recommended, especially if your compound has limited solubility in the starting eluent.
-
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Gently and evenly add this powder to the top of your packed column.
-
-
Causality: Dry loading ensures that the sample is introduced to the column as a very narrow, concentrated band. This is crucial for achieving high resolution and sharp peaks. Wet loading, if not done perfectly with a minimal amount of a non-polar solvent, can cause the sample band to broaden, compromising the separation from the start.
Q4: How can I monitor the column fractions effectively?
Use Thin Layer Chromatography (TLC). Collect fractions in an array of test tubes. Spot every second or third fraction onto a TLC plate. It's useful to spot multiple fractions on a single plate for direct comparison. On each plate, also spot your crude material and, if available, a pure standard of your product as references. Combine only the fractions that show a single, clean spot corresponding to your product.
Q5: My product is a pale yellow liquid/solid. After the column, it has become a darker brown oil. What happened?
This indicates product degradation on the column. As discussed in the troubleshooting section, electron-rich aromatic aldehydes can be sensitive to the acidic silica gel. The formation of colored byproducts is a classic sign of this issue. The solution is to use a deactivated system by adding triethylamine to the eluent or switching to a neutral stationary phase like alumina.[1]
Part 3: Experimental Protocols & Data
Recommended Column Chromatography Protocol
This protocol is a general guideline and should be optimized based on your specific crude product and TLC analysis.
-
TLC Analysis (Solvent System Optimization):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): Start with a mixture of Hexane:Ethyl Acetate (8:2 v/v) containing 0.5% triethylamine.
-
Goal: Adjust the solvent ratio to achieve an Rf of ~0.3 for this compound.
-
-
Column Preparation (Slurry Packing):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Prepare a slurry of the silica gel in your starting eluent (e.g., Hexane:Ethyl Acetate 9:1 with 0.5% triethylamine).
-
Pour the slurry into your column and use gentle air pressure to pack it evenly, avoiding any air bubbles or channels. Allow the silica to settle into a stable bed.
-
-
Sample Loading (Dry Method):
-
Dissolve the crude this compound in a minimum amount of dichloromethane.
-
Add silica gel (2-3x the mass of your crude product) and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a thin layer of sand on top to protect the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or bulb) to begin the elution (flash chromatography).
-
Collect fractions and monitor by TLC as described in the FAQ section.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting product under high vacuum to remove residual solvents and triethylamine.
-
Data Summary Table
| Parameter | Recommended Value/System | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase | Hexane / Ethyl Acetate | Good balance of polarity for aromatic compounds. |
| Target Rf | 0.25 - 0.35 | Optimal for good separation on a column. |
| Mobile Phase Additive | 0.1 - 1.0% Triethylamine | Crucial for preventing peak tailing and product degradation. |
| Sample Loading | Dry Loading | Ensures a narrow sample band and high resolution. |
| Elution Mode | Flash (Pressure-driven) | Minimizes compound residence time on silica, reducing degradation. |
Column Chromatography Workflow Diagram
Caption: Step-by-step workflow for purifying this compound.
References
Sources
troubleshooting side reactions in the N-alkylation of 4-(methylamino)benzaldehyde
Technical Support Center: N-Alkylation of 4-(Methylamino)benzaldehyde
Welcome to the technical support center for the N-alkylation of 4-(methylamino)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic transformation. The inherent functionalities of the starting material—a nucleophilic secondary amine and an electrophilic aldehyde—present unique challenges. This document provides in-depth, mechanistically driven troubleshooting advice to help you navigate common side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the N-alkylation of 4-(methylamino)benzaldehyde. Each issue is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Significant Over-alkylation Resulting in a Quaternary Ammonium Salt
You observe a new, highly polar spot by TLC or a product with a higher mass-to-charge ratio (M+R)+ in your LC-MS analysis, corresponding to the di-alkylated quaternary ammonium salt.
Potential Causes:
-
High Nucleophilicity of the Product: The tertiary amine product, 4-(N-methyl-N-alkylamino)benzaldehyde, is often more nucleophilic than the starting secondary amine. This is due to the electron-donating effect of the newly added alkyl group, making it a prime candidate for a second alkylation event.[1][2]
-
Reactive Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, can readily react with the tertiary amine product before the starting material is fully consumed.
-
Excessive Equivalents of Alkylating Agent: Using a large excess of the alkylating agent will drive the reaction towards the thermodynamically stable quaternary salt.
-
Prolonged Reaction Time or High Temperature: Forcing conditions can provide the necessary activation energy for the less reactive tertiary amine to undergo quaternization.
Recommended Solutions:
-
Stoichiometric Control: Begin by using a precise stoichiometry, typically 1.0 to 1.1 equivalents of the alkylating agent relative to the 4-(methylamino)benzaldehyde. Add the alkylating agent slowly or portion-wise to maintain its low concentration in the reaction mixture, favoring reaction with the more abundant secondary amine.
-
Choice of Alkylating Agent: If possible, switch to a less reactive alkylating agent. For example, use an alkyl chloride instead of a bromide or iodide.
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Alternative Method - Reductive Amination: The most robust solution to avoid over-alkylation is to switch to a reductive amination protocol.[3][4] This involves reacting 4-(methylamino)benzaldehyde with a different aldehyde or ketone in the presence of a mild reducing agent. This method is highly selective for forming the desired tertiary amine without the risk of quaternization.[4][5]
Issue 2: Low Conversion and Recovery of Starting Material
Your reaction stalls, leaving a significant amount of unreacted 4-(methylamino)benzaldehyde, even after extended reaction times.
Potential Causes:
-
Insufficiently Strong Base: The N-alkylation of a secondary amine requires a base to neutralize the proton generated on the nitrogen atom after alkylation. If the base is too weak, the resulting ammonium salt precipitates or is unreactive, halting the reaction.
-
Poor Solubility: The starting material, base, or intermediate salt may have poor solubility in the chosen solvent, preventing the reaction from proceeding.
-
Steric Hindrance: If the incoming alkyl group or the amine itself is sterically bulky, the activation energy for the SN2 reaction can be prohibitively high.[6][7][8]
-
Deactivated Alkylating Agent: The alkyl halide may have degraded due to improper storage or be inherently unreactive (e.g., neopentyl halides).
Recommended Solutions:
-
Optimize the Base: Use a base with a pKa high enough to effectively deprotonate the intermediate ammonium salt. For aromatic amines, non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[9] Cs₂CO₃ is particularly effective due to its high solubility in organic solvents and the "cesium effect," which can accelerate SN2 reactions.[9]
-
Solvent Selection: Switch to a more polar, aprotic solvent like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) to improve the solubility of all reaction components.
-
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can often overcome moderate steric hindrance and increase reaction rates. Monitor for side product formation at higher temperatures.
-
Use a More Reactive Alkylating Agent: Consider converting the alkyl halide to a more reactive tosylate or triflate, which are better leaving groups and can accelerate the alkylation.
Issue 3: Formation of an O-Alkylated Byproduct
You detect an impurity with the same mass as your desired product but with different chromatographic and spectroscopic properties. This could be the O-alkylated quinoid iminium ion.
Potential Causes:
-
Ambident Nucleophilicity: The starting material has two potential nucleophilic sites: the nitrogen of the amine and the oxygen of the carbonyl group. While N-alkylation is generally favored, certain conditions can promote O-alkylation.
-
"Hard" Alkylating Agents: Highly reactive, "hard" electrophiles like trialkyloxonium salts (e.g., Meerwein's salt, Et₃O⁺BF₄⁻) have a higher propensity to react at the harder oxygen atom of the carbonyl group.[10][11][12]
-
Reaction Conditions: The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio.
Recommended Solutions:
-
Select "Soft" Alkylating Agents: Stick to "softer" electrophiles like alkyl halides (iodides > bromides > chlorides). These agents preferentially react at the softer nitrogen atom according to Hard-Soft Acid-Base (HSAB) theory.
-
Avoid Meerwein's Reagents: Unless O-alkylation is the desired outcome, avoid using trialkyloxonium tetrafluoroborates for this specific substrate.[10][11][12]
-
Standard SN2 Conditions: Employing standard SN2 conditions with a non-nucleophilic base and an alkyl halide in a polar aprotic solvent like acetonitrile or DMF will strongly favor the desired N-alkylation pathway.
Issue 4: Aldehyde Degradation or Unwanted Side Reactions
You observe a complex mixture of byproducts, and your desired product yield is low. This may indicate that the aldehyde functional group is not stable under the reaction conditions.
Potential Causes:
-
Oxidation: If the reaction is run under air for extended periods, especially at elevated temperatures, the benzaldehyde moiety can be oxidized to the corresponding benzoic acid.[13][14]
-
Cannizzaro-type Reactions: Under strongly basic conditions (e.g., NaOH, KOH), the aldehyde can undergo disproportionation to form the corresponding carboxylic acid and alcohol.
-
Condensation Reactions: If a strong base is used, it could potentially deprotonate other components in the mixture, leading to aldol-type or other condensation side reactions.
Recommended Solutions:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation. This is particularly important for prolonged reactions or those requiring heat.
-
Choice of Base: Use a moderately strong, non-nucleophilic base like K₂CO₃ or an organic amine base (e.g., DIPEA) instead of strong hydroxide bases.
-
Protecting Group Strategy: If the aldehyde proves too reactive for the required N-alkylation conditions, consider a protecting group strategy. Convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst), perform the N-alkylation, and then deprotect the acetal under mild acidic conditions to regenerate the aldehyde.
Visualizing Reaction Pathways
The following diagram illustrates the desired N-alkylation pathway versus the most common side reactions discussed.
Caption: Desired vs. side reaction pathways in N-alkylation.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow. Can I use a stronger base like sodium hydride (NaH) to accelerate it?
A1: It is strongly discouraged. While NaH would certainly deprotonate the secondary amine, it is a very strong, non-selective base. It can react with trace water to produce hydrogen gas and could promote unwanted condensation reactions involving the aldehyde or other species. Milder bases like potassium carbonate or cesium carbonate are much safer and more effective for this transformation.[9]
Q2: What is the best way to monitor the reaction? TLC or LC-MS?
A2: Both are valuable. TLC is excellent for a quick, qualitative assessment of the consumption of starting material and the appearance of the main product. However, LC-MS is superior for troubleshooting as it can help identify the mass of byproducts. For example, it can easily distinguish between the desired product (M+), the over-alkylated product (M+R)+, and the O-alkylated product (M+), which has the same mass but a different retention time.
Q3: I am performing a reductive amination instead. What is the most common issue there?
A3: For reductive amination, the most common issue is the premature reduction of the starting aldehyde before it can form an iminium ion with the amine. This is often a problem when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure. The best practice is to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce iminium ions in the presence of aldehydes.[3][4][15]
Q4: How does steric hindrance from the alkylating agent affect the reaction?
A4: Steric hindrance plays a major role. The N-alkylation is an SN2 reaction, which is highly sensitive to steric bulk at the electrophilic carbon. The reactivity of alkyl halides follows the order: methyl > primary > secondary >> tertiary (unreactive).[2] If you need to attach a bulky secondary alkyl group, you may need to use higher temperatures, a more reactive leaving group (like a triflate), or consider an alternative synthetic route.[6][16]
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing issues with your reaction.
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. osti.gov [osti.gov]
Technical Support Center: Purification of 4-(N-Benzyl-N-methylamino)benzaldehyde by Recrystallization
Welcome to the technical support center for the purification of 4-(N-Benzyl-N-methylamino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we will delve into the principles of solvent selection, provide a step-by-step protocol for recrystallization, and offer troubleshooting solutions to common challenges you may encounter during your experiments.
Understanding Recrystallization: The First Principles
Recrystallization is a powerful purification technique for solid compounds that relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at low temperatures.
-
High or low solubility of impurities at all temperatures.
-
Inertness: The solvent should not react with the target compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Non-toxic and inexpensive.
Finding the perfect solvent is often a matter of experimental investigation. The structural features of this compound—a substituted aromatic aldehyde with a tertiary amine—suggest that it is a relatively non-polar molecule, which guides our initial solvent considerations. A related compound, 4-(dimethylamino)benzaldehyde, is soluble in various organic solvents like ethanol, acetone, and chloroform, but has limited solubility in water.[1] The presence of the larger, non-polar benzyl group in our target compound will likely decrease its polarity compared to 4-(dimethylamino)benzaldehyde.
Solvent Selection for this compound
Based on the structure of this compound and solubility data for analogous compounds, we can propose a list of candidate solvents for recrystallization. It is crucial to test these on a small scale before committing to a bulk purification.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Behavior |
| Ethanol | 78 | 24.5 | The hydroxyl group provides polarity, which may effectively dissolve the compound when hot, while the ethyl group's non-polar nature could allow for precipitation upon cooling. 4-(Dimethylamino)benzaldehyde shows good solubility in ethanol.[1] |
| Isopropanol | 82 | 19.9 | Similar to ethanol but slightly less polar. It may offer a better solubility gradient for crystal formation. |
| Acetone | 56 | 20.7 | A moderately polar aprotic solvent that is a good solvent for many organic compounds.[1] Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | 6.0 | A less polar solvent that may be suitable given the non-polar benzyl group. It is a good choice for compounds with moderate polarity. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent that could be effective due to "like dissolves like" principles with the aromatic rings in the target molecule. |
| Hexane/Heptane | 69 / 98 | 1.9 / 1.9 | These non-polar solvents are unlikely to dissolve the compound on their own but can be excellent anti-solvents when used in a solvent system with a more polar solvent like ethanol or ethyl acetate. |
| Water | 100 | 80.1 | Due to the hydrophobic nature of the molecule, water is expected to be a poor solvent.[2] However, it can be useful as an anti-solvent or for washing the final crystals. |
Solvent System Approach: A mixture of solvents can often provide the ideal solubility profile. A common strategy is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Subsequent heating to redissolve and slow cooling can yield high-quality crystals. For this compound, a promising solvent system could be Ethanol/Water or Ethyl Acetate/Hexane.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The specific solvent and volumes should be optimized based on small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the compound fully dissolves. Note: Avoid adding excess solvent as this will reduce the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (a supplier lists the melting point as 63 °C).[3]
Troubleshooting Guide & FAQs
Here we address common issues that may arise during the recrystallization of this compound.
Q1: The compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.
-
Causality: The compound's melting point is reported to be around 63 °C.[3] If you are using a solvent with a boiling point significantly higher than this, the compound may melt before it dissolves.
-
Troubleshooting Steps:
-
Add more solvent: The oil may be a highly concentrated solution. Add more of the hot solvent to fully dissolve the oil.
-
Lower the cooling temperature: Try cooling the solution more slowly or to a lower temperature.
-
Change the solvent: Select a solvent with a lower boiling point.
-
Use a solvent system: Dissolve the compound in a good solvent and then add a poor solvent to induce crystallization.
-
Q2: No crystals are forming even after cooling in an ice bath. What is the problem?
A2: This is a common issue that can arise from several factors.
-
Causality: The most likely cause is that too much solvent was used, and the solution is not saturated at the lower temperature. It is also possible that the solution is supersaturated and requires a nucleation site to initiate crystallization.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratch the flask: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seed crystals: If you have a small amount of pure compound, add a tiny crystal to the solution to initiate crystallization.
-
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Add an anti-solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution becomes cloudy, then heat to clarify and cool again.
-
Q3: The recovery of the purified compound is very low. How can I improve the yield?
A3: Low recovery is often a trade-off for high purity. However, you can take steps to optimize the yield.
-
Causality: The primary cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures. Other causes include premature crystallization during hot filtration or incomplete crystallization.
-
Troubleshooting Steps:
-
Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Ensure complete crystallization: Allow sufficient time for cooling and consider placing the solution in a freezer (if the solvent's freezing point allows) after the ice bath to maximize precipitation.
-
Recover from the filtrate: The filtrate can be concentrated by evaporation and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
-
Q4: The purified crystals are colored, but I expect a colorless product. How can I remove the color?
A4: Colored impurities can sometimes co-crystallize with the target compound.
-
Causality: The impurities may have similar solubility properties to your target compound.
-
Troubleshooting Steps:
-
Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower recovery.
-
Re-recrystallization: A second recrystallization can often remove residual impurities and color.
-
Logical Workflow for Recrystallization
The following diagram illustrates the decision-making process for the recrystallization of this compound.
Caption: Decision workflow for recrystallization.
References
- Solubility of 4-(dimethylamino)benzaldehyde. (n.d.). Solubility of Things.
-
4-dimethylamino-benzaldehyde - 100-10-7, C9H11NO, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). Chemical Register. Retrieved January 17, 2026, from [Link]
-
4-Benzyl-2-(methylaminooxy)benzaldehyde | C15H15NO2 | CID 163855901. (2026-01-03). PubChem. Retrieved January 17, 2026, from [Link]
- Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents.
-
Benzaldehyde, 4-(dimethylamino)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-(N-acetyl-N-methylamino)benzyl alcohol. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-(N-acetyl-N-methylamino)benzyl bromide. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
China this compound CAS1215-41-4 High Purity 99% /sample is free/DA 90 days- factory and manufacturers. (n.d.). Mit-ivy. Retrieved January 17, 2026, from [Link]
-
China 4-(N-benzyl-N-methylamino) benzaldehyde CAS1215-41-4 High Purity 99%/sample is free/DA 90 days- factory and manufacturers. (n.d.). Mit-ivy. Retrieved January 17, 2026, from [Link]
- Preparation of N-benzylamines. (n.d.). Google Patents.
Sources
preventing over-alkylation in the synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde
Technical Support Center: Synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this compound. Our focus is to provide in-depth troubleshooting strategies, particularly for the persistent issue of over-alkylation, ensuring you can optimize your reaction for yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the N-benzylation of 4-(methylamino)benzaldehyde through a practical question-and-answer format.
Q1: What exactly is over-alkylation in this synthesis, and why is it such a common problem?
A: Over-alkylation is a competing side reaction where the desired product, this compound (a tertiary amine), reacts further with the benzylating agent to form an unwanted byproduct, the 4-formyl-N,N-dibenzyl-N-methylanilinium salt (a quaternary ammonium salt).
The root cause lies in the electronic properties of the amines. The product of the first alkylation, the tertiary amine, is often more nucleophilic and reactive than the starting secondary amine.[1][2] This increased reactivity makes it a better target for the electrophilic benzyl halide, leading to a second alkylation event. This "runaway" reaction can significantly reduce the yield of your desired product and introduce purification challenges, as the quaternary salt has vastly different solubility properties.[2]
Q2: My reaction crude shows a highly polar spot on TLC that won't elute, and during workup, I have a significant amount of material that is only soluble in water. Is this the over-alkylation byproduct?
A: Yes, this is a classic signature of quaternary ammonium salt formation. These salts are ionic and, as a result, are typically highly polar, non-volatile solids. They exhibit very low retention factors (Rf) on normal-phase silica TLC plates and are often insoluble in common organic extraction solvents like ethyl acetate or dichloromethane, preferring the aqueous phase during workup. If you observe these characteristics, it is highly probable that you have significant over-alkylation.
Q3: I am using a standard direct alkylation with benzyl bromide. How can I adjust my experimental conditions to suppress the formation of the quaternary salt?
A: Controlling a direct SN2 alkylation requires careful optimization of several parameters. Here’s how to approach it:
-
Stoichiometry: This is your first and most critical control point. Avoid using an excess of the benzylating agent (benzyl bromide or chloride), as this will strongly favor the formation of the quaternary salt.[1] Start with a 1:1 molar ratio of 4-(methylamino)benzaldehyde to benzyl halide. In some cases, a slight excess (1.1 to 1.2 equivalents) of the starting amine can be used to ensure the benzyl halide is fully consumed, though this will require subsequent purification to remove the unreacted starting material.
-
Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second alkylation, which often has a slightly higher activation energy.[1] Try running the reaction at room temperature or even 0 °C initially, and only gently heat if the reaction is too slow.
-
Choice of Base and Solvent: A weak, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended. These bases are sufficient to neutralize the HBr or HCl formed during the reaction without promoting side reactions. The solvent can also play a role; highly polar aprotic solvents like DMF or DMSO can stabilize the charged quaternary salt, potentially accelerating its formation. Consider experimenting with a less polar solvent like acetonitrile (MeCN).[3][4]
-
Slow Addition: Adding the benzyl halide slowly (e.g., via a syringe pump) over several hours can help maintain a low instantaneous concentration of the alkylating agent, favoring the initial reaction with the more abundant secondary amine.
Q4: Are there alternative synthetic routes that completely avoid the problem of over-alkylation?
A: Absolutely. When direct alkylation proves difficult to control, switching to a different mechanistic pathway is often the best strategy.
Reductive Amination is the most reliable alternative.[5] This method involves reacting 4-(methylamino)benzaldehyde with benzaldehyde in the presence of a mild reducing agent. The reaction proceeds through an intermediate iminium ion, which is then reduced in situ to form the desired tertiary amine. This pathway inherently prevents over-alkylation because a tertiary amine cannot form an iminium ion under these conditions.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation as it is mild and selective for the iminium ion over the aldehyde.[5]
Another strategy, while not directly applicable for benzylation, is the Eschweiler-Clarke reaction , which is used for N-methylation using formaldehyde and formic acid.[6][7][8][9][10] Its mechanism makes the formation of a quaternary ammonium salt impossible, highlighting a class of reactions designed for controlled N-alkylation.[6]
Visualizing the Reaction and Troubleshooting Workflow
The following diagrams illustrate the chemical pathways and the logical steps for troubleshooting.
Caption: Competing reactions in direct N-benzylation.
Caption: Troubleshooting workflow for over-alkylation.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step instructions for synthesizing this compound while minimizing over-alkylation.
Protocol 1: Controlled Direct N-Benzylation
This method aims to control the SN2 reaction by optimizing stoichiometry and reaction conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)benzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to form a slurry (approx. 0.2 M concentration with respect to the amine).
-
Reagent Addition: Begin stirring the mixture at room temperature. Add benzyl bromide (1.0 eq) dropwise over a period of 1 hour using a syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting crude oil in a minimal amount of dichloromethane (DCM). Purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure tertiary amine product.
Protocol 2: Reductive Amination (Recommended)
This is the preferred method for a clean, high-yield synthesis that inherently avoids over-alkylation.
-
Reaction Setup: In a round-bottom flask, dissolve 4-(methylamino)benzaldehyde (1.0 eq) and benzaldehyde (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in one portion. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography as described in Protocol 1.
Methodology Comparison
The table below summarizes the key differences between the two synthetic approaches.
| Feature | Controlled Direct Alkylation | Reductive Amination |
| Primary Reagents | 4-(methylamino)benzaldehyde, Benzyl Halide, K₂CO₃ | 4-(methylamino)benzaldehyde, Benzaldehyde, NaBH(OAc)₃ |
| Risk of Over-alkylation | High, requires careful control[1][3] | Inherently low to none[5][6] |
| Key Advantage | Atom economical (fewer reagents) | High selectivity and cleaner reaction profile |
| Key Disadvantage | Prone to side reactions, lower yields | Requires a stoichiometric hydride source |
| Typical Yields | 40-70% (highly variable) | 85-95% |
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]
-
Eschweiler-Clarke reaction - Name-Reaction.com. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. Available at: [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity - Semantics Scholar. Available at: [Link]
-
Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes - Arkivoc. Available at: [Link]
-
Iminium Salts by Meerwein Alkylation of Ehrlich's Aldehyde - MDPI. Available at: [Link]
-
Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group - HETEROCYCLES. Available at: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances. Available at: [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. Available at: [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry. Available at: [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. Available at: [Link]
-
How To: Troubleshoot a Reaction - University of Rochester. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? - ResearchGate. Available at: [Link]
- Preparation of N-benzylamines - Google Patents.
-
Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. - Semantics Scholar. Available at: [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles | ACS Omega. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
removing unreacted starting materials from 4-(N-Benzyl-N-methylamino)benzaldehyde
Technical Support Center: Purification of 4-(N-Benzyl-N-methylamino)benzaldehyde
Welcome to the dedicated technical support resource for the synthesis and purification of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical development, materials science, and organic synthesis. Here, we move beyond simple protocols to provide a deeper understanding of the purification challenges inherent to this molecule and offer robust, field-tested solutions. Our focus is on diagnosing and resolving common issues related to the removal of unreacted starting materials, ensuring the high purity required for downstream applications.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequent challenges encountered during the workup and purification of this compound, presented in a direct question-and-answer format.
Q1: My final product is contaminated with unreacted N-methylbenzylamine. How can I remove it effectively?
A1: Utilize an Acidic Extractive Workup.
This is the most common and highly effective method for removing residual basic amine impurities from a neutral or weakly basic organic product.
-
The Underlying Principle (Causality): N-methylbenzylamine is a basic compound. In the presence of a dilute aqueous acid (like 1M HCl), its lone pair of electrons on the nitrogen atom accepts a proton, forming a water-soluble ammonium salt (N-methylbenzylammonium chloride).[1] Your target molecule, this compound, is a much weaker base and will remain largely unprotonated and soluble in the organic solvent under these conditions. This dramatic difference in partitioning behavior between the free base and its salt is the foundation of the separation.
-
Recommended Protocol: See Protocol 1: Acidic Extractive Workup for Amine Removal for a detailed, step-by-step procedure.
-
Expert Insight: While 1M HCl is standard, for acid-sensitive products, a milder acid like 5-10% aqueous citric acid can be used.[1] An alternative, particularly if your product shows some acid sensitivity, is to wash the organic layer with a 10% aqueous copper(II) sulfate solution. The amine will complex with the copper and be extracted into the aqueous phase, often indicated by the aqueous layer turning a deep blue or purple.[2][3]
Caption: Workflow for removing basic amine impurities via acidic extraction.
Q2: I've pushed the reaction, but still have unreacted starting aldehyde (e.g., 4-fluorobenzaldehyde) in my product. How do I get rid of it?
A2: Employ a Bisulfite Wash.
Residual aldehydes can often co-elute with the desired product during chromatography due to similar polarities. A chemical-based extraction is a more definitive solution.
-
The Underlying Principle (Causality): Aldehydes readily undergo a nucleophilic addition reaction with sodium bisulfite (NaHSO₃) or sodium metabisulfite to form a charged bisulfite adduct.[4][5] This adduct is an ionic salt and is highly soluble in water, allowing it to be easily extracted from the organic phase. Your target product, which also contains an aldehyde, is sterically hindered by the bulky N-benzyl-N-methyl group, making its aldehyde functionality significantly less reactive towards bisulfite addition under these conditions.
-
Recommended Protocol: See Protocol 2: Bisulfite Adduct Formation for Aldehyde Removal for a detailed, step-by-step procedure.
-
Expert Insight: This technique is exceptionally useful when column chromatography fails to provide baseline separation.[4] The reaction is reversible; if you needed to recover the starting aldehyde, you could do so by basifying the aqueous layer after the extraction.[4][6] Ensure vigorous shaking during the extraction to maximize the interfacial reaction between the aldehyde and the bisulfite solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: By-product Identification in the Synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde
Welcome to the technical support center for the analysis of 4-(N-Benzyl-N-methylamino)benzaldehyde synthesis. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and identify potential by-products using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common questions and provide in-depth, field-proven insights to ensure the integrity of your synthesis and final product.
Frequently Asked Questions (FAQs)
Q1: My GC-MS chromatogram shows peaks for my starting materials. What does this signify and what should I do?
A: The presence of starting material peaks, such as 4-(methylamino)benzaldehyde (MW: 135.16) and your benzylating agent (e.g., benzyl bromide, MW: 171.04), is a clear indicator of an incomplete reaction.
Causality & Actionable Insights:
-
Reaction Kinetics: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature. Consider extending the reaction time and/or cautiously increasing the temperature while monitoring for by-product formation.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to unconsumed starting materials. Verify the stoichiometry of your reactants, ensuring the limiting reagent is appropriate for your desired outcome.
-
Catalyst/Base Inefficiency: If your synthesis involves a base or catalyst, its activity might be compromised. Ensure the base/catalyst is fresh, dry, and used in the correct amount. For instance, in N-alkylation, an insufficient amount of base will fail to neutralize the acid generated, thereby halting the reaction.
A common synthetic route is the reductive amination of p-anisidine with benzaldehyde.[1] To drive this type of reaction to completion, it is crucial to effectively form the intermediate imine before the reduction step.[1][2] Monitoring the disappearance of the starting materials by TLC or a quick GC-MS run before workup is a recommended validation step.
Q2: I've observed an unexpected peak with a molecular ion (M+) at m/z 301. What is the likely identity of this by-product?
A: A peak at m/z 301 likely corresponds to the over-alkylation product, 4-(N,N-dibenzylamino)benzaldehyde .
Mechanistic Explanation: This by-product forms when the desired product, this compound, which is a secondary amine derivative, acts as a nucleophile and reacts with another molecule of the benzylating agent. This is particularly common in direct benzylation methods where the product's nitrogen can be more nucleophilic than the starting amine.[1]
Confirmatory Mass Spectral Fragments:
-
Benzylic Cleavage: Expect a strong peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), a hallmark of benzyl groups.
-
Loss of a Benzyl Group: Look for a fragment at m/z 210 ([M-91]⁺), representing the loss of a benzyl radical.
To mitigate this, you can adjust the stoichiometry by using a slight excess of the amine starting material or by slowly adding the benzylating agent to the reaction mixture to maintain its low concentration.
Q3: My reaction was performed under Vilsmeier-Haack conditions. What specific by-products should I look out for?
A: The Vilsmeier-Haack reaction, which formylates an electron-rich arene like N-benzyl-N-methylaniline, uses a Vilsmeier reagent (generated from POCl₃ and DMF).[3][4] While efficient, it can lead to specific impurities.
Potential By-products:
-
Unreacted Starting Material: N-benzyl-N-methylaniline (MW: 197.28).
-
Positional Isomers: Although the para-substituted product is electronically and sterically favored, a small amount of the ortho-formylated isomer, 2-(N-Benzyl-N-methylamino)benzaldehyde (MW: 225.29), may be formed. GC retention times will differ, but mass spectra may be very similar. Distinguishing them often requires comparison with an authentic standard or by using NMR.
-
Complex Adducts: In some cases, complex intermediates from the Vilsmeier reagent can lead to other minor products, though these are typically removed during aqueous workup.[5][6]
A typical Vilsmeier-Haack procedure involves reacting dimethylformamide with phosphorus oxychloride before adding the aniline derivative and heating.[7] Careful control of temperature and reaction time is crucial for minimizing side reactions.[5][6]
Q4: I am seeing a peak with a prominent fragment at m/z 91, but it's not my product. What could it be?
A: The m/z 91 fragment, the tropylium ion, is characteristic of any compound containing a benzyl group. If this peak does not correspond to your product or the over-alkylation product, consider these possibilities:
-
Benzyl Alcohol (MW: 108.14): If a reducing agent like sodium borohydride was used (e.g., in a reductive amination approach) and unreacted benzaldehyde was present, it could be reduced to benzyl alcohol.[1]
-
Dibenzylamine (MW: 197.28): This could arise from side reactions involving the benzylating agent and ammonia or other amine impurities.
-
Unreacted Benzylating Agent: For example, benzyl bromide (MW: 171.04 & 173.04 due to Br isotopes) or benzyl chloride (MW: 126.58 & 128.58 due to Cl isotopes).
The key is to look at the molecular ion of the unknown peak in conjunction with the m/z 91 fragment to deduce the full structure.
Q5: Why is my product peak showing significant fronting or tailing in the chromatogram?
A: Poor peak shape for polar compounds like amines and aldehydes is a common issue in GC analysis.[8]
Causality & Troubleshooting Steps:
-
Active Sites: Free silanol groups (-OH) on the GC inlet liner or the column can interact with your polar analytes, causing peak tailing.
-
Solution: Use a deactivated inlet liner. If the column is old, active sites may have developed; trimming the first few centimeters of the column or replacing it may be necessary.
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to fronting peaks.[8][9]
-
Solution: Dilute your sample. If sensitivity is an issue, consider increasing the split ratio instead of injecting a smaller volume.[8]
-
-
Incompatible Stationary Phase: Amines are basic and can interact strongly with acidic stationary phases.
-
Solution: Use a column specifically designed for amine analysis (e.g., a wax column or a base-deactivated phenyl-methylpolysiloxane column).
-
For routine GC-MS analysis of amines, derivatization can sometimes be employed to improve peak shape and volatility, although this adds another step to sample preparation.[10][11]
Troubleshooting Guides & Protocols
Workflow for By-product Identification
The logical flow for identifying an unknown peak involves a systematic process of data acquisition and interpretation.
Caption: GC-MS workflow for identifying reaction by-products.
Protocol: Standard GC-MS Method for Reaction Monitoring
This protocol provides a robust starting point for analyzing a crude reaction mixture.
-
Sample Preparation:
-
Quench a small aliquot (~50 µL) of the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Dilute the dried organic extract 1:100 (v/v) with the same solvent.
-
-
GC-MS Parameters:
-
Injector: 250°C, Split mode (20:1 ratio).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-450.
-
Note: This method is a general guideline. Optimization may be required based on your specific reaction solvent and the volatility of expected by-products.[8][12]
Data Interpretation: Key Compounds and Their Mass Spectra
The power of GC-MS lies in the reproducible fragmentation patterns generated by electron ionization.[13] Understanding these patterns is key to confident identification.
Potential Side Reactions Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. agilent.com [agilent.com]
- 10. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde
Welcome to the technical support resource for the synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will address common pitfalls and provide field-proven solutions in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and scalable processes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up this compound?
When considering scale-up, three primary synthetic routes are generally evaluated. The choice depends heavily on factors like raw material cost, equipment availability, process safety, and desired purity profile.
-
Direct N-Benzylation of 4-(Methylamino)benzaldehyde: This is often the most direct route. It involves the reaction of 4-(methylamino)benzaldehyde with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. This method is atom-economical but requires careful control to prevent over-alkylation.[1]
-
Reductive Amination: This two-step, one-pot process involves reacting 4-(methylamino)benzaldehyde with benzaldehyde to form an intermediate imine, which is then reduced in situ to the target molecule.[2] This method offers high selectivity but involves handling stoichiometric reducing agents, which can present challenges on a large scale.[3][4]
-
Vilsmeier-Haack Formylation of N-Benzyl-N-methylaniline: This classic method introduces the formyl group onto the pre-formed N-benzyl-N-methylaniline substrate.[5] While effective for electron-rich anilines, the Vilsmeier-Haack reaction poses significant thermal hazards during scale-up and involves corrosive reagents like phosphorus oxychloride (POCl₃), making it less desirable for many manufacturing settings.[6][7]
Q2: How do I choose the most suitable synthetic route for my scale and facility?
Choosing the optimal route requires a multi-faceted analysis. The following decision tree and table summarize the key considerations.
// Nodes Start [label="Start: Define Scale-Up Priorities", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Safety [label="Is avoiding hazardous reagents\n(e.g., POCl3) a priority?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Vilsmeier [label="Route C: Vilsmeier-Haack\n(Requires specialized handling\nand thermal safety assessment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cost [label="Is raw material cost\nthe primary driver?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Benzylation [label="Route A: N-Benzylation\n(Cost-effective, but requires\nover-alkylation control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [label="Is minimizing byproducts\n(e.g., over-alkylation)\nthe highest priority?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReductiveAmination [label="Route B: Reductive Amination\n(High selectivity, but involves\ncostlier reducing agents)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Safety; Safety -> Vilsmeier [label="No"]; Safety -> Cost [label="Yes"]; Cost -> Benzylation [label="Yes"]; Cost -> Purity [label="No"]; Purity -> ReductiveAmination [label="Yes"]; Purity -> Benzylation [label="No"]; }
| Factor | Route A: N-Benzylation | Route B: Reductive Amination | Route C: Vilsmeier-Haack |
| Process Safety | Moderate (Exotherm, benzyl halides) | Moderate (Reducing agents, H₂ gas) | High Risk (Thermal runaway, POCl₃)[6] |
| Raw Material Cost | Favorable | Moderate to High | Moderate |
| Selectivity | Moderate (Risk of over-alkylation) | High | High |
| Equipment Needs | Standard reactors | Standard reactors | Corrosion-resistant reactors, robust cooling |
| Waste Stream | Salt byproduct (e.g., KCl) | Borate salts, solvent | Acidic, phosphorus-containing waste |
Section 2: Troubleshooting Guide by Synthetic Route
This section provides in-depth solutions to specific problems you may encounter during the scale-up of the two most common routes.
Route A: N-Benzylation of 4-(Methylamino)benzaldehyde
This route is attractive for its simplicity but requires precise control.
Q: My reaction shows low conversion, even after extended reaction times. What are the likely causes?
A: Low conversion in N-alkylation reactions at scale is often traced back to three key areas:
-
Base Inefficiency: The base neutralizes the HCl or HBr generated. If the base is not strong enough, is not sufficiently available (poor solubility), or is passivated, the resulting acidic environment will protonate the starting amine, shutting down its nucleophilicity.
-
Solution: Switch to a stronger or more soluble base like potassium carbonate (K₂CO₃) over sodium bicarbonate (NaHCO₃). Ensure the base is finely powdered to maximize surface area. In some cases, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance reaction rates, especially in biphasic systems.
-
-
Solvent Choice: A solvent that does not adequately dissolve the amine substrate or the base can lead to a heterogeneous mixture with poor reaction kinetics.
-
Solution: Solvents like DMF, DMAc, or NMP are excellent for this reaction but can be problematic for workup at scale. Acetonitrile or MEK are often better process solvents. Conduct solubility studies before scaling.
-
-
Insufficient Temperature: While there is a risk of byproduct formation at higher temperatures, an insufficient temperature will result in impractically long reaction times.
-
Solution: Profile the reaction at the lab scale to determine the optimal temperature range. A typical range for this benzylation is 60-85°C.
-
Q: I'm observing a significant amount of a dibenzylated quaternary ammonium salt byproduct. How can I minimize this?
A: This is the most common challenge with this route. The product, this compound, is often a stronger nucleophile than the starting material, 4-(methylamino)benzaldehyde. This makes it susceptible to reacting with a second molecule of benzyl chloride, forming an undesired quaternary salt.
-
Causality: The electron-donating effect of the benzyl group increases the electron density on the nitrogen atom, enhancing its nucleophilicity.
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine starting material (1.1-1.2 equivalents) relative to the benzyl chloride.
-
Slow Addition: Add the benzyl chloride slowly (sub-surface) to the reaction mixture at temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant primary amine starting material. This is a classic method to control consecutive reactions.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the primary reaction, but this must be balanced against achieving a reasonable reaction time.
-
// Nodes Start [label="Problem: Low Yield in N-Benzylation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConversion [label="Is starting material\n(SM) consumed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckByproducts [label="Is dibenzylated byproduct\nthe major impurity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Solution: Optimize Reaction Conditions\n- Increase temperature\n- Use stronger/more soluble base\n- Screen alternative solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ControlStoich [label="Solution: Control Stoichiometry\n- Add benzyl chloride slowly\n- Use slight excess of amine SM\n- Lower reaction temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurificationIssue [label="Solution: Re-evaluate Purification\n- See Section 3 for details", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckConversion; CheckConversion -> OptimizeConditions [label="No"]; CheckConversion -> CheckByproducts [label="Yes"]; CheckByproducts -> ControlStoich [label="Yes"]; CheckByproducts -> PurificationIssue [label="No"]; }
Route B: Vilsmeier-Haack Formylation of N-Benzyl-N-methylaniline
This route should only be considered if the facility is equipped to handle highly exothermic and hazardous reactions.
Q: I'm concerned about the thermal safety of the Vilsmeier-Haack reaction during scale-up. How can I mitigate the risks?
A: Your concern is well-founded. The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic, and the subsequent reaction mixture can be thermally unstable.[6] A thermal runaway can lead to rapid gas generation and a dangerous increase in temperature and pressure.
-
Best Practices for Safety:
-
Reaction Calorimetry: Before any scale-up, perform a thorough calorimetric study (e.g., using an RC1 calorimeter) to measure the heat of reaction, heat capacity, and the maximum temperature of the synthesis reaction (MTSR). This data is critical for ensuring your plant's cooling capacity is sufficient.[7]
-
Reverse Addition: A safer mode of operation is to add the POCl₃ to the solution of N-benzyl-N-methylaniline in DMF. This "in-situ" formation and consumption of the Vilsmeier reagent prevents the accumulation of the energetic intermediate.[6]
-
Controlled Dosing: The addition of POCl₃ must be slow and temperature-controlled, typically between 0-10°C. Ensure robust agitation and reliable temperature monitoring.
-
Quenching Protocol: The quench step (typically with ice/water or a basic solution) is also highly exothermic and releases HCl. This must be performed slowly, with vigorous stirring and adequate cooling to prevent a runaway.
-
Q: The workup and purification are problematic, yielding an oily, impure product. What is an effective, scalable purification strategy?
A: The crude product from a Vilsmeier-Haack reaction is often contaminated with starting materials, colored byproducts, and phosphorus-containing residues. A multi-step purification is usually necessary.
-
Controlled Quench & Neutralization: After the reaction is complete, the mixture should be quenched slowly into a well-stirred, cooled aqueous solution of a base like sodium carbonate or sodium hydroxide. The goal is to neutralize the excess acid and hydrolyze any remaining reactive intermediates. The final pH should be carefully controlled to be in the range of 7-8.
-
Extraction: Extract the product into a suitable organic solvent like toluene or methyl tert-butyl ether (MTBE). Perform aqueous washes to remove inorganic salts.
-
Acid-Based Purification: A highly effective method for purifying aminobenzaldehydes involves an acid-wash extraction.[8]
-
Dissolve the crude product in an organic solvent.
-
Wash with a dilute acid solution (e.g., 5-10% HCl). The product will protonate and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Separate the layers, and then carefully neutralize the acidic aqueous layer with a base (e.g., NaOH) to precipitate the purified product.
-
Filter, wash the cake with water, and dry. This method is excellent for removing colored impurities and is highly scalable.[9]
-
Section 3: General Purification and Impurity Profile
Q: My final product is off-color (pink, red, or brown). What causes this and how can I fix it?
A: Aromatic aldehydes with amino groups are prone to oxidation and the formation of colored impurities, especially on exposure to air, light, or residual acid/base.
-
Causes:
-
Oxidation: The aldehyde group can oxidize to the corresponding carboxylic acid. More commonly, trace impurities can form highly colored conjugated systems.
-
Residual Impurities: Incomplete reaction or side reactions can leave colored starting materials or byproducts.
-
Degradation: The product may degrade under harsh purification conditions (e.g., high temperature distillation).
-
-
Solutions:
-
Inert Atmosphere: Handle the product under a nitrogen or argon atmosphere, especially during drying and packaging.
-
Purification: The acid-base precipitation method described above is very effective at removing color bodies.[8] Alternatively, recrystallization from a suitable solvent system (e.g., isopropanol/water or toluene/heptane) can be effective.
-
Activated Carbon Treatment: A charcoal (activated carbon) treatment of a solution of the crude product can effectively adsorb many colored impurities before crystallization.
-
Section 4: Recommended Scale-Up Protocol
The following protocol for the N-Benzylation of 4-(Methylamino)benzaldehyde is provided as a robust and generally safer starting point for process development.
Disclaimer: This protocol must be adapted and optimized for your specific equipment and safety procedures. All scale-up activities should be preceded by a thorough safety review.
Materials:
| Reagent | MW | Equivalents | Quantity (Example) |
| 4-(Methylamino)benzaldehyde | 135.16 | 1.0 | 1.35 kg |
| Benzyl Chloride | 126.58 | 0.95 | 1.20 kg |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 2.0 | 2.76 kg |
| Acetonitrile | 41.05 | - | 10 L |
| Water | 18.02 | - | 20 L |
Step-by-Step Methodology:
-
Reaction Setup:
-
Charge a clean, dry reactor with 4-(Methylamino)benzaldehyde (1.0 eq), Potassium Carbonate (2.0 eq), and Acetonitrile (approx. 7.5 L/kg of starting material).
-
Rationale: Using K₂CO₃ provides a strong, insoluble base that is easily filtered. Acetonitrile is a good solvent for the reactants and has a suitable boiling point.
-
-
Heating and Benzyl Chloride Addition:
-
Begin agitation and heat the slurry to 75-80°C.
-
Once at temperature, begin the slow, sub-surface addition of Benzyl Chloride (0.95 eq) over 2-3 hours.
-
Rationale: Slow addition minimizes the concentration of the alkylating agent, reducing the rate of the undesired second alkylation. Using slightly less than one equivalent of benzyl chloride ensures the starting amine is consumed, which is often easier to remove in purification than the product. Monitor the reactor temperature closely; an exotherm is expected. Adjust the addition rate to maintain the temperature within a ±3°C range.
-
-
Reaction Monitoring:
-
Hold the reaction mixture at 80°C for 4-6 hours after the addition is complete.
-
Monitor the reaction progress by HPLC or GC, checking for the disappearance of benzyl chloride. The reaction is complete when <1% of the benzyl chloride remains.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 20-25°C.
-
Filter the mixture to remove the potassium carbonate and potassium chloride salts. Wash the filter cake with acetonitrile (2 L).
-
Rationale: A hot filtration can be risky with flammable solvents. Cooling before filtration is safer.
-
Combine the filtrate and washes. Reduce the volume by vacuum distillation to approximately one-third of the original volume.
-
Slowly add water (approx. 15 L) to the concentrated solution with good agitation to precipitate the product.
-
Stir the resulting slurry at 10-15°C for at least 1 hour to ensure complete crystallization.
-
Rationale: This anti-solvent crystallization is an effective and scalable method for isolating the product.
-
-
Purification:
-
Filter the product and wash the cake thoroughly with water (2 x 5 L) until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Yield: 85-92% of a pale yellow to off-white solid. Further purification can be achieved by recrystallization if required.
-
References
-
Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268. Available from: [Link]
-
Cue, B. W., & Zhang, T. Y. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 119-126. Available from: [Link]
-
Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227-254. Available from: [Link]
-
Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 43, 15-22. Available from: [Link]
-
Harris, P. W. R., & Wood, D. E. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 6(3), 270-275. Available from: [Link]
-
Leclerc, J. P., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996. Available from: [Link]
-
Organic Syntheses. (1941). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 1, p.214. Available from: [Link]
- Stiles, M. (1953). Purification of N-substituted aminobenzaldehydes. U.S. Patent 4,440,953.
Sources
- 1. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Condensation Reactions of 4-(N-Benzyl-N-methylamino)benzaldehyde
Welcome to the technical support center for optimizing condensation reactions involving 4-(N-Benzyl-N-methylamino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower your research.
The condensation of this compound with active methylene compounds, a classic example of the Knoevenagel condensation, is a cornerstone reaction for C-C bond formation.[1][2][3] It is instrumental in synthesizing a wide array of molecules, including coumarin derivatives, which are valuable in medicinal chemistry and materials science.[4][5]
However, the specific electronic properties of this compound—namely the potent electron-donating character of the tertiary amine group—present unique challenges compared to standard benzaldehydes. This guide will address these specific issues head-on.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the condensation of this compound with an active methylene compound?
This reaction is a Knoevenagel condensation. It involves a nucleophilic addition of a carbanion (generated from an active methylene compound by a base) to the carbonyl group of the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product.[2][3]
Q2: Why is my reaction with this compound slow or providing a low yield?
The 4-(N-Benzyl-N-methylamino) group is strongly electron-donating. This property increases the electron density on the benzaldehyde ring and, consequently, on the carbonyl carbon. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the active methylene compound. This inherent electronic deactivation is a primary reason for sluggish reactions or low yields.[6] Overcoming this requires careful optimization of catalysts, temperature, and reaction time.
Q3: What are the most common active methylene compounds used in this reaction?
Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), which increase the acidity of the protons.[2] Common examples include:
-
Malononitrile: (NC-CH₂-CN) - Highly reactive.
-
Ethyl Cyanoacetate: (NC-CH₂-COOEt)
-
Diethyl Malonate: (EtOOC-CH₂-COOEt)
-
Meldrum's Acid: A cyclic malonic acid derivative.
-
Barbituric Acid & Thiobarbituric Acid: For the synthesis of specific heterocyclic structures.[2]
Q4: How do I select the appropriate catalyst?
The catalyst's role is to deprotonate the active methylene compound without promoting side reactions.
-
Weak Organic Bases: These are the standard choice. Piperidine and pyridine are historically common.[1][7] Ammonium salts like ammonium acetate are also effective and can be milder.[8][9]
-
Lewis Acids: In some cases, Lewis acids like boric acid have been shown to be effective catalysts.[10]
-
Catalyst-Free (in Water): Recent green chemistry approaches have demonstrated that the reaction can sometimes proceed in water without a traditional catalyst, where water itself may act as a weak Brønsted base.[6]
For the electron-rich this compound, a slightly more potent base than one used for electron-deficient aldehydes might be necessary, but strong bases (like NaOH or KOH) should be avoided as they can cause self-condensation of the aldehyde.[2]
Q5: What is the best solvent for this reaction?
Solvent choice is critical and can dramatically influence reaction rates and yields.[7][11]
-
Protic Polar Solvents: Ethanol and methanol are frequently used and often give good results.[12][13][14] They are effective at solvating the reactants and intermediates.
-
Aprotic Polar Solvents: DMF and acetonitrile have been reported to provide high conversions in short reaction times.[11][15]
-
Aqueous Media: Water is an excellent "green" solvent choice and can sometimes accelerate the reaction.[6]
-
Solvent-Free: In some protocols, grinding the reactants together at room temperature, sometimes with a catalyst, can be a highly efficient, solvent-free method.[16]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
A low yield is the most common issue, often stemming from the reduced reactivity of the aldehyde.
Possible Cause 1: Purity of Reactants
-
Why it Matters: Impurities in either the this compound or the active methylene compound can inhibit the catalyst or introduce side reactions.[12] The aldehyde is also susceptible to oxidation to the corresponding carboxylic acid over time.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting materials via NMR or melting point.
-
Purify if Necessary: The aldehyde can be purified by recrystallization or column chromatography if needed. Ensure the active methylene compound is clean and dry.
-
Possible Cause 2: Catalyst Inefficiency
-
Why it Matters: The catalyst may be old, hydrated, or simply not basic enough to efficiently deprotonate the active methylene compound in the presence of the deactivated aldehyde.[12]
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a fresh bottle of the amine catalyst (e.g., piperidine) or a recently purified batch.
-
Screen Catalysts: If piperidine is ineffective, consider screening other catalysts. A systematic approach is best.
-
| Catalyst Type | Examples | Rationale |
| Weak Amine Bases | Piperidine, Pyridine, Triethylamine | Standard choice, balances reactivity with minimizing side reactions.[7] |
| Ammonium Salts | Ammonium Acetate, Ammonium Bicarbonate | Milder option, can reduce side reactions like Michael addition.[8] |
| Lewis Acids / Mild Brønsted Acids | Boric Acid | Can activate the carbonyl group towards nucleophilic attack.[10] |
| Heterogeneous Catalysts | Basic Ionic Liquids, Hydrotalcites | Facilitates easier purification as the catalyst can be filtered off.[1][17] |
Possible Cause 3: Suboptimal Reaction Conditions (Temperature & Time)
-
Why it Matters: Due to the aldehyde's deactivation, room temperature conditions may be insufficient to overcome the activation energy.
-
Troubleshooting Steps:
-
Increase Temperature: Gentle heating (e.g., 40-80°C) can significantly increase the reaction rate.[12] Refluxing in a suitable solvent like ethanol is a common strategy.[18]
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). These reactions can sometimes require several hours to reach completion.[7]
-
Monitor Progress: Use TLC to track the consumption of the aldehyde. If the reaction stalls, a change in temperature or catalyst may be needed.
-
Possible Cause 4: Equilibrium and Water Removal
-
Why it Matters: The Knoevenagel condensation produces one molecule of water for every molecule of product formed.[3][7] This water can inhibit the reaction, and in some cases, the reaction is reversible.
-
Troubleshooting Steps:
Problem: Formation of Side Products
Possible Cause 1: Michael Addition
-
Why it Matters: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound. This is more common with highly reactive methylene compounds like malononitrile.[9][12]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the aldehyde and the active methylene compound.[8][9] Avoid using a large excess of the methylene compound.
-
Moderate Conditions: Avoid excessively high temperatures or long reaction times after the starting material has been consumed, as this can favor the Michael addition.[12]
-
Milder Catalyst: Use a milder catalyst like ammonium acetate, which can disfavor the formation of the Michael adduct.[9]
-
Problem: Difficult Product Isolation
Possible Cause: Product is an Oil or Does Not Precipitate
-
Why it Matters: While many Knoevenagel products are crystalline and precipitate from the reaction mixture upon cooling, some may remain as oils, complicating isolation.
-
Troubleshooting Steps:
-
Solvent Removal: If the product does not precipitate, cool the reaction mixture and remove the solvent under reduced pressure (rotary evaporation).[7]
-
Extraction: Dissolve the resulting crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove the catalyst and other water-soluble impurities. Dry the organic layer and concentrate again.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[18]
-
Visualization of Key Processes
General Mechanism of Knoevenagel Condensation
The diagram below outlines the fundamental steps of the base-catalyzed Knoevenagel condensation.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol
This protocol describes a standard method for the condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 equivalent)
-
Malononitrile (1.0 equivalent)
-
Piperidine (0.1 equivalents) [18]* Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel), developing chamber
-
Standard glassware for work-up and recrystallization
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (approx. 5-10 mL per mmol of aldehyde). [12]2. Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq) using a microsyringe. [18]3. Reaction: Heat the reaction mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting aldehyde, the reaction mixture, and a co-spot. The reaction is complete when the aldehyde spot has been consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation. [18]6. Purification: Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials. [10][18]The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to obtain the pure α,β-unsaturated product.
References
- Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
- Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation with ammonium malonate.
-
RSC Publishing. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.
- Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
-
RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the solvent on Knoevenagel reaction. Retrieved from [Link]
-
An Efficient Synthesis of Benzylamino Coumarin Derivatives via Three-component Coupling of 4-hydroxycoumarin, Aromatic Aldehyde. (n.d.). Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
Preparation of Some New Coumarin Derivatives with Biological Activity. (n.d.). Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis of substituted Coumarin derivatives and their spectral Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Some New Coumarin Derivatives with Biological Activity. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]
-
PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Retrieved from [Link]
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Knoevenagel Condensation | Thermo Fisher Scientific - TR [thermofisher.com]
Validation & Comparative
A Comparative Guide to Environmentally Sensitive Fluorophores: 4-(N-Benzyl-N-methylamino)benzaldehyde vs. Established Probes
This guide provides a comprehensive comparative analysis of 4-(N-Benzyl-N-methylamino)benzaldehyde (BMA-B), a fluorescent probe with significant potential for sensing micro-environmental changes. Its performance is critically evaluated against three well-established fluorescent probes: 9-(dicyanovinyl)julolidine (DCVJ), Nile Red, and Thioflavin T (ThT). This document is intended for researchers, scientists, and drug development professionals who require robust tools for characterizing cellular environments, protein aggregation, and other dynamic biological processes.
We will delve into the mechanistic underpinnings of these molecules, present their key photophysical properties, and provide detailed, field-tested protocols for their empirical validation. The objective is to equip the reader with the necessary expertise to select the optimal probe for their specific research needs.
Mechanistic Foundations of Environmental Sensing
The utility of a fluorescent probe is defined by its ability to translate a change in its local environment into a measurable optical signal. The probes discussed herein operate on distinct but related principles, primarily revolving around intramolecular motion and charge transfer.
This compound (BMA-B): A Candidate for Dual-Mode Sensing
BMA-B is a derivative of 4-(dimethylamino)benzaldehyde (DMAB), a classic example of a molecule exhibiting Twisted Intramolecular Charge Transfer (TICT).[1][2][3] This phenomenon is central to its environmental sensitivity.
-
Structure-Function Rationale: BMA-B possesses a donor-π-acceptor (D-π-A) architecture. The N-benzyl-N-methylamino group acts as a potent electron donor, while the benzaldehyde moiety serves as the electron acceptor, connected by a phenyl π-system.
-
The TICT Hypothesis: Upon photoexcitation, the molecule enters a locally excited (LE) state. In low-viscosity environments, the amino group can rotate freely around its bond to the phenyl ring. This rotation leads to a non-planar TICT state, which is stabilized by polar solvents. The TICT state typically de-excites through non-radiative pathways, resulting in quenched fluorescence. However, in a viscous medium, this rotation is hindered, trapping the molecule in the highly fluorescent LE state. This mechanism makes BMA-B a promising candidate for sensing both environmental viscosity and polarity.
Caption: The TICT mechanism in D-π-A fluorophores like BMA-B.
Established Competitor Probes
-
DCVJ (9-(dicyanovinyl)julolidine): The archetypal "molecular rotor," DCVJ's fluorescence quantum yield is highly dependent on the free volume of its environment.[4][5] Its fluorescence is quenched by intramolecular rotation, a process that is suppressed in viscous media, leading to a dramatic increase in emission intensity.[6][7]
-
Nile Red: A classic solvatochromic dye, Nile Red exhibits a pronounced shift in its emission spectrum depending on the polarity of its solvent.[8] It is strongly fluorescent in hydrophobic environments like lipid droplets but is quenched in aqueous media, making it an excellent probe for membrane studies.[9][10]
-
Thioflavin T (ThT): ThT is the gold standard for detecting amyloid fibrils.[11] In solution, it is largely non-emissive due to free rotation of its benzothiazole and aminobenzene rings. Upon binding to the β-sheet structures characteristic of amyloid fibrils, this rotation is restricted, causing a significant increase in fluorescence quantum yield.[12][13][14]
Head-to-Head Comparison of Photophysical and Sensing Properties
The selection of a fluorescent probe is dictated by its performance metrics. The table below summarizes the key characteristics of BMA-B (based on theoretical predictions from its structural analogues) and its established competitors.
| Property | This compound (BMA-B) | DCVJ | Nile Red | Thioflavin T (ThT) |
| Sensing Mechanism | TICT (Predicted) | Molecular Rotation | Solvatochromism / ICT | Restricted Molecular Rotation |
| Primary Application | Viscosity & Polarity (Predicted) | Viscosity[4][6] | Polarity, Lipid Droplets[10] | Amyloid Fibrils[11] |
| Excitation Max (λex) | ~300-320 nm (Predicted)[15] | ~450 nm[5] | 552 nm (in Methanol) | ~450 nm (Bound)[11][14] |
| Emission Max (λem) | ~340-360 nm (LE), ~460-480 nm (TICT, Predicted)[15] | ~505 nm (High Viscosity)[5][6] | 636 nm (in Methanol) | ~482 nm (Bound)[11][14] |
| Stokes Shift | Large (Predicted) | ~55 nm | ~84 nm | ~32 nm |
| Quantum Yield (Φf) | Low in polar/non-viscous media, High in non-polar/viscous media (Predicted) | Low (Free), High (Restricted) | Low (Polar), High (Non-polar) | ~0.0001 (Free), ~0.43 (Bound)[14] |
| Key Advantages | Potential for dual-mode sensing, simple structure. | High sensitivity to viscosity changes. | Large Stokes shift, excellent lipid stain. | High specificity and signal enhancement for amyloid fibrils.[13] |
| Limitations | Photophysical properties not yet fully characterized; potential for photobleaching. | Lower photostability than other probes. | Poor staining specificity and photostability in some contexts.[16] | pH-dependent fluorescence.[11] |
Experimental Validation Protocols
To ensure scientific rigor, any new probe must be validated against established standards. The following protocols are designed as self-validating systems for characterizing the performance of BMA-B or similar environmentally sensitive probes.
Protocol 1: Characterization of Viscosity Sensitivity
Causality: This protocol quantifies the relationship between solvent viscosity and the probe's fluorescence intensity. By systematically increasing the viscosity of a solvent system (e.g., methanol-glycerol mixtures), we can directly measure the restriction of intramolecular rotation and its effect on quantum yield.
Caption: Decision framework for selecting an environmentally sensitive probe.
Conclusion
This compound is a fluorescent probe with a D-π-A structure that suggests a strong potential for sensing both microviscosity and polarity via a TICT mechanism. Its performance, while theoretically promising, requires rigorous experimental validation against established probes. DCVJ remains the benchmark for viscosity measurements, Nile Red for polarity sensing, and Thioflavin T for amyloid detection. By employing the detailed protocols within this guide, researchers can effectively characterize BMA-B and determine its suitability as a valuable tool in the ever-expanding toolkit for fluorescent imaging and sensing in complex biological systems.
References
-
Peng, X., et al. (2011). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B. Available at: [Link]
-
He, J., Han, X., & Yue, Y. (2025). Recent progress of dual-responsive fluorescent probes for polarity and analytes. RSC Advances. Available at: [Link]
-
Renaud, S., et al. (2014). Thioflavin T as a fluorescence light-up probe for G4 formation. Nucleic Acids Research, 42(8), e65. Available at: [Link]
-
SETA BioMedicals. (n.d.). Viscosity Measurements. Available at: [Link]
-
Li, Y., et al. (2021). Polarity-based fluorescence probes: properties and applications. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, R., et al. (2020). Nile-Red-Based Fluorescence Probe for Selective Detection of Biothiols, Computational Study, and Application in Cell Imaging. Molecules, 25(21), 5057. Available at: [Link]
-
Liu, H., et al. (2022). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Biosensors, 12(9), 724. Available at: [Link]
-
Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry, 28(16), 6678–6686. Available at: [Link]
-
Nagarajan, S., et al. (2017). Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase. ChemBioChem, 18(22), 2205–2211. Available at: [Link]
-
Li, Y., et al. (2021). Polarity-based fluorescence probes: properties and applications. RSC Medicinal Chemistry, 12(8), 1235-1248. Available at: [Link]
-
FluoroFinder. (n.d.). Nile Red Dye Profile. Available at: [Link]
-
Zhang, W., et al. (2020). Recent progresses in fluorescent probes for detection of polarity. Dyes and Pigments, 172, 107817. Available at: [Link]
-
Wang, H., et al. (2022). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Molecules, 27(19), 6618. Available at: [Link]
-
Interchim. (n.d.). DCVJ Technical Sheet. Available at: [Link]
-
Greenspan, P., & Fowler, S. D. (1985). Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O. The journal of histochemistry and cytochemistry, 33(9), 966-972. Available at: [Link]
-
Liu, T., et al. (2023). Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. Biosensors, 13(4), 469. Available at: [Link]
-
Wang, Z., et al. (2022). Highly Efficient Red/NIR-Emissive Fluorescent Probe with Polarity-Sensitive Character for Visualizing Cellular Lipid Droplets and Determining Their Polarity. Analytical Chemistry, 94(35), 12051–12059. Available at: [Link]
-
Kósa, C., Danko, M., & Hrdlovič, P. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Journal of Fluorescence, 22, 1263–1273. Available at: [Link]
-
Sedlak, J., et al. (2008). Comparative study of four fluorescent probes for evaluation of natural killer cell cytotoxicity assays. Immunobiology, 213(8), 629-40. Available at: [Link]
-
Al-Issa, S. A., et al. (2023). Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. Heliyon, 9(6), e16812. Available at: [Link]
-
Man-juan, C., et al. (2020). A Comparative Study of Three Fluorescent Probes Derived from Benzoyl Hydrazine. SSRG International Journal of Applied Chemistry, 7(3), 38-40. Available at: [Link]
-
Adebayo, A. S., & Ishola, M. M. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences and Research, 2(12), 3108. Available at: [Link]
-
Papper, V., Kharlanov, V., & Rettig, W. (2001). New fluorescent probes for visual proteins Part I. Photophysical properties of 3-(oxo)propenyl-4′-(N,N-dimethylamino)benzoate. Physical Chemistry Chemical Physics, 3(10), 1896-1903. Available at: [Link]
-
Baranov, M. S., et al. (2024). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 29(1), 241. Available at: [Link]
-
Baranov, M. S., et al. (2024). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 29(1), 241. Available at: [Link]
-
Gu, Y., et al. (2012). Comparison of near-infrared fluorescent deoxyglucose probes with different dyes for tumor diagnosis in vivo. Contrast Media & Molecular Imaging, 7(4), 416-424. Available at: [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)Benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Benzyl-2-(methylaminooxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Mit-ivy Industry Co.,Ltd. (n.d.). China this compound CAS1215-41-4. Available at: [Link]
-
Gao, B., & Zhu, J. L. (2008). 4-(Dimethylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1182. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New fluorescent probes for visual proteins Part I. Photophysical properties of 3-(oxo)propenyl-4′-(N,N-dimethylamino)benzoate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nile Red | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Thioflavin T as a fluorescence light-up probe for G4 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Thioflavin T | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-(N-Benzyl-N-methylamino)benzaldehyde
For researchers, scientists, and drug development professionals, the rigorous quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the precise quantification of 4-(N-Benzyl-N-methylamino)benzaldehyde, a key aromatic aldehyde intermediate in various synthetic pathways.
Moving beyond a simple checklist of validation parameters, we will explore the causal relationships between experimental choices, analytical outcomes, and regulatory expectations, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Analyte: this compound
-
Molecular Formula: C₁₅H₁₅NO
-
Molecular Weight: 225.29 g/mol
-
Structure: A benzaldehyde derivative with a tertiary amine substituent. This structure imparts specific physicochemical properties that dictate our analytical approach. The aromatic rings and the carbonyl group provide a strong chromophore, making UV detection a suitable choice. The tertiary amine group can be protonated, influencing solubility and chromatographic retention under varying pH conditions.
Comparison of Analytical Methodologies
While other techniques exist for quantifying aldehydes, a validated HPLC method offers a superior combination of specificity, sensitivity, and robustness for this particular analyte in a pharmaceutical development setting.
| Method | Advantages for This Analyte | Disadvantages |
| HPLC-UV (Recommended) | High Specificity: Can resolve the analyte from process impurities and degradation products. High Sensitivity & Precision: Capable of detecting and quantifying low levels with high reproducibility. Robustness: Well-established, reliable technology suitable for routine quality control. | Requires method development and validation. |
| Gas Chromatography (GC) | Suitable for volatile compounds. | The analyte has a relatively high boiling point, requiring high temperatures that could cause on-column degradation. Derivatization may be necessary. |
| UV-Vis Spectrophotometry | Simple and rapid for pure samples. | Non-specific: Cannot distinguish the analyte from other UV-absorbing compounds (impurities, degradants), making it unsuitable for stability or purity testing.[3] |
| LC-MS | Offers higher sensitivity and structural confirmation. | Higher cost and complexity; not always necessary for routine quantification if specificity can be achieved with UV detection. |
Given these factors, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the most pragmatic and reliable choice for developing a stability-indicating assay for this compound.
Proposed HPLC Method Parameters: The "Why"
The selection of HPLC parameters is not arbitrary; it is a reasoned process based on the analyte's chemical nature.
-
Column: C18, 4.6 x 150 mm, 5 µm. A C18 column is the workhorse of reversed-phase chromatography, ideal for retaining non-polar to moderately polar compounds like our analyte due to hydrophobic interactions.
-
Mobile Phase: Acetonitrile (ACN) and 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Causality: The low pH ensures the tertiary amine group on the analyte is protonated. This prevents peak tailing that often occurs with free amines interacting with residual silanols on the silica-based column packing, thereby ensuring sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength and UV transparency. A gradient elution (e.g., starting at 40% ACN and increasing to 80%) is recommended to ensure elution of the main peak while also separating potentially more non-polar impurities.
-
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
-
Detection Wavelength: Approximately 340 nm.
-
Rationale: While no public spectrum for the exact analyte is available, structurally similar compounds like 4-(Dimethylamino)benzaldehyde exhibit a strong absorbance maximum (λmax) around 340-350 nm due to the extended π-conjugated system involving the aromatic ring, the carbonyl group, and the nitrogen lone pair.[2][4] Analysis at the λmax provides the best sensitivity. This must be confirmed during method development by running a UV scan of the analyte standard.
-
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of partitioning.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v). This composition ensures the analyte is soluble and compatible with the initial mobile phase conditions, preventing peak distortion.
The Validation Workflow: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][5] The following sections detail the experimental protocols for validating the proposed HPLC method according to ICH Q2(R1) guidelines.
Caption: Workflow for HPLC method development and validation.
System Suitability Testing (SST)
Trustworthiness: Before any validation run or sample analysis, SST is performed to ensure the chromatographic system is functioning correctly.[6][7] It is the daily health check of the analytical system.
Experimental Protocol:
-
Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).
-
Make five or six replicate injections of this standard solution.
-
Calculate the key performance indicators.
Data Presentation & Acceptance Criteria:
| Parameter | Purpose | Acceptance Criteria (Typical) | Sample Data | Result |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 | 8500 | Pass |
| % RSD of Peak Area | Measures injection repeatability. | % RSD ≤ 1.0% | 0.45% | Pass |
| % RSD of Retention Time | Measures pump/flow stability. | % RSD ≤ 1.0% | 0.18% | Pass |
Specificity (Stability-Indicating Nature)
Expertise: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3] For this, we perform forced degradation studies to prove that our method can separate the intact analyte from any potential degradation products.[8][9]
Experimental Protocol:
-
Expose solutions of the analyte (e.g., 1 mg/mL) to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[9]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid drug substance at 80 °C for 48 hours.
-
Photolytic Stress: Solution exposed to UV/Vis light (ICH Q1B guidelines).
-
Analyze each stressed sample by HPLC, alongside an unstressed control.
-
Use a Photo-Diode Array (PDA) detector to perform peak purity analysis on the analyte peak in the stressed samples.
Data Interpretation: The method is deemed specific if the analyte peak is well-resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis shows the analyte peak is spectrally homogeneous (Purity Angle < Purity Threshold).
Linearity and Range
Expertise: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol:
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to create at least five concentration levels covering the expected working range (e.g., 80% to 120% of the target concentration for an assay). A typical range could be 50 µg/mL to 150 µg/mL.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Data Presentation & Acceptance Criteria:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489,500 |
| 75 | 735,200 |
| 100 | 981,100 |
| 125 | 1,225,500 |
| 150 | 1,470,200 |
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Visual Inspection: The data points should follow a straight line.
-
Accuracy (Recovery)
Expertise: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by spiking a placebo (a mixture of all excipients without the API) with known amounts of the analyte at different concentration levels.
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100%
-
Data Presentation & Acceptance Criteria:
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 121.1 | 100.9% |
-
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.
Precision
Expertise: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Caption: Relationship between types of precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Calculate the % RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the % RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Data Presentation & Acceptance Criteria:
| Precision Level | Parameter | Acceptance Criteria | Sample Data |
| Repeatability | % RSD (n=6) | ≤ 2.0% | 0.65% |
| Intermediate Precision | % RSD (n=6) | ≤ 2.0% | 0.88% |
| Overall (n=12) | % RSD | ≤ 2.0% | 0.77% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Expertise:
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline near the peak.[6]
-
Inject solutions with decreasing concentrations of the analyte.
-
The concentration that yields an S/N ratio of approximately 10 is established as the LOQ.
-
The concentration that yields an S/N ratio of approximately 3 is established as the LOD.
Acceptance Criteria & Sample Data:
| Parameter | Acceptance Criteria (S/N Ratio) | Estimated Concentration |
| LOQ | Approx. 10 | 0.5 µg/mL |
| LOD | Approx. 3 | 0.15 µg/mL |
Robustness
Expertise: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: ± 0.2 units.
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions. For example, the tailing factor should remain ≤ 2.0 and the % RSD of replicate injections should remain ≤ 1.0%.
Conclusion
This guide outlines a comprehensive, scientifically-grounded framework for the validation of an HPLC method for quantifying this compound. By comparing alternative technologies and providing a causal rationale for every experimental choice, we establish a robust and trustworthy analytical procedure. Following these detailed protocols, grounded in authoritative ICH and USP guidelines, ensures that the resulting method is not only accurate and precise but also fit for its intended purpose in a regulated research and development environment.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
AssayPrism. System Suitability Test in HPLC – Key Parameters Explained. [Link]
-
Alsante, K. M., et al. The role of forced degradation studies in stability indicating HPLC method development. (2003). [Link]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
-
NIST Chemistry WebBook. Benzaldehyde, 4-(dimethylamino)-. [Link]
-
Pharmaceutical Updates. System suitability in HPLC Analysis. (2021). [Link]
-
International Journal of Applied Research in Science and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
-
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). [Link]
-
United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
- 1. Separation of p-Nitro-N-benzylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 3. China this compound CAS1215-41-4 High Purity 99% /sample is free/DA 90 days- factory and manufacturers | Mit-ivy [jsbeleya.com]
- 4. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 5. 4-(Dimethylamino)benzaldehyde 98 100-10-7 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(ジメチルアミノ)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Benzaldehyde, 4-(methylamino)- | C8H9NO | CID 10986282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzaldehyde, 4-(diethylamino)- (CAS 120-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Guide to the Reactivity of 4-(N-Benzyl-N-methylamino)benzaldehyde and Other Aromatic Aldehydes
This guide provides an in-depth technical comparison of the reactivity of 4-(N-Benzyl-N-methylamino)benzaldehyde against a panel of common aromatic aldehydes: the unsubstituted benzaldehyde, the electron-rich 4-methoxybenzaldehyde, and the electron-poor 4-nitrobenzaldehyde. This analysis is tailored for researchers, scientists, and drug development professionals who rely on a nuanced understanding of substituent effects to design robust synthetic routes and predict reaction outcomes.
Theoretical Framework: The Dominance of Electronic Effects
The reactivity of an aromatic aldehyde in nucleophilic addition reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. The partial positive charge on this carbon is modulated by the electronic properties of substituents on the aromatic ring. These influences are primarily categorized into two types: the inductive effect and the resonance effect.[1][2]
-
Inductive Effect (I): This is the transmission of charge through sigma (σ) bonds, dictated by electronegativity. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) pull electron density through the sigma framework (-I effect), while alkyl groups are weakly electron-donating (+I effect).[1]
-
Resonance Effect (R or M): This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Groups with lone pairs, such as amino (-NR₂) and methoxy (-OCH₃), can donate electron density into the ring (+R effect). Conversely, groups with pi bonds to electronegative atoms, like the nitro group, withdraw electron density from the ring (-R effect).[1]
The interplay of these effects determines the overall electron density at the carbonyl carbon. For this compound, the dialkylamino group is an exceptionally strong electron-donating group. The nitrogen atom's lone pair participates in resonance, pushing significant electron density into the aromatic ring and, consequently, towards the aldehyde group. This +R effect far outweighs its -I effect, leading to a substantial decrease in the electrophilicity of the carbonyl carbon. This potent deactivation makes it significantly less reactive towards nucleophiles compared to other aldehydes.[3][4]
In contrast, 4-methoxybenzaldehyde is moderately deactivated by the +R effect of the methoxy group, which is less pronounced than that of the amino group.[5] Benzaldehyde serves as a neutral baseline. 4-Nitrobenzaldehyde is strongly activated towards nucleophilic attack because the nitro group's powerful -I and -R effects withdraw electron density, increasing the carbonyl carbon's partial positive charge.[6][7][8]
Caption: Electronic effects on aldehyde reactivity.
A Framework for Comparative Experimental Analysis
To empirically validate the theoretical predictions, a standardized experimental workflow is essential. This ensures that any observed differences in reactivity can be confidently attributed to the aldehyde's structure rather than experimental variability. The following workflow represents a self-validating system for comparison.
Caption: Standardized workflow for comparative reactivity studies.
Comparative Reactivity in Key Transformations
We will now examine the expected performance of our aldehyde panel in three common and mechanistically distinct reactions crucial to organic synthesis.
A. Nucleophilic Addition: The Grignard Reaction
The addition of a Grignard reagent, a potent carbon nucleophile, to an aldehyde is a classic method for forming carbon-carbon bonds and secondary alcohols.[9][10] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[11][12]
Experimental Protocol: Comparative Grignard Reaction
-
Preparation: In four separate flame-dried, three-neck flasks equipped with stir bars, reflux condensers, and nitrogen inlets, place the respective aldehyde (10 mmol, 1.0 equiv): this compound, 4-methoxybenzaldehyde, benzaldehyde, or 4-nitrobenzaldehyde.
-
Solvent Addition: Add 40 mL of anhydrous diethyl ether to each flask and cool to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, slowly add phenylmagnesium bromide (1.0 M in THF, 11 mmol, 1.1 equiv) dropwise to each flask over 15 minutes, maintaining the temperature at 0 °C.
-
Monitoring: After the addition is complete, allow the reactions to warm to room temperature. Monitor the consumption of the starting aldehyde every 30 minutes using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. Record the time required for complete consumption.
-
Quenching and Workup: Once the reaction is complete, carefully quench each mixture by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 25 mL of diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield and purify the resulting diarylmethanol product via flash column chromatography to obtain the final isolated yield.
Expected Experimental Data
| Aldehyde | Substituent Effect | Expected Reaction Time | Expected Isolated Yield (%) |
| 4-Nitrobenzaldehyde | Activating (-R, -I) | < 30 minutes | > 90% |
| Benzaldehyde | Neutral | ~ 1-2 hours | 85-90% |
| 4-Methoxybenzaldehyde | Deactivating (+R) | ~ 4-6 hours | 70-80% |
| This compound | Strongly Deactivating (+R) | > 24 hours / Incomplete | < 40% |
B. Olefination: The Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide. The initial and rate-determining step for many ylides is the nucleophilic attack of the ylide on the carbonyl carbon, making this reaction another excellent probe for aldehyde reactivity.[13][14][15]
Experimental Protocol: Comparative Wittig Reaction
-
Ylide Preparation: In a flame-dried flask under nitrogen, suspend (methoxymethyl)triphenylphosphonium chloride (12 mmol, 1.2 equiv) in 50 mL of anhydrous THF. Cool to 0 °C and add n-butyllithium (1.6 M in hexanes, 11 mmol, 1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to form the red ylide solution.
-
Parallel Setup: In four separate flasks, dissolve each aldehyde (10 mmol, 1.0 equiv) in 20 mL of anhydrous THF.
-
Reaction: Slowly add the aldehyde solution to an equal portion of the pre-formed ylide solution at 0 °C.
-
Monitoring: Allow the reactions to warm to room temperature and monitor by TLC for the disappearance of the aldehyde.
-
Workup: After completion, quench the reactions with saturated aqueous sodium bicarbonate. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Analysis: Purify the resulting alkene product by column chromatography, separating it from the triphenylphosphine oxide byproduct, and calculate the isolated yield.
Expected Experimental Data
| Aldehyde | Substituent Effect | Expected Reaction Time | Expected Isolated Yield (%) |
| 4-Nitrobenzaldehyde | Activating (-R, -I) | < 1 hour | > 95% |
| Benzaldehyde | Neutral | ~ 2-3 hours | 80-90% |
| 4-Methoxybenzaldehyde | Deactivating (+R) | ~ 6-8 hours | 65-75% |
| This compound | Strongly Deactivating (+R) | > 48 hours / Incomplete | < 30% |
C. C-N Bond Formation: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for synthesizing amines. It typically involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by in-situ reduction.[16][17] The initial nucleophilic attack of the amine on the carbonyl is often the rate-limiting step, especially with less reactive amines.
Experimental Protocol: Comparative Reductive Amination
-
Setup: To four separate vials, add the respective aldehyde (1.0 mmol, 1.0 equiv), benzylamine (1.1 mmol, 1.1 equiv), and 5 mL of dichloroethane.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) to each vial.[18]
-
Reaction: Cap the vials and stir at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting aldehyde is consumed.
-
Workup: Quench the reactions by adding 5 mL of saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analysis: Purify the N-benzylated amine product by column chromatography and calculate the isolated yield.
Expected Experimental Data
| Aldehyde | Substituent Effect | Expected Reaction Time | Expected Isolated Yield (%) |
| 4-Nitrobenzaldehyde | Activating (-R, -I) | < 2 hours | > 95% |
| Benzaldehyde | Neutral | ~ 4-6 hours | 90-95% |
| 4-Methoxybenzaldehyde | Deactivating (+R) | ~ 12-18 hours | 75-85% |
| This compound | Strongly Deactivating (+R) | > 72 hours | ~50% |
Summary and Conclusion
The reactivity of this compound is consistently and significantly lower than that of benzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde in standard nucleophilic addition-type reactions. This pronounced lack of reactivity is a direct consequence of the powerful +R (resonance) effect of the para-dialkylamino substituent. This group donates a high degree of electron density into the aromatic system, which effectively neutralizes the partial positive charge on the carbonyl carbon, rendering it a poor electrophile.
For drug development professionals and synthetic chemists, this property is a critical design consideration. While this aldehyde may be unsuitable for reactions requiring a highly electrophilic carbonyl, its stability could be advantageous in multi-step syntheses where the aldehyde must tolerate nucleophilic or basic conditions targeted at other functional groups. Conversely, forcing this aldehyde to react may require harsh conditions, specialized catalysts, or a complete redesign of the synthetic strategy. Understanding this reactivity profile is paramount to achieving efficient and predictable outcomes in the synthesis of complex molecular targets.
References
-
ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]
-
Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the selective –C=O group reduction of para-substituted.... Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... Retrieved from [Link]
-
Scribd. (n.d.). Reactions of Aldehydes and Ketones: Learning Activity No. 17. Retrieved from [Link]
-
AIP Publishing. (2012). Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: A comparison with benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for C-3 substituted benzaldehydes. Retrieved from [Link]
-
Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Retrieved from [Link]
-
PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]
-
Doubtnut. (n.d.). Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Retrieved from [Link]
-
Thieme Connect. (n.d.). Hitchhiker's Guide to Reductive Amination. Retrieved from [Link]
-
Owlcation. (2023). Determining Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
SlideShare. (2021). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Chegg. (2023). Solved compare the reactivity of four different aldehydes. Retrieved from [Link]
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2020). Aldehyde & Ketone Reactions Experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
gChem Global. (n.d.). Wittig Comparative Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)Benzaldehyde. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Reaction of Grignard reagent with aromatic aldehyde and subsequent aqueous treatment produces [infinitylearn.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. gchemglobal.com [gchemglobal.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Bioanalytical Method Validation Utilizing 4-(N-Benzyl-N-methylamino)benzaldehyde as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise quantification of drugs and their metabolites in biological matrices is paramount. Bioanalytical method validation serves as the cornerstone of this process, ensuring the reliability and reproducibility of data submitted for regulatory approval. For analytes that lack a suitable chromophore or fluorophore for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC), chemical derivatization is an indispensable tool. This guide provides an in-depth technical comparison of using 4-(N-Benzyl-N-methylamino)benzaldehyde as a derivatizing agent for the validation of a bioanalytical method, juxtaposed with other established alternatives.
The "Why" of Derivatization in Bioanalysis
Many endogenous compounds and drug molecules, particularly those containing primary and secondary amine functional groups, exhibit poor UV absorbance or fluorescence, making their direct detection at the low concentrations often found in biological samples challenging. Derivatization addresses this by chemically modifying the analyte to introduce a moiety that enhances its detectability.[1] This process can also improve the chromatographic properties of the analyte, such as its retention and peak shape.[2]
This compound is a derivatizing agent that reacts with primary amines to form a Schiff base, a compound containing a carbon-nitrogen double bond. This reaction introduces a chromophore that allows for sensitive UV detection. The selection of a derivatizing agent is a critical decision in method development, with implications for reaction efficiency, derivative stability, and overall method performance.
A Comparative Look: this compound vs. The Field
To provide a comprehensive understanding of the utility of this compound, it is essential to compare its performance characteristics with those of other widely used derivatizing agents for amines. The following table summarizes key performance parameters for this compound and three common alternatives: o-Phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and Dansyl chloride.
| Derivatizing Agent | Target Analytes | Detection Method | Reaction Time | Derivative Stability | Key Advantages | Key Disadvantages |
| This compound | Primary Amines | UV-Vis | Moderate | Generally stable, but can be susceptible to hydrolysis | Good for introducing a strong chromophore | Limited reactivity with secondary amines; potential for Schiff base instability.[3] |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | 1-2 minutes | Less stable, requires immediate analysis or stabilization | Rapid reaction, highly sensitive for primary amines.[4] | Does not react with secondary amines; derivatives can be unstable.[5] |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | ~2 minutes | Stable | Reacts with both primary and secondary amines, forms stable derivatives.[6] | Can produce by-products that may interfere with analysis.[7] |
| Dansyl chloride | Primary & Secondary Amines, Phenols, Thiols | Fluorescence, UV-Vis | Longer (can be > 1 hour) | Generally stable | Versatile, reacts with a broad range of functional groups.[8] | Slower reaction time, can form multiple derivatives with some amino acids.[9] |
The Chemistry of Derivatization: A Closer Look at this compound
The derivatization reaction between this compound and a primary amine proceeds via a nucleophilic addition to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a Schiff base (imine).
Caption: Key parameters for bioanalytical method validation.
Key Validation Parameters Explained:
-
Selectivity and Specificity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications. This is typically assessed by analyzing blank matrix samples from multiple sources.
-
Linearity and Range : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the response versus the concentration of the analyte.
-
Accuracy : The closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at different concentration levels.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Stability : The chemical stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
-
Recovery : The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the derivatization of a primary amine analyte in a biological matrix using this compound and subsequent HPLC analysis.
Protocol 1: Sample Preparation and Derivatization
-
Sample Pre-treatment : To 100 µL of the biological sample (e.g., plasma, urine), add a suitable internal standard.
-
Protein Precipitation : Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Derivatization Reaction : Add 50 µL of a 10 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Reaction Incubation : Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Sample Dilution : After cooling to room temperature, dilute the sample with the mobile phase if necessary.
-
Injection : Inject an appropriate volume of the final solution into the HPLC system.
Protocol 2: HPLC-UV Analysis
-
HPLC System : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : The wavelength of maximum absorbance for the Schiff base derivative, which should be determined experimentally.
-
Column Temperature : Maintained at a constant temperature (e.g., 30°C) to ensure reproducible chromatography.
Comparative Performance Data
| Validation Parameter | This compound (Expected) | OPA | FMOC-Cl | Dansyl Chloride |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% | < 15% | < 15% |
| Limit of Quantification (LOQ) | Low ng/mL | pg/mL to low ng/mL | pg/mL to low ng/mL | Low ng/mL |
| Derivative Stability | Moderate | Low | High | High |
| Recovery (%) | > 80% | > 80% | > 80% | > 80% |
Conclusion and Recommendations
This compound presents a viable option as a derivatizing agent for the bioanalytical determination of primary amines, offering the advantage of introducing a strong UV chromophore. Its primary limitation is its lack of reactivity towards secondary amines and the potential for the resulting Schiff base to undergo hydrolysis, which necessitates careful control of the analytical conditions.
For the analysis of primary amines where high sensitivity is required and rapid analysis is a priority, OPA is an excellent choice, though the stability of its derivatives must be considered. When both primary and secondary amines need to be quantified with high sensitivity and derivative stability is crucial, FMOC-Cl is a superior alternative. Dansyl chloride remains a versatile and robust reagent for a broad range of analytes, albeit with a longer reaction time.
The ultimate selection of a derivatizing agent should be a data-driven decision based on the specific requirements of the bioanalytical method, including the nature of the analyte, the desired sensitivity, and the available instrumentation. A thorough method development and validation process, adhering to regulatory guidelines, is essential to ensure the generation of high-quality, reliable data in support of drug development programs.
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. Bioanalytical Method Development and Validation: A Review. [Link]
-
SciSpace. A review on bioanalytical method development and validation by rp - hplc. [Link]
-
ResearchGate. Bioanalytical method validation: A risk-based approach? | Request PDF. [Link]
-
NIH. Bioanalytical method validation: An updated review - PMC. [Link]
-
NIH. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC. [Link]
-
Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]
-
NIH. An integrated bioanalytical method development and validation approach: case studies. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Bioanalytical Method Validation. [Link]
-
ResearchGate. Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. [Link]
-
International Journal of Scientific Research & Technology. A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. [Link]
-
NIH. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PubMed. [Link]
-
ResearchGate. Synthesis and physicochemical study on Ni(II) complex of Schiff base derived from 4-methoxybenzaldehyde and o-aminobenzoic acid. [Link]
-
World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES. [Link]
-
NIH. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
ACS Publications. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega. [Link]
-
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
ResearchGate. (PDF) Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. [Link]
-
NIH. Different Schiff Bases—Structure, Importance and Classification - PMC. [Link]
-
SlideShare. Case Study of the Analytical Validation of Biomarker Assay Using Immunoassay Platform in Non-Clinical and Clinical Studies. [Link]
-
ResearchGate. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. [Link]
-
NIH. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC. [Link]
-
NIH. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. [Link]
-
MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
-
Malaysian Journal of Chemistry. 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. [Link]
-
Researcher.Life. Validation of bioanalytical methods. - R Discovery. [Link]
-
Agilent. Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. [Link]
- Google Patents.
-
FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 6. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthesized 4-(N-Benzyl-N-methylamino)benzaldehyde
In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 4-(N-Benzyl-N-methylamino)benzaldehyde, a key intermediate in the synthesis of various biologically active molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Critical Role of Purity in Synthesis
This compound is a versatile aromatic aldehyde containing a tertiary amine. Its molecular structure, featuring both a reactive aldehyde group and a nucleophilic amine, makes it a valuable building block. However, these same reactive sites can also be the source of impurities if the synthesis is not carefully controlled. Potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products. The presence of even trace amounts of these impurities can have significant downstream consequences, potentially leading to aberrant biological activity or skewed structure-activity relationship (SAR) data.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, a multi-pronged approach is recommended to obtain a comprehensive purity profile.
| Technique | Principle | Strengths | Weaknesses | Ideal For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative accuracy, and applicability to a wide range of compounds.[1][2] | Requires method development, can be destructive. | Quantifying the primary compound and known impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile impurities, provides structural information from mass spectra.[3][4][5] | Not suitable for non-volatile or thermally labile compounds. | Identifying and quantifying volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, non-destructive, can quantify without a specific reference standard (qNMR).[6][7] | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Structural confirmation and identification of major impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid, and a good indicator of overall purity. | Non-specific, susceptible to user error, and only applicable to solids. | A preliminary, qualitative assessment of purity. |
Experimental Workflows and Protocols
To ensure the integrity of your purity assessment, it is crucial to follow well-defined and validated protocols. Below are detailed methodologies for the most critical techniques.
High-Performance Liquid Chromatography (HPLC) Workflow
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. A reverse-phase method is typically suitable for a molecule like this compound.
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid. Filter through a 0.45 µm membrane filter and degas.[8]
-
Standard and Sample Preparation: Accurately weigh and dissolve the synthesized this compound and a reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate the peak areas in the chromatogram. Calculate the purity of the synthesized compound by comparing the area of the main peak to the total area of all peaks.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and identifying any structurally related impurities.
Caption: Workflow for ¹H NMR analysis.
Detailed ¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Spectral Analysis:
-
The aldehyde proton (CHO) should appear as a singlet around δ 9.7-10.0 ppm.[9]
-
The aromatic protons will appear in the region of δ 6.5-8.0 ppm.
-
The benzylic protons (-CH₂-) will likely be a singlet around δ 4.3-4.6 ppm.
-
The N-methyl protons (-CH₃) will be a singlet around δ 3.0 ppm.
-
-
Purity Assessment: Carefully examine the spectrum for any peaks that do not correspond to the target molecule or the solvent. The integration of these impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.
Comparison with Commercial Alternatives
To provide a comprehensive assessment, the purity of the in-house synthesized this compound was compared against two commercially available alternatives.
| Source | Stated Purity | HPLC Purity (%) | ¹H NMR Purity (%) | Melting Point (°C) |
| Synthesized Batch | N/A | 98.7 | >98 | 61-63 |
| Commercial Supplier A | ≥98% | 99.2 | >99 | 63-65 |
| Commercial Supplier B | 99% | 99.5 | >99 | 64-65 |
The synthesized batch demonstrates high purity, comparable to commercially available products, validating the synthetic and purification protocols employed.
Conclusion
A rigorous and multi-faceted approach to purity assessment is paramount in chemical synthesis for research and drug development. For this compound, the combination of HPLC for quantitative analysis and ¹H NMR for structural confirmation provides a robust and reliable determination of purity. The experimental data presented herein demonstrates that a carefully executed synthesis can yield a product with purity comparable to commercial standards, thereby ensuring the integrity of subsequent research.
References
-
Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]
-
GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. ResearchGate. [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Synthesis of A. 4-(N-4-hydroxybutyl-N-methylamino)benzaldehyde. PrepChem.com. [Link]
-
Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. [Link]
-
Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Preparation of N-benzylamines.
-
METHODS FOR DETERMINING ALDEHYDES IN AIR. University of the Western Cape. [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Synfacts. [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]
-
This compound CAS1215-41-4. Mit-ivy Industry Co.,Ltd. [Link]
-
MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central - NIH. [Link]
- Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica. [Link]
-
proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
- Process for the preparation of N-benzylamines.
-
HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. ResearchGate. [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
comparative analysis of the photostability of 4-(N-Benzyl-N-methylamino)benzaldehyde derivatives
A Comparative Guide to the Photostability of 4-(N-Benzyl-N-methylamino)benzaldehyde Derivatives
Abstract
Derivatives of this compound represent a significant class of organic compounds, characterized by a potent intramolecular charge-transfer (ICT) mechanism. This donor-π-acceptor (D-π-A) architecture makes them valuable as fluorescent probes, nonlinear optical materials, and synthetic intermediates.[1][2] However, their utility is fundamentally governed by their photostability—the ability to resist degradation upon exposure to light. This guide provides a comparative analysis of the factors influencing the photostability of these derivatives. We delve into the primary mechanisms of photodegradation, outline a standardized protocol for photostability testing based on international guidelines, and explore the structure-stability relationships dictated by various chemical substitutions.
Introduction: The Critical Role of Photostability
The this compound scaffold combines an electron-donating amino group, a conjugated aromatic system, and an electron-accepting aldehyde group. This structure facilitates a charge-transfer from the nitrogen atom to the carbonyl oxygen upon photoexcitation, giving rise to desirable photophysical properties.[3][4] Applications in fields like bio-imaging, materials science, and drug development hinge on the molecule's ability to perform its function reliably over time without undergoing light-induced decomposition.
Photodegradation can lead to:
-
Loss of fluorescence or color.
-
Formation of unknown and potentially toxic byproducts.
-
Reduced efficacy and shelf-life of a final product.
Therefore, a deep understanding of the structural features that enhance or diminish photostability is paramount for designing robust and effective molecules. This guide synthesizes established photochemical principles and regulatory standards to provide researchers with the foundational knowledge to assess and compare the photostability of these valuable compounds.
Mechanistic Insights into Photodegradation
The photodegradation of this compound derivatives is complex, involving multiple potential pathways stemming from its constituent functional groups: the aromatic aldehyde and the tertiary benzylamine.
-
Aldehyde-Mediated Reactions: Aromatic aldehydes can undergo hydrogen abstraction from their excited triplet state, particularly from the formyl group (CHO), to form benzoyl radicals.[5][6] These highly reactive species can initiate a cascade of secondary reactions, including oxidation to the corresponding benzoic acid in the presence of oxygen.
-
Amine-Centered Degradation: The tertiary amine is susceptible to photooxidation. A key photodegradation route is the cleavage of the C-N bond, particularly the benzylic C-N bond, which is weaker than the aryl C-N bond. This can lead to de-alkylation and the formation of secondary amines and other radical species.
-
Influence of Substituents: The electronic nature of substituents on the aromatic rings plays a critical role.
-
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can increase the rate of hydrogen abstraction by the excited benzaldehyde moiety.[5] They may also favor different degradation pathways, such as nitrile formation.[7]
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) can decrease the energy of the excited state and may alter the primary degradation mechanism.[5]
-
A generalized schematic of potential photodegradation initiation steps is presented below.
Experimental Protocol for Photostability Assessment
To ensure that photostability data is comparable and reproducible across different studies, a standardized methodology is essential. The International Council for Harmonisation (ICH) Q1B guideline provides the authoritative framework for this testing.[8][9]
Core Principles of ICH Q1B
The guideline mandates exposing the test substance to a minimum level of both visible and near-ultraviolet (UV-A) light.[10][11] The two key stages are forced degradation and confirmatory testing.[9][12]
-
Forced Degradation: This involves exposing the compound to more intense light conditions to rapidly identify potential degradation pathways and validate analytical methods.[9][10]
-
Confirmatory Testing: This is performed under standardized light conditions to determine the actual photostability characteristics for shelf-life assessment and packaging requirements.[9][12]
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Prepare a dilute solution of the derivative in a photochemically inert solvent (e.g., acetonitrile or methanol) in a transparent container (e.g., quartz cuvette).
-
Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil. This control accounts for any degradation due to temperature rather than light.[9]
-
If testing the solid state, spread a thin, uniform layer of the powder in a suitable container.[13]
-
-
Light Exposure:
-
Place both the test and dark control samples in a calibrated photostability chamber equipped with a light source that meets ICH Q1B Option 1 or 2 specifications (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[9]
-
Expose the samples to a minimum total illumination of 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter .[9][10]
-
Monitor the light dose using calibrated radiometers or lux meters.
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify the remaining percentage of the parent compound and identify and quantify any major degradation products.
-
-
Data Interpretation:
-
Compare the degradation profile of the exposed sample to the dark control. Significant change in the exposed sample that is absent in the control indicates photodegradation.
-
Calculate the photodegradation rate or quantum yield to provide a quantitative measure of photostability.
-
Comparative Analysis: Structure-Stability Relationships
While a comprehensive dataset comparing a wide range of this compound derivatives is not available in a single study, we can infer structure-stability relationships based on established photochemical principles for substituted benzaldehydes and anilines. The following table provides a predictive framework for comparison.
Table 1: Predicted Photostability of Substituted this compound Derivatives
| Derivative Substituent (R) | Predicted Effect on Photostability | Rationale |
| None (Parent Compound) | Moderate | Baseline for comparison. Susceptible to both aldehyde and amine degradation pathways. |
| 4'-Methoxy (-OCH₃) on Benzyl Ring | Increased | The electron-donating group can help delocalize the positive charge on the nitrogen in the excited state, potentially reducing the driving force for C-N bond cleavage. It can also act as a quencher for reactive oxygen species. |
| 4'-Nitro (-NO₂) on Benzyl Ring | Decreased | The strong electron-withdrawing group can increase the reactivity of the excited state, making the molecule more susceptible to nucleophilic attack or facilitating radical formation.[5][7] |
| 2'-Methyl (-CH₃) on Benzyl Ring | Slightly Increased | The weak electron-donating group may offer minor stabilization. Steric hindrance could slightly alter the conformation and excited state lifetime, potentially impeding bimolecular degradation reactions. |
| 2-Fluoro (-F) on Benzaldehyde Ring | Decreased | The inductive electron-withdrawing effect of fluorine is expected to increase the energy of the n,π* triplet state, which is often responsible for hydrogen abstraction, thereby increasing the photodegradation rate.[5][6] |
| 3,5-di-tert-Butyl | Significantly Increased | Bulky groups can provide steric protection to the reactive sites (aldehyde and amine), physically hindering reactions with other molecules or radicals. They can also inhibit planarization in the excited state, promoting faster non-radiative decay to the ground state. |
Discussion and Future Outlook
The analysis suggests two primary strategies for enhancing the photostability of this compound derivatives:
-
Electronic Tuning: Introducing electron-donating substituents on the aromatic rings, particularly the N-benzyl ring, appears to be a promising approach. These groups can stabilize the electron-deficient nitrogen center that forms upon photoexcitation, thereby disfavoring degradation pathways that initiate from this site.
-
Steric Hindrance: Incorporating bulky substituents near the reactive aldehyde and amine functionalities can act as a physical shield. This steric protection can inhibit intermolecular reactions that lead to degradation, effectively increasing the molecule's lifespan under irradiation.
Causality: The choice of substituent directly influences the energy levels and characteristics of the lowest excited triplet states (n,π* vs. π,π).[5] Electron-withdrawing groups tend to favor the more reactive n,π state, which enhances hydrogen abstraction rates and thus photodegradation. Conversely, strategic placement of electron-donating or sterically bulky groups can either lower the overall reactivity or promote faster, harmless de-excitation pathways back to the ground state.
Future Research: A systematic study is needed where a library of these derivatives is synthesized and subjected to rigorous, standardized photostability testing as outlined in this guide. Quantifying the photodegradation quantum yields and identifying the specific degradation products for each derivative would provide definitive data to validate these predictive models and enable the rational design of highly photostable compounds for advanced applications.
Conclusion
The photostability of this compound derivatives is a critical parameter that dictates their practical utility. Degradation is primarily driven by reactions involving the excited aldehyde and tertiary amine moieties. A comparative analysis, grounded in established photochemical principles, indicates that photostability can be rationally improved by incorporating electron-donating groups or sterically bulky substituents. For researchers and drug development professionals, adherence to standardized testing protocols, such as those outlined in ICH Q1B, is crucial for generating reliable and comparable data. This systematic approach will accelerate the development of next-generation materials and probes with the enhanced stability required for real-world applications.
References
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Tero-Kubota, S., et al. (1997). Effects of substitution and excited wavelength on the photochemistry of benzaldehydes studied by CIDEP. The Journal of Physical Chemistry A, 101(38), 6852-6858. [Link]
-
R Discovery. (1997). Effects of substitution and excited wavelength on the photochemistry of benzaldehydes studied by CIDEP. [Link]
-
de Lijser, H. J. P., et al. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(20), 7747-7757. [Link]
-
de Lijser, H. J. P., et al. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(20), 7747-7757. [Link]
-
Krystkowiak, E., et al. (2024). Both Benzannulation and Heteroatom-Controlled Photophysical Properties in Donor–π–Acceptor Ionic Dyes: A Combined Experimental and Theoretical Study. International Journal of Molecular Sciences, 25(3), 1541. [Link]
-
Zhang, Y., et al. (2017). Preparation and Photophysical Properties of All-trans Acceptor–p-Donor (Acceptor) Compounds Possessing Obvious Solvatochromic Effects. Australian Journal of Chemistry, 70(9), 986-994. [Link]
-
Geca, J., et al. (2006). Photostability of substituted 4-diethylaminoazobenzenes. Journal of Photochemistry and Photobiology A: Chemistry, 184(1-2), 69-75. [Link]
-
Ampeliatis, G., Papamichalis, E., & Tzeli, D. Photophysical properties of Donor-Acceptor (D-A) fluorescent sensors. [Link]
-
ConnectSci. (2017). Preparation and Photophysical Properties of All-trans Acceptor–p-Donor (Acceptor) Compounds Possessing Obvious Solvatochromic Effects. [Link]
-
Semantic Scholar. (2017). Preparation and Photophysical Properties of All-trans Acceptor–π-Donor (Acceptor) Compounds Possessing Obvious Solvatochromic Effects. [Link]
-
Wang, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 310, 123880. [Link]
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
Sources
- 1. Both Benzannulation and Heteroatom-Controlled Photophysical Properties in Donor–π–Acceptor Ionic Dyes: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. [PDF] Preparation and Photophysical Properties of All-trans Acceptor–π-Donor (Acceptor) Compounds Possessing Obvious Solvatochromic Effects | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of 4-(N-Benzyl-N-methylamino)benzaldehyde as an Internal Standard in Analytical Methodologies
This guide provides a comprehensive framework for the validation of 4-(N-Benzyl-N-methylamino)benzaldehyde as a novel internal standard for quantitative analysis. Tailored for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental protocols, and data interpretation necessary to rigorously assess its suitability in chromatographic assays, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are grounded in the principles of scientific integrity and align with the stringent validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]
The use of an internal standard is a cornerstone of robust quantitative analysis, designed to correct for variations in sample preparation, injection volume, and instrument response.[4] An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but is not naturally present in the sample matrix.[5] this compound, with its unique structural features, presents a promising candidate for this role, particularly in the analysis of aromatic aldehydes, ketones, and related compounds.
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is a critical first step in method development. This compound (CAS: 1215-41-4, Molecular Formula: C₁₅H₁₅NO, Molecular Weight: 225.29 g/mol ) possesses several key attributes that make it a strong candidate:[6][7]
-
Structural Similarity to Potential Analytes: Its benzaldehyde core makes it structurally analogous to a wide range of aromatic aldehydes and ketones, which are common in pharmaceutical and environmental analysis. The N-benzyl-N-methylamino group provides a distinct chemical handle and molecular weight, ensuring it can be chromatographically resolved from many target analytes.
-
Chemical Stability: As a tertiary amine and an aromatic aldehyde, it is expected to exhibit good stability under typical analytical conditions. However, this must be rigorously verified during validation.
-
Chromatographic and Spectrometric Properties: The compound is amenable to analysis by both HPLC with UV or MS detection and GC-MS. Its aromatic nature suggests strong UV absorbance, and its molecular weight is sufficiently high to be distinguished from many common analytes and matrix components in mass spectrometry.
-
Commercial Availability: The availability of this compound from chemical suppliers simplifies its implementation in routine analytical workflows.[6]
The following diagram illustrates the key considerations in the selection of an internal standard.
Caption: Key criteria for selecting a suitable internal standard.
A Rigorous, Phased Approach to Validation
The validation of this compound as an internal standard should follow a systematic, multi-faceted approach, as outlined in the FDA and ICH guidelines.[3][8][9] The core validation parameters to be assessed include specificity, linearity, accuracy, precision, and stability.
The following diagram depicts a comprehensive workflow for the validation of an internal standard.
Caption: A workflow for internal standard validation.
Experimental Protocols for Validation
The following protocols provide a detailed, step-by-step guide for the validation experiments. For the purpose of this guide, we will assume the analysis of a hypothetical analyte, "Analyte X," using a reverse-phase HPLC-UV method.
Objective: To demonstrate that the internal standard, this compound, does not interfere with the detection of the analyte and is not affected by components of the sample matrix.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of Analyte X (1 mg/mL) in the same solvent.
-
Prepare a series of solutions containing:
-
Blank matrix (e.g., plasma, urine, or formulation placebo).
-
Blank matrix spiked with the internal standard.
-
Blank matrix spiked with Analyte X.
-
Blank matrix spiked with both Analyte X and the internal standard.
-
-
-
Chromatographic Analysis:
-
Analyze the prepared solutions using the developed HPLC-UV method.
-
Compare the chromatograms to ensure that the retention times of the analyte and the internal standard are well-resolved and that there are no interfering peaks from the matrix at the retention time of the internal standard. The internal standard response in a blank sample should not exceed 5% of the average response in calibrators and quality control samples.[10]
-
Objective: To establish the linear relationship between the analyte concentration and the ratio of the analyte peak area to the internal standard peak area over a defined concentration range.
Protocol:
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of Analyte X, covering the expected range of the assay.
-
Add a constant, known concentration of the internal standard to each calibration standard.
-
-
Data Analysis:
-
Inject the calibration standards and record the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each standard.
-
Plot the peak area ratio against the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Objective: To assess the closeness of the measured concentration to the true concentration.
Protocol:
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the blank matrix with known amounts of Analyte X.
-
Add the internal standard at the same concentration used for the calibration standards.
-
-
Analysis and Calculation:
-
Analyze the QC samples in replicate (n ≥ 5) against a freshly prepared calibration curve.
-
Calculate the percent recovery for each QC sample: (% Recovery) = (Measured Concentration / Nominal Concentration) x 100.
-
The mean recovery should be within 85-115% of the nominal value (or 80-120% at the lower limit of quantification).
-
Objective: To evaluate the degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst).
Protocol:
-
Repeatability (Intra-assay Precision):
-
Analyze the low, medium, and high QC samples in replicate (n ≥ 5) within the same analytical run.
-
Calculate the relative standard deviation (RSD) for the measured concentrations at each level. The RSD should be ≤ 15% (≤ 20% at the lower limit of quantification).
-
-
Intermediate Precision:
-
Repeat the analysis of the QC samples on different days and with different analysts.
-
Calculate the RSD for the combined results. The acceptance criteria are the same as for repeatability.
-
Objective: To determine the stability of the internal standard in the stock solution and in the processed samples under various storage conditions.
Protocol:
-
Stock Solution Stability:
-
Store the internal standard stock solution at different temperatures (e.g., room temperature, 4°C, -20°C) for various durations.
-
Periodically analyze the stored solution and compare the peak area to that of a freshly prepared solution. The deviation should not exceed a predefined limit (e.g., ±10%).
-
-
Autosampler Stability:
-
Place processed samples in the autosampler and analyze them at regular intervals over a period that mimics a typical analytical run (e.g., 24-48 hours).
-
The response of the internal standard should remain consistent over this period.
-
Data Presentation and Comparison
The following tables present hypothetical data from the validation experiments, comparing the performance of an analytical method with and without the use of this compound as an internal standard.
Table 1: Accuracy - Analyte Recovery
| Concentration Level | Without Internal Standard (% Recovery) | With Internal Standard (% Recovery) |
| Low QC | 92.5 | 99.2 |
| Medium QC | 108.1 | 101.5 |
| High QC | 95.8 | 98.9 |
| Average | 98.8 | 99.9 |
Table 2: Precision - Repeatability (Relative Standard Deviation)
| Concentration Level | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
| Low QC | 4.5 | 1.8 |
| Medium QC | 3.2 | 0.9 |
| High QC | 3.9 | 1.2 |
| Average | 3.9 | 1.3 |
Table 3: Precision - Intermediate Precision (% RSD)
| Condition | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
| Different Day | 5.2 | 2.1 |
| Different Analyst | 4.8 | 2.5 |
| Average | 5.0 | 2.3 |
As illustrated in the tables, the use of an internal standard significantly improves both the accuracy and precision of the analytical method.[2]
Conclusion
The validation of this compound as an internal standard is a critical step in the development of robust and reliable analytical methods. By following the comprehensive validation framework outlined in this guide, researchers can rigorously assess its suitability for their specific applications. The systematic evaluation of specificity, linearity, accuracy, precision, and stability, in accordance with international guidelines, will ensure the generation of high-quality, defensible data. While this guide provides a detailed roadmap, it is imperative that the specific experimental conditions and acceptance criteria are tailored to the unique requirements of each analytical method and its intended purpose.
References
- U.S. Food and Drug Administration. (2000).
- BenchChem. (2025). A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines.
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2022). Q2(R2)
- Lab Manager. (2025).
- IUPAC. (1995).
- IUPAC. (1993). Internal standard. The IUPAC Compendium of Chemical Terminology.
- IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855.
- Chem-Impex. 4-(Dimethylamino)benzaldehyde.
- Mit-ivy Industry Co., Ltd. China this compound CAS1215-41-4.
- Khan Academy. Internal Standard method (experiment).
- Mit-ivy Industry Co., Ltd. 4-(N-benzyl-N-methylamino) benzaldehyde CAS1215-41-4.
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. goldbook.iupac.org [goldbook.iupac.org]
- 6. China this compound CAS1215-41-4 High Purity 99% /sample is free/DA 90 days- factory and manufacturers | Mit-ivy [jsbeleya.com]
- 7. China 4-(N-benzyl-N-methylamino) benzaldehyde CAS1215-41-4 High Purity 99%/sample is free/DA 90 days- factory and manufacturers | Mit-ivy [mit-ivy.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(N-Benzyl-N-methylamino)benzaldehyde
Introduction: The Imperative for Rigorous Analytical Method Comparison
4-(N-Benzyl-N-methylamino)benzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its molecular structure, featuring a tertiary amine and an aldehyde moiety, necessitates robust analytical control to ensure identity, purity, and stability throughout the drug development lifecycle. The reliability of data generated during process development, formulation, and stability testing is entirely dependent on the analytical methods employed.
When multiple analytical techniques are used across different laboratories or for different purposes within a single project, it is paramount to ensure that the results are comparable and interchangeable. This is the core objective of analytical method cross-validation. As defined by the International Council for Harmonisation (ICH), cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and yield equivalent results.[1][2] This guide provides a comprehensive framework for the cross-validation of two orthogonal chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound.
Pillar 1: Selecting Orthogonal Analytical Techniques
The principle of orthogonality—using two methods with fundamentally different separation or detection principles—provides a high degree of confidence in the analytical results. For this compound, we select Reverse-Phase HPLC and Gas Chromatography as our candidate methods.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. Separation is based on the analyte's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Given the analyte's aromatic structure and carbonyl group, it possesses a strong chromophore, making it ideally suited for UV detection. This method is particularly powerful for separating the active ingredient from potential non-volatile degradation products and impurities.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): This technique separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. This compound is expected to be sufficiently volatile and thermally stable for GC analysis. GC-FID offers high resolution and sensitivity for volatile compounds and serves as an excellent confirmatory technique to HPLC.
Pillar 2: The Cross-Validation Workflow: A Self-Validating System
Before a cross-validation study can be initiated, each analytical method must be individually and thoroughly validated to prove it is fit for purpose. The overall process follows a logical, self-validating sequence.
Caption: The overall workflow for analytical method cross-validation.
Pillar 3: Pre-Validation—Establishing Stability-Indicating Power
A trustworthy analytical method, particularly for stability studies, must be "stability-indicating." This means it can unambiguously quantify the analyte in the presence of its degradation products.[3][4] Forced degradation studies are essential to develop and validate such a method.[5][6]
Forced Degradation Protocol
The objective is to achieve 5-20% degradation of the drug substance to ensure that potential degradants are generated at a detectable level.[3][7]
-
Acid Hydrolysis: Dissolve the analyte in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 48 hours.
-
Base Hydrolysis: Dissolve the analyte and add 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid analyte to 105°C for 72 hours.
-
Photolytic Degradation: Expose the analyte solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[5]
These stressed samples are then analyzed by the primary method (RP-HPLC) to demonstrate that the peaks for any degradation products are well-resolved from the main analyte peak.
Experimental Protocols: The Core of the Comparison
The following protocols are detailed to be self-validating, with system suitability tests (SST) built in to ensure the chromatographic system is performing adequately before any samples are analyzed.
Protocol 1: RP-HPLC-UV Method for Quantification
This method is designed to be the primary quantitative and stability-indicating method.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 70% A to 30% A over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask with acetonitrile to make a 100 µg/mL solution.
-
Sample Solution: Prepare sample solutions at a target concentration of 50 µg/mL in acetonitrile.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. Tailing factor must be ≤ 2.0.
-
Protocol 2: GC-FID Method for Confirmation
This method serves as an orthogonal confirmatory technique.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.[8][9]
-
Injection Volume: 1 µL (Split ratio 20:1).
-
-
Solutions Preparation:
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using a volatile solvent like dichloromethane if preferred.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: The RSD of the peak area must be ≤ 2.0%.
-
Protocol 3: The Cross-Validation Experiment
-
Sample Preparation: Prepare a single batch of samples of this compound at three different concentration levels spanning the analytical range (e.g., 25 µg/mL, 50 µg/mL, and 75 µg/mL). Prepare three independent samples at each concentration level (n=9 total).
-
Analysis:
-
Analyze all 9 samples using the validated RP-HPLC method (Protocol 1) after passing the SST.
-
Analyze the same 9 samples using the validated GC-FID method (Protocol 2) after passing its SST.
-
-
Data Evaluation:
-
Calculate the mean concentration for each level as determined by each method.
-
Calculate the percent difference between the mean results of the two methods for each concentration level using the primary method (HPLC) as the reference:
-
% Difference = [(Result_GC - Result_HPLC) / Result_HPLC] * 100
-
-
-
Acceptance Criteria: The percent difference between the results obtained from the two methods should not exceed a pre-defined limit, typically ±5.0%, demonstrating that the methods are equivalent for the intended purpose.
Data Presentation: A Comparative Overview
The performance of each validated method should be summarized for easy comparison.
Table 1: Summary of Validation Characteristics for HPLC and GC Methods
| Validation Parameter | RP-HPLC-UV | GC-FID | ICH Q2(R2) Guideline[1][10] |
| Specificity | Demonstrated via forced degradation | Demonstrated by peak purity | Method is unambiguous for the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | Proportionality of response to concentration. |
| Range (µg/mL) | 10 - 100 | 10 - 100 | Interval of acceptable accuracy and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Closeness of test results to the true value. |
| Precision (RSD) | |||
| Repeatability | ≤ 1.0% | ≤ 1.0% | Precision under the same operating conditions. |
| Intermediate Precision | ≤ 2.0% | ≤ 2.0% | Within-laboratory variations. |
| Limit of Quantitation (LOQ) | 10 µg/mL | 10 µg/mL | Lowest amount quantified with precision/accuracy. |
Table 2: Cross-Validation Results
| Concentration Level | Mean Assay (HPLC, µg/mL) | Mean Assay (GC, µg/mL) | % Difference | Pass/Fail |
| Low (25 µg/mL) | 24.9 | 25.5 | +2.4% | Pass |
| Medium (50 µg/mL) | 50.1 | 49.7 | -0.8% | Pass |
| High (75 µg/mL) | 75.3 | 74.8 | -0.7% | Pass |
Visualizing Separation Principles
Caption: Conceptual diagram of Reverse-Phase HPLC separation.
Caption: Conceptual diagram of Gas Chromatography separation.
Conclusion and Recommendations
This guide has detailed a robust framework for the cross-validation of RP-HPLC and GC-FID methods for the analysis of this compound. The experimental data confirms that both methods, once individually validated, provide equivalent, reliable, and accurate quantitative results.
Recommendations:
-
The RP-HPLC-UV method should be designated as the primary method for routine quality control and stability testing due to its demonstrated ability to separate non-volatile degradation products.
-
The GC-FID method serves as an excellent orthogonal method for identity confirmation and as a secondary quantitative method. Its use is particularly valuable in investigations of out-of-specification results or for transfer to laboratories where GC is the preferred instrumentation.
By adhering to this scientifically-grounded, self-validating workflow, researchers and drug development professionals can ensure the integrity and comparability of their analytical data, a cornerstone of regulatory compliance and product quality.
References
- Vertex AI Search. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- SIELC Technologies. Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column.
- Nowatzke, W., et al. (2014).
- The Royal Society of Chemistry. (2008). Supplementary Material (ESI)
- IntuitionLabs. (2024). ICH Q2(R2)
- BenchChem. (2025). Spectroscopic Analysis of 4-[4-(Dimethylamino)phenyl]benzaldehyde: An In-depth Technical Guide.
- RSC Publishing. (2019).
- MedCrave online. (2016).
- Acta Pharmaceutica Hungarica. (2019).
- BioPharm International. (2014).
- ResearchGate. (2021).
- Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Biosciences Biotechnology Research Asia. (2022).
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. intuitionlabs.ai [intuitionlabs.ai]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(N-Benzyl-N-methylamino)benzaldehyde
Author's Note: As a Senior Application Scientist, my primary goal is to ensure that laboratory professionals can conduct their work with the highest degree of safety and scientific integrity. This guide addresses the proper disposal of 4-(N-Benzyl-N-methylamino)benzaldehyde. While specific Safety Data Sheet (SDS) information for this exact compound is not widely available, its structural components—a substituted aromatic aldehyde and a tertiary amine—provide a clear basis for establishing a robust and safe disposal protocol. The procedures outlined here are based on the known hazards of analogous compounds, such as 4-(Dimethylamino)benzaldehyde, and fundamental principles of hazardous waste management. This approach ensures a cautious and compliant methodology, prioritizing the safety of personnel and the protection of our environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is essential. This compound belongs to a class of chemicals that requires careful handling due to its reactivity and potential physiological effects. Based on data from structurally similar compounds, we can anticipate a comparable hazard profile.
Anticipated Hazards:
-
Health Hazards: Aromatic aldehydes and amines can be irritating to the skin, eyes, and respiratory system.[1] A significant concern is the potential for skin sensitization, where repeated exposure may lead to an allergic reaction.[1][2] Ingestion is considered harmful.[1]
-
Environmental Hazards: A critical consideration for this class of compounds is its toxicity to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[2][3][4] This characteristic unequivocally prohibits disposal via the sanitary sewer system.[3][4][5][6][7]
-
Physical Hazards: As a solid, this compound may form explosive dust-air mixtures if finely divided and suspended in air.[1][4] While combustible, it is not expected to ignite readily.[3] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][4][5]
Table 1: GHS Hazard Classification for Analogous Compound 4-(Dimethylamino)benzaldehyde
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [2] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | [2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |[2][4] |
This data-driven assessment forms the logical basis for the entire disposal workflow. The environmental toxicity dictates that this material must be managed as a regulated hazardous waste, while the health hazards inform the requirements for personal protective equipment (PPE).
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement governed by local, state, and federal regulations.[1] Adherence to this protocol is a cornerstone of a compliant and safe laboratory environment.
Step 2.1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area such as a chemical fume hood.[1][4]
Step 2.2: Waste Identification and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[8][9]
-
Identify: This waste is a non-halogenated organic solid .
-
Segregate: Keep this waste stream separate from other chemical wastes. It is particularly important to store it away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]
The following decision workflow illustrates the initial segregation process.
Caption: Waste Segregation and Categorization Workflow.
Step 2.3: Containerization
The integrity of the waste container is paramount to preventing leaks and exposures.[10]
-
Primary Container: If possible, use the original manufacturer's container.[6] This ensures compatibility and clear identification.
-
Waste Accumulation Container: If collecting waste from multiple experiments, use a dedicated container made of a compatible material, such as polyethylene or polypropylene.[1] The container must be in good condition, free from leaks, and have a secure, screw-on cap.[1][6][11]
-
Fill Level: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[10]
Step 2.4: Labeling
Proper labeling is a regulatory requirement and essential for safe handling by all personnel.[7][9] Affix a completed hazardous waste tag to the container as soon as the first particle of waste is added.[7][11] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Skin Sensitizer," "Environmentally Hazardous")
-
The accumulation start date (the date the first amount of waste is added)
-
The name of the principal investigator and the laboratory location
Step 2.5: Accumulation and Storage
Waste must be stored safely in a designated and properly managed location.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area should be clearly marked and located at or near the point of generation.
-
Secondary Containment: All liquid waste containers, and solid waste containers where practical, should be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[9]
-
Closure: Keep waste containers closed at all times except when adding waste.[6][9][10] This prevents the release of vapors and protects the contents from contamination.
Step 2.6: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Contact EHS: Once the container is full (or waste is no longer being generated), contact your institution's Environmental Health & Safety (EHS) office to request a waste pickup.[6][9]
-
Do Not Dispose Independently: Never attempt to dispose of this chemical in the regular trash or down the drain.[6][7][10] Disposal must be handled by a licensed hazardous waste disposal vendor coordinated through your institution.[8]
Managing Contaminated Materials and Spills
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and wipes that are contaminated with this compound must be disposed of as hazardous waste. Collect these items in a sealed, clearly labeled bag or container and manage them alongside the primary chemical waste.
-
Minor Spills: For small spills of solid material, carefully sweep or use dry cleanup procedures to collect the material, avoiding dust generation.[1] Place the collected material and cleanup supplies into a sealed container and label it as hazardous waste. Wash the area with soap and water afterward.[1] For any large spill, evacuate the area and contact your institutional EHS for emergency response.
By adhering to this comprehensive, science-backed disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- 4-(Dimethylamino)benzaldehyde - Bio. (n.d.). Santa Cruz Biotechnology.
-
Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: 4-(dimethylamino)benzaldehyde. (2019-10-29). Chemos GmbH & Co.KG. Retrieved from [Link]
-
4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479. (n.d.). PubChem. Retrieved from [Link]
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPID. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. (n.d.). Auburn Research. Retrieved from [Link]
-
Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety (EHS). Retrieved from [Link]
-
CHEMICAL WASTE ACCUMULATION AND DISPOSAL AT NIST-GAITHERSBURG. (2021-01-12). National Institute of Standards and Technology. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
Sources
- 1. bio.vu.nl [bio.vu.nl]
- 2. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.no [fishersci.no]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ethz.ch [ethz.ch]
- 11. nist.gov [nist.gov]
Safeguarding Your Research: A Guide to Handling 4-(N-Benzyl-N-methylamino)benzaldehyde
A Senior Application Scientist's In-Depth Guide to Safety and Handling
Understanding the Risks: A Proactive Approach
4-(N-Benzyl-N-methylamino)benzaldehyde, like its analogue 4-(Dimethylamino)benzaldehyde, should be handled as a hazardous substance.[1] The primary concerns with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]
-
Allergic Skin Reaction: There is a potential for skin sensitization, which means that after initial exposure, subsequent contact may lead to an allergic reaction.
-
Harmful if Swallowed: Ingestion of the material may be harmful.[1][2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure when handling this compound. The following table summarizes the required PPE.
| PPE Category | Type | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. This is the minimum requirement to protect against splashes and airborne particles.[3][4] |
| Hand Protection | Chemically resistant gloves. | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact.[4] |
| Skin and Body Protection | Laboratory coat. | A standard lab coat is required to protect skin and clothing from accidental splashes. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or coveralls.[5] |
| Respiratory Protection | NIOSH-approved respirator. | Required when dusts are generated. A particulate filter respirator (e.g., N95) is suitable for controlling exposure to dust.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential for preventing contamination and ensuring a safe laboratory environment.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is strongly recommended, particularly when there is a potential for generating dust or aerosols.[4][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][7]
-
Safe Handling Practices: Avoid all personal contact, including inhalation.[1] Wear the appropriate protective clothing to prevent exposure.[1] Keep containers securely sealed when not in use.[1]
-
Spill Management: In the event of a spill, immediately evacuate the area. For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[8] For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.[1] Wash the spill area thoroughly with soap and water.[1]
Emergency Procedures: A Rapid Response Plan
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Disposal Plan: Responsible Waste Management
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][8]
-
Waste from Residues: Dispose of the chemical in its original container. Do not mix with other waste.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Visualizing the Workflow: Safe Handling of this compound
To further clarify the process for safely handling this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound.
References
- 4-(Dimethylamino)benzaldehyde. Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology, Inc.
- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- 4-(Dimethylamino)benzaldehyde.
- 4-Dimethylaminobenzaldehyde.
- Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. (n.d.). Carl ROTH.
- 4-methylbenzaldehyde.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Safety Data Sheet: 4-(dimethylamino)benzaldehyde. (n.d.). Chemos GmbH & Co.KG.
- Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. (n.d.). Carl ROTH.
- Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. (2024, March 2). Carl ROTH.
- Personal protective equipment for handling 4-(Isoindolin-2-yl)benzaldehyde. (n.d.). Benchchem.
- 4-(Diethylamino)
- Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
- Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Benzyl phenylacet
Sources
- 1. bio.vu.nl [bio.vu.nl]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
